5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine
Description
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Properties
IUPAC Name |
(5-fluoropyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25FN2Si/c1-11(2)20(12(3)4,13(5)6)19-8-7-14-9-15(17)10-18-16(14)19/h7-13H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDZAKHBSRBYSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=CN=C21)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25FN2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640115 | |
| Record name | 5-Fluoro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868387-37-5 | |
| Record name | 5-Fluoro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine, a fluorinated and silyl-protected derivative of 7-azaindole. This compound is of interest in medicinal chemistry due to the prevalence of the 7-azaindole scaffold in kinase inhibitors and other therapeutic agents. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, while the triisopropylsilyl (TIPS) protecting group allows for selective functionalization at other positions of the heterocyclic core.
Executive Summary
Proposed Synthesis Pathway
The proposed synthetic route commences with the commercially available 7-azaindole (1H-pyrrolo[2,3-b]pyridine). The pathway proceeds through bromination to introduce a handle for subsequent fluorination, followed by the fluorination reaction itself, and finally, N-protection.
Figure 1: Proposed synthesis pathway for this compound.
Experimental Protocols
The following protocols are based on established procedures for similar transformations and may require optimization for the specific substrate.
Stage 1: Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine (2)
This procedure is adapted from patented methods for the bromination of 7-azaindole.[1][2]
Procedure:
-
To a solution of 7-azaindole (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane, add N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-bromo-1H-pyrrolo[2,3-b]pyridine.
| Parameter | Value | Reference |
| Reactants | 7-azaindole, N-bromosuccinimide | [1][2] |
| Solvent | Acetonitrile or Dichloromethane | [1][2] |
| Temperature | 0 °C to room temperature | [1][2] |
| Reaction Time | 1-5 hours | [1][2] |
| Typical Yield | >85% | [2] |
Stage 2: Synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine (3)
The fluorination of the 5-bromo-7-azaindole intermediate is a critical step. A plausible approach involves a halogen-lithium exchange followed by quenching with an electrophilic fluorine source. This method is common for the introduction of fluorine into aromatic and heteroaromatic systems.
Procedure:
-
Dissolve 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C.
-
Slowly add a solution of n-butyllithium (n-BuLi) (1.1-1.3 eq) in hexanes dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.
-
Add a solution of N-fluorobenzenesulfonimide (NFSI) (1.2-1.5 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-3 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
| Parameter | Value | Reference |
| Reactants | 5-bromo-1H-pyrrolo[2,3-b]pyridine, n-BuLi, NFSI | General knowledge |
| Solvent | Anhydrous Tetrahydrofuran (THF) | General knowledge |
| Temperature | -78 °C to room temperature | General knowledge |
| Reaction Time | 2-4 hours | General knowledge |
| Typical Yield | 40-60% (estimated) | General knowledge |
Stage 3: Synthesis of this compound (4)
The final step involves the protection of the pyrrole nitrogen with a bulky triisopropylsilyl (TIPS) group. This is a standard protection strategy for indoles and azaindoles. An efficient method utilizing microwave irradiation has been reported for the silylation of alcohols and phenols and can be adapted for this transformation.[3]
Procedure:
-
To a solution of 5-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (1.5-2.0 eq).
-
Add triisopropylsilyl chloride (TIPSCl) (1.1-1.3 eq) dropwise to the mixture at room temperature.
-
The reaction can be stirred at room temperature for several hours or heated gently (e.g., 40-60 °C) to accelerate the reaction. Alternatively, microwave irradiation can be employed for a more rapid and efficient reaction.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate or diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the final product, this compound.
| Parameter | Value | Reference |
| Reactants | 5-fluoro-1H-pyrrolo[2,3-b]pyridine, TIPSCl, Imidazole | [3] |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) | [3] |
| Temperature | Room temperature to 60 °C (or microwave) | [3] |
| Reaction Time | 1-12 hours (conventional) or minutes (microwave) | [3] |
| Typical Yield | >90% | [3] |
Data Presentation
Table 1: Summary of Proposed Reaction Conditions and Expected Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Bromination | NBS | MeCN | 0 to RT | 1-5 | >85 |
| 2 | Fluorination | n-BuLi, NFSI | THF | -78 to RT | 2-4 | 40-60 (est.) |
| 3 | N-Protection | TIPSCl, Imidazole | DMF | RT to 60 | 1-12 | >90 |
Conclusion
The synthesis of this compound is achievable through a logical three-step sequence involving bromination, fluorination via lithium-halogen exchange, and subsequent N-silylation. While a dedicated, optimized procedure for this specific target molecule is not yet published, the protocols outlined in this guide, based on well-established transformations, provide a robust starting point for its synthesis in a research or drug development setting. The presented pathway allows for the efficient construction of this valuable fluorinated and protected 7-azaindole derivative, enabling further exploration of its potential in various applications, particularly in the design of novel kinase inhibitors. Researchers should note that optimization of reaction conditions, particularly for the fluorination step, may be necessary to achieve optimal yields and purity.
References
Physicochemical properties of 5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine
An In-depth Technical Guide on the Physicochemical Properties of 5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of the compound this compound. Due to the limited availability of specific experimental data for this particular molecule, this guide also includes detailed experimental protocols for the determination of key physicochemical parameters, as well as relevant biological context for the core scaffold.
Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₅FN₂Si | [1][2] |
| Molecular Weight | 292.47 g/mol | [2] |
| Appearance | Solid | [2] |
| Solubility in Water | Low (inferred from parent compound) | [3] |
| Solubility in Organic Solvents | Soluble in common organic solvents like dichloromethane (inferred from parent compound) | [3] |
| Melting Point | Not Reported | |
| Boiling Point | Not Reported | |
| pKa | Not Reported | |
| logP | Not Reported |
Experimental Protocols
Determination of Melting Point
The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed range suggests the presence of impurities.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the finely powdered solid compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with mineral oil or a calibrated melting point apparatus).
-
Heating: The heating bath is heated gradually, and the temperature is monitored closely. The heating rate should be slow, around 1-2°C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.
Determination of Solubility
Solubility is a fundamental property that influences a compound's behavior in various chemical and biological systems.
Methodology: Qualitative Solubility Test
-
Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Procedure: A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed in a test tube. A measured volume of the chosen solvent (e.g., 1 mL) is added.
-
Observation: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature. The solubility is then visually assessed and can be categorized as soluble, partially soluble, or insoluble. For quantitative analysis, the concentration of the dissolved compound can be determined using techniques like UV-Vis spectroscopy or HPLC.
Determination of Octanol-Water Partition Coefficient (logP)
The logP value is a measure of a compound's lipophilicity and is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology: Shake-Flask Method
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System Preparation: A solution of the compound is prepared in either n-octanol or water. The two immiscible solvents are pre-saturated with each other.
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Partitioning: Equal volumes of the n-octanol and water phases are combined in a flask with a known amount of the compound. The flask is then shaken for a sufficient time to allow for equilibrium to be reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Biological Context and Signaling Pathways
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have garnered significant interest in medicinal chemistry due to their potential as inhibitors of various protein kinases. Notably, they have been investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[4] The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and migration, and its aberrant activation is implicated in various cancers.[5][6][7][8]
The following diagram illustrates a simplified representation of the FGFR signaling cascade.
Caption: Simplified FGFR signaling pathway and the potential point of inhibition by 1H-pyrrolo[2,3-b]pyridine derivatives.
Experimental Workflow: Synthesis
While a specific synthesis protocol for this compound is not detailed in readily available literature, a general workflow for the synthesis of related 1H-pyrrolo[2,3-b]pyridine derivatives can be conceptualized.[9] The following diagram illustrates a representative experimental workflow.
Caption: A generalized experimental workflow for the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo 2,3-b pyridine AldrichCPR 868387-37-5 [sigmaaldrich.com]
- 3. 5-Fluoro-1H-pyrrolo[2,3-b]pyridine: Properties, Uses, Safety Data & Supplier Information – Buy High Quality API & Intermediates in China [pipzine-chem.com]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 6. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 7. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Page loading... [guidechem.com]
Navigating the Spectroscopic Landscape of a Key Pharmaceutical Intermediate: 5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and electronic properties of key pharmaceutical intermediates is paramount. This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine, a vital building block in the synthesis of various therapeutic agents.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the pyrrolo[2,3-b]pyridine core and the protons of the triisopropylsilyl group. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine atom and the steric and electronic effects of the bulky TIPS group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-6 | ~8.3 | Doublet (d) | ~2.5 | 1H |
| H-4 | ~8.1 | Doublet of doublets (dd) | ~2.5, ~1.0 | 1H |
| H-2 | ~7.6 | Doublet (d) | ~3.5 | 1H |
| H-3 | ~6.5 | Doublet (d) | ~3.5 | 1H |
| Si-CH(CH₃)₂ | ~1.6 - 1.8 | Septet | ~7.5 | 3H |
| Si-CH(CH₃)₂ | ~1.1 | Doublet (d) | ~7.5 | 18H |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The fluorine substitution at the C-5 position will have a significant impact on the chemical shifts of the surrounding carbon atoms, most notably a large one-bond C-F coupling.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-7a | ~148 |
| C-5 | ~158 (d, ¹JCF ≈ 240 Hz) |
| C-6 | ~140 (d, ³JCF ≈ 10 Hz) |
| C-4 | ~125 (d, ²JCF ≈ 20 Hz) |
| C-2 | ~129 |
| C-3a | ~120 |
| C-3 | ~102 |
| Si-CH(CH₃)₂ | ~18 |
| Si-CH(CH₃)₂ | ~12 |
Experimental Protocols
The acquisition of high-quality NMR data is fundamental for accurate spectral interpretation. The following outlines a standard experimental protocol for obtaining ¹H and ¹³C NMR spectra of compounds similar to this compound.
Sample Preparation:
-
Approximately 5-10 mg of the solid compound is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
A small amount of a suitable internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing (δ = 0.00 ppm).
-
The solution is transferred to a standard 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Acquisition parameters: A sufficient number of scans (e.g., 16-64) are acquired to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically used.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Acquisition parameters: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
-
Visualizing the Molecular Structure and Experimental Workflow
To aid in the understanding of the spectral data and the experimental process, the following diagrams are provided.
Caption: Molecular structure with atom numbering.
Mass spectrometry analysis of 5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine
An In-depth Technical Guide to the Mass Spectrometry Analysis of 5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, also known as 5-Fluoro-1-(TIPS)-7-azaindole, is a heterocyclic compound of significant interest in pharmaceutical research and development. The 7-azaindole core is a privileged scaffold in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents due to its structural similarity to purine.[1][2] The triisopropylsilyl (TIPS) protecting group on the pyrrole nitrogen enhances solubility in organic solvents and allows for specific synthetic transformations at other positions of the ring system.
Mass spectrometry is an indispensable analytical technique for the characterization of such active pharmaceutical ingredient (API) intermediates.[3] It provides crucial information on molecular weight, elemental composition, purity, and structural integrity. This guide offers a comprehensive overview of the anticipated mass spectrometric behavior of this compound and provides detailed, generalized protocols for its analysis by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Disclaimer: The fragmentation data and pathways described herein are predictive, based on established principles of mass spectrometry and data from structurally related compounds, due to the absence of publicly available experimental mass spectra for this specific molecule.
Predicted Mass Spectrometric Fragmentation
The fragmentation of this compound under Electron Ionization (EI) is expected to be dominated by characteristic cleavages of the bulky triisopropylsilyl (TIPS) group. The 7-azaindole core is a stable aromatic system and is anticipated to remain largely intact during the initial, most prominent fragmentation steps.
The molecular formula of the compound is C₁₆H₂₅FN₂Si, with a monoisotopic molecular weight of 292.1771 Da.
Key Predicted Fragmentation Pathways:
-
α-Cleavage (Loss of Isopropyl Radical): The most characteristic fragmentation pathway for isopropylsilyl ethers and related compounds is the loss of an isopropyl radical (•CH(CH₃)₂), which has a mass of 43 Da.[3] This cleavage results in a stable, resonance-delocalized cation. This [M-43]⁺ fragment is often the base peak in the spectrum.
-
Loss of Propene: A common rearrangement pathway involves the loss of a neutral propene molecule (CH₂=CHCH₃), with a mass of 42 Da.
-
Further Fragmentation of the Silyl Group: Subsequent fragmentations may involve the loss of additional propene molecules or other alkyl fragments from the silyl moiety.
-
Cleavage of the 7-Azaindole Ring: While less favorable, fragmentation of the heterocyclic core could occur after the initial loss of the silyl group, potentially involving the loss of HCN or other small neutral molecules.
The predicted fragmentation cascade is visualized in the diagram below.
References
CAS number 868387-37-5 properties and structure
An In-depth Technical Guide on CAS Number 868387-37-5
This technical guide provides a detailed overview of the chemical properties and structure of the compound associated with CAS number 868387-37-5. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Chemical Identity and Structure
The compound identified by CAS number 868387-37-5 is 5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine . It is important to distinguish this compound from other research chemicals, as a CAS number is a unique identifier.
The structure of 5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is characterized by a pyrrolopyridine core, which is a bicyclic heteroaromatic system. A fluorine atom is substituted at the 5-position of this ring system, and a triisopropylsilyl (TIPS) group is attached to the nitrogen atom of the pyrrole ring. The TIPS group is a bulky protecting group, often used in organic synthesis to temporarily block the reactivity of the N-H group in the pyrrole ring.
Structural Diagram:
Chemical Structure of 5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
Physicochemical Properties
A summary of the key physicochemical properties for CAS 868387-37-5 is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C16H25FN2Si | [1][2][3] |
| Molecular Weight | 292.47 g/mol | |
| Appearance | Solid | |
| IUPAC Name | 5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine | [4] |
| SMILES String | CC(C)--INVALID-LINK--(C(C)C)n1ccc2cc(F)cnc21 |
Role in Chemical Synthesis
Based on available literature and supplier information, 5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is primarily utilized as a building block or intermediate in organic synthesis. The pyrrolopyridine scaffold is a common structural motif in medicinally active compounds, and this particular molecule provides a functionalized starting material for the synthesis of more complex target molecules. The presence of the fluorine atom and the protected pyrrole nitrogen allows for selective chemical transformations at other positions of the heterocyclic ring.
One patent indicates its use in a downstream synthesis route, suggesting its role in the preparation of other, more complex chemical entities.[5]
Biological Activity and Applications
There is currently a lack of significant published data on the specific biological activity, mechanism of action, or signaling pathways associated with 5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine itself. Its primary role appears to be as a precursor in the synthesis of compounds that may have biological activity. Therefore, detailed experimental protocols for biological assays and signaling pathway diagrams are not applicable to this compound based on the available information.
Conclusion
References
The Strategic Application of Triisopropylsilyl (TIPS) as a Protecting Group for 7-Azaindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the use of the triisopropylsilyl (TIPS) group for the protection of the N-H moiety in 7-azaindole (1H-pyrrolo[2,3-b]pyridine). The strategic protection of this nitrogen is a critical step in the multi-step synthesis of various pharmacologically active compounds, enabling regioselective functionalization of the azaindole core. This document outlines the introduction, stability, and removal of the TIPS group, supported by quantitative data, detailed experimental protocols, and workflow diagrams.
Introduction to N-H Protection of 7-Azaindole
7-Azaindole is a prominent scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The acidic N-H proton of the pyrrole ring can interfere with many synthetic transformations, such as metal-catalyzed cross-coupling reactions and lithiation, by acting as a competitive reaction site. Therefore, the transient protection of this nitrogen is often a prerequisite for successful synthesis.
The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable under mild conditions without affecting other functional groups. The triisopropylsilyl (TIPS) group has emerged as a robust and reliable choice for this purpose, offering significant steric bulk that imparts stability and directs regioselectivity.
The Role of the TIPS Group
The TIPS group provides a sterically hindered and electronically stable shield for the 7-azaindole nitrogen. Its bulky nature prevents unwanted side reactions at the N-1 position and can influence the regioselectivity of subsequent electrophilic substitutions on the pyrrole ring.
Introduction of the TIPS Group (Protection)
The most common method for the N-protection of 7-azaindole with a TIPS group involves the reaction of 7-azaindole with triisopropylsilyl chloride (TIPSCl) in the presence of a suitable base. The base deprotonates the pyrrolic nitrogen, and the resulting anion acts as a nucleophile, attacking the silicon atom of TIPSCl.
Common bases for this transformation include sodium hydride (NaH), which offers a strong and irreversible deprotonation, and imidazole, which can act as both a base and a catalyst. The choice of solvent is typically an aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).
Stability of TIPS-Protected 7-Azaindole
The N-Si bond in 1-TIPS-7-azaindole is remarkably stable under a variety of conditions, making it compatible with a broad range of subsequent synthetic steps. It is generally stable to:
-
Basic conditions: Resistant to many non-nucleophilic organic and inorganic bases.
-
Organometallic reagents: Compatible with Grignard reagents and organolithium reagents at low temperatures.
-
Reductive and Oxidative conditions: Stable under many common reduction (e.g., H₂, Pd/C) and oxidation conditions.
-
Chromatography: The protected compound is generally stable to silica gel chromatography.
However, it is susceptible to cleavage under strongly acidic conditions and by fluoride ion sources.
Removal of the TIPS Group (Deprotection)
The cleavage of the TIPS group is most effectively achieved using a fluoride ion source. The high affinity of fluorine for silicon drives the reaction. The most commonly employed reagent for this deprotection is tetrabutylammonium fluoride (TBAF), typically in a solvent like THF. The reaction is usually rapid and proceeds cleanly at room temperature. Other fluoride reagents, such as hydrogen fluoride (HF) in pyridine or cesium fluoride (CsF), can also be used.
Quantitative Data Summary
The following table summarizes typical reaction yields for the protection and deprotection of 7-azaindole with the TIPS group, as reported in the scientific literature.
| Transformation | Reagents | Solvent | Temperature | Time | Yield (%) |
| Protection | 7-Azaindole, NaH, TIPSCl | THF | 0 °C to rt | 2 - 4 h | > 95% |
| Protection | 7-Azaindole, Imidazole, TIPSCl | DMF | rt | 12 - 16 h | ~90% |
| Deprotection | 1-TIPS-7-azaindole, TBAF (1M in THF) | THF | rt | 30 - 60 min | > 98% |
| Deprotection | 1-TIPS-7-azaindole, HF-Pyridine | Pyridine/THF | 0 °C to rt | 1 - 2 h | ~95% |
Detailed Experimental Protocols
Synthesis of 1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (Protection)
Reagents and Materials:
-
7-Azaindole
-
Sodium hydride (60% dispersion in mineral oil)
-
Triisopropylsilyl chloride (TIPSCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup, ice bath
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of 7-azaindole (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the sodium salt of 7-azaindole is observed.
-
Cool the mixture back to 0 °C and add triisopropylsilyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the pure 1-TIPS-7-azaindole.
Cleavage of the TIPS Group from 1-TIPS-7-azaindole (Deprotection)
Reagents and Materials:
-
1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
-
Tetrabutylammonium fluoride (TBAF, 1M solution in THF)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve 1-TIPS-7-azaindole (1.0 equivalent) in THF in a round-bottom flask.
-
To this solution, add TBAF (1.2 equivalents, 1M solution in THF) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 7-azaindole can be purified by recrystallization or flash column chromatography if necessary.
Mandatory Visualizations
The following diagrams illustrate the key workflows and logical relationships in the use of TIPS as a protecting group for 7-azaindole.
Caption: Workflow for the protection, functionalization, and deprotection of 7-azaindole.
Caption: Logical flow for selecting TIPS as a protecting group for 7-azaindole synthesis.
Conclusion
The triisopropylsilyl (TIPS) group serves as an exceptionally effective protecting group for the 7-azaindole nitrogen. Its ease of introduction and removal in high yields, coupled with its stability across a broad spectrum of reaction conditions, makes it a valuable tool in the synthesis of complex molecules for drug discovery and development. The steric hindrance provided by the TIPS group not only protects the N-H bond but also plays a crucial role in directing the regioselectivity of further synthetic modifications. The protocols and data presented herein provide a comprehensive guide for the practical application of this important synthetic strategy.
An In-depth Technical Guide on the Stability of 5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine under Acidic and Basic Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability of 5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the synthesis of various pharmacologically active compounds. Understanding the stability of this molecule under different chemical environments is crucial for its effective use in multi-step synthetic pathways, particularly during purification, and subsequent deprotection steps. This document summarizes known conditions for the cleavage of the triisopropylsilyl (TIPS) protecting group from nitrogen-containing heterocyclic compounds, which serves as an indicator of the instability of the title compound.
Introduction to this compound
This compound, also known as TIPS-protected 5-fluoro-7-azaindole, is a versatile building block in medicinal chemistry. The 7-azaindole scaffold is a prominent feature in numerous kinase inhibitors and other therapeutic agents. The fluorine substituent at the 5-position can enhance metabolic stability and binding affinity, while the TIPS group on the pyrrole nitrogen serves as a bulky protecting group, directing lithiation and other electrophilic substitutions to specific positions of the heterocyclic core. The utility of this intermediate is intrinsically linked to the conditions under which the TIPS group can be selectively removed without compromising the integrity of the core structure.
Stability under Acidic Conditions
The triisopropylsilyl group is generally considered to be more stable to acidic conditions than other smaller silyl ethers like trimethylsilyl (TMS) or triethylsilyl (TES). However, strong acidic conditions or prolonged exposure to moderate acids can lead to the cleavage of the Si-N bond.
Table 1: Summary of Acidic Conditions for Cleavage of Silyl Protecting Groups (Inferred Instability for 5-Fluoro-1-TIPS-7-azaindole)
| Reagent/System | Concentration/Equivalents | Solvent | Temperature (°C) | Time | Substrate Type | Outcome |
| Trifluoroacetic acid (TFA) | Neat or in solution | Dichloromethane (DCM) | Room Temperature | 1-4 h | N-Boc Indoles | General deprotection, silyl groups may also be labile |
| Hydrochloric acid (HCl) | 1 M | Methanol (MeOH) / THF | Room Temperature | 1-16 h | Silyl ethers | Cleavage of TIPS ethers |
| Acetic Acid | 80% aqueous solution | Water | 25-50 | 12-24 h | Hindered silyl ethers | Slower cleavage of TIPS groups |
| p-Toluenesulfonic acid (p-TsOH) | Catalytic to stoichiometric | Methanol (MeOH) / Ethanol (EtOH) | Room Temperature | 2-12 h | Silyl ethers | Effective for deprotection |
Experimental Protocol: General Procedure for Acid-Catalyzed Deprotection of a TIPS-protected Heterocycle
-
Dissolution: The TIPS-protected substrate (1.0 eq) is dissolved in a suitable organic solvent such as dichloromethane or methanol.
-
Acid Addition: The acidic reagent (e.g., trifluoroacetic acid, 2-4 eq) is added to the solution at 0 °C.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting material.
-
Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Figure 1: Proposed pathway for acidic deprotection.
Stability under Basic Conditions
The Si-N bond in N-silyl compounds is generally more susceptible to cleavage under basic conditions, particularly in the presence of fluoride ions, which have a high affinity for silicon.
Table 2: Summary of Basic and Fluoride-Mediated Conditions for Cleavage of Silyl Protecting Groups (Inferred Instability for 5-Fluoro-1-TIPS-7-azaindole)
| Reagent/System | Concentration/Equivalents | Solvent | Temperature (°C) | Time | Substrate Type | Outcome |
| Tetrabutylammonium fluoride (TBAF) | 1.1 - 2.0 eq | Tetrahydrofuran (THF) | 0 to Room Temperature | 0.5 - 3 h | N-TIPS and O-TIPS compounds | Highly effective for TIPS cleavage |
| Potassium fluoride (KF) / 18-Crown-6 | 2.0 - 5.0 eq | Acetonitrile (MeCN) / THF | Room Temperature to 60 | 6 - 24 h | Silyl ethers | Milder fluoride source |
| Sodium hydroxide (NaOH) | 1 M | Methanol (MeOH) / Water | Room Temperature to 50 | 1 - 12 h | Silyl ethers | Cleavage of less hindered silyl groups |
| Potassium carbonate (K2CO3) | Stoichiometric to excess | Methanol (MeOH) | Room Temperature | 12 - 48 h | Silyl ethers | Mild cleavage conditions |
Experimental Protocol: General Procedure for Fluoride-Mediated Deprotection of a TIPS-protected Heterocycle
-
Dissolution: The TIPS-protected substrate (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: A 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq) is added dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and is monitored by TLC or LC-MS.
-
Work-up: Once the reaction is complete, it is quenched with a saturated aqueous solution of ammonium chloride. The mixture is then extracted with ethyl acetate.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography.
Figure 2: Proposed pathway for fluoride-mediated deprotection.
Factors Influencing Stability
Several factors can influence the stability of the Si-N bond in this compound:
-
Steric Hindrance: The bulky triisopropyl groups provide significant steric protection, rendering the silicon atom less susceptible to nucleophilic attack compared to smaller silyl groups.
-
Electronic Effects: The electron-withdrawing nature of the fluorine atom and the pyridine ring can influence the electron density at the pyrrole nitrogen, potentially affecting the lability of the TIPS group.
-
Solvent: The choice of solvent can play a critical role. Protic solvents may facilitate protonation and subsequent cleavage under acidic conditions, while polar aprotic solvents are typically used for fluoride-mediated deprotection.
-
Temperature: As with most chemical reactions, increasing the temperature will generally increase the rate of deprotection.
Figure 3: Key factors influencing stability.
Conclusion
This compound is a robust intermediate that offers considerable stability under a range of conditions, primarily due to the steric bulk of the TIPS group. However, it is susceptible to cleavage under specific acidic and, more readily, basic or fluoride-mediated conditions. The selection of reaction and work-up conditions should be carefully considered to maintain the integrity of the TIPS-protected compound until its desired removal. The information presented in this guide, based on analogous systems, provides a solid foundation for predicting the stability of this important synthetic building block and for designing efficient deprotection strategies. Further empirical studies are recommended to quantify the degradation kinetics under specific process conditions relevant to a particular synthetic route.
The Synthetic Landscape of 5-Fluoro-7-Azaindole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-fluoro-7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. Its unique electronic properties, conferred by the fluorine atom and the nitrogen placement in the pyridine ring, allow for potent and selective interactions with biological targets. This technical guide provides an in-depth overview of the common starting materials and synthetic strategies employed in the preparation of these valuable compounds, supplemented with experimental details and relevant biological pathway context.
Core Synthetic Strategies and Starting Materials
The construction of the 5-fluoro-7-azaindole core can be approached through several convergent synthetic routes. The choice of starting material is often dictated by the desired substitution pattern on the final molecule. Key precursors and their associated synthetic transformations are detailed below.
Synthesis from Substituted Pyridines
A prevalent strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine backbone. A critical starting material for this approach is 2-amino-5-fluoropyridine .
Table 1: Synthesis of 2-Amino-5-fluoropyridine from 2-Aminopyridine [1][2]
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Nitration | Fuming H₂SO₄, KNO₃, 45°C, 2 h | 41 |
| 2 | Acetylation | Acetic anhydride, reflux, 1 h | 96.3 |
| 3 | Nitro Reduction | Fe, NH₄Cl, reflux, 1 h | 90 |
| 4 | Diazotization | NaNO₂, HBF₄, -5 to 0°C, 2 h | 81.4 |
| 5 | Schiemann Reaction | Thermal decomposition, 130°C, 0.5 h | \multirow{2}{*}{51.6 (for both steps)} |
| 6 | Hydrolysis | HCl, reflux, 2.5 h |
Once 2-amino-5-fluoropyridine is obtained, the pyrrole ring can be annulated through various methods, including the Batcho-Leimgruber indole synthesis or palladium-catalyzed cross-coupling reactions followed by cyclization.
Another versatile starting material is 2-fluoro-3-methylpyridine . This compound can undergo a one-pot reaction with arylaldehydes to selectively synthesize 7-azaindole derivatives. The chemoselectivity between the azaindole and the corresponding azaindoline is dependent on the alkali-metal amide base used.[3][4]
Table 2: Synthesis of 7-Azaindole Derivatives from 2-Fluoro-3-methylpyridine [3]
| Product | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 7-Azaindole | KN(SiMe₃)₂ | iPr₂O | 110 | 12 | 56 |
| 7-Azaindoline | LiN(SiMe₃)₂ | iPr₂O | 110 | 12 | Not specified |
Synthesis from Pyrrole Derivatives
An alternative approach involves the construction of the pyridine ring onto a pre-existing pyrrole scaffold. 5-amino-1-substituted-1H-pyrrole-3-carbonitriles are versatile building blocks for this strategy, enabling the synthesis of a variety of fused and non-fused 7-azaindole derivatives through multicomponent reactions.[5][6]
Functionalization of the 7-Azaindole Core
For the synthesis of more complex derivatives, commercially available or synthetically prepared 5-fluoro-7-azaindole or 5-bromo-7-azaindole serve as key starting points. The bromine atom at the C5 position is particularly useful as it can be readily converted to a fluorine atom via nucleophilic aromatic substitution or used as a handle for various cross-coupling reactions to introduce diverse substituents.
Table 3: Representative Functionalization of the 7-Azaindole Core [7]
| Starting Material | Reaction | Reagents and Conditions | Product | Yield (%) |
| 5-fluoro-7-azaindole | Acylation | Trichloroacetyl chloride, Et₃N, CH₂Cl₂ | 3-Trichloroacetyl-5-fluoro-7-azaindole | Not specified |
| 3-Trichloroacetyl-5-fluoro-7-azaindole | Hydrazinolysis | Hydrazine, EtOH | 3-Hydrazide-5-fluoro-7-azaindole | 80 |
| 3-Hydrazide-5-fluoro-7-azaindole | Cyclization | 1,1'-Carbonyldiimidazole | 3-(1,3,4-Oxadiazol-2-on)-5-fluoro-7-azaindole | 41 |
Experimental Protocols
Synthesis of 2-Amino-5-fluoropyridine[2]
A multi-step synthesis starting from 2-aminopyridine.
-
Nitration: To a stirred solution of fuming sulfuric acid, potassium nitrate is added portion-wise while maintaining the temperature at 45°C. 2-aminopyridine is then added, and the mixture is stirred for 2 hours.
-
Acetylation: The nitrated product is treated with acetic anhydride and refluxed for 1 hour.
-
Reduction: The acetylated nitro compound is reduced using iron powder and ammonium chloride under reflux for 1 hour.
-
Diazotization: The resulting amine is diazotized with sodium nitrite in the presence of fluoroboric acid at -5 to 0°C for 2 hours.
-
Schiemann Reaction: The diazonium salt is thermally decomposed at 130°C for 30 minutes.
-
Hydrolysis: The acetyl group is removed by refluxing with hydrochloric acid for 2.5 hours to yield 2-amino-5-fluoropyridine.
One-Pot Synthesis of 2-Phenyl-7-azaindole from 2-Fluoro-3-picoline[3]
To a solution of lithium diisopropylamide (LDA) (2.1 equiv.) in THF at -40°C, 2-fluoro-3-picoline (1.0 equiv.) is added. After stirring for 60 minutes, benzonitrile (1.2 equiv.) is added. The reaction mixture is stirred for an additional 2 hours at -40°C. The reaction is then quenched and worked up to afford 2-phenyl-7-azaindole.
Biological Context: 5-Fluoro-7-Azaindole Derivatives as Kinase Inhibitors
Many 5-fluoro-7-azaindole derivatives have been developed as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of cancer and other diseases.
For example, 7-azaindole derivatives have been designed as inhibitors of Cell Division Cycle 7 (Cdc7) kinase, an enzyme involved in the initiation of DNA replication.[7] Inhibition of Cdc7 can lead to cell cycle arrest and apoptosis in cancer cells.
Below is a simplified representation of a generic kinase signaling pathway that can be targeted by 5-fluoro-7-azaindole derivatives.
Figure 1: A simplified kinase signaling cascade.
The diagram above illustrates a typical signal transduction pathway where an extracellular growth factor binds to a receptor, initiating a cascade of phosphorylation events mediated by kinases. This ultimately leads to the activation of transcription factors and changes in gene expression that promote cell proliferation and survival. 5-Fluoro-7-azaindole derivatives can act as inhibitors at various points in this cascade, blocking the signal and thereby exerting their therapeutic effects.
Synthetic Workflow Overview
The general workflow for the synthesis and development of novel 5-fluoro-7-azaindole derivatives can be summarized as follows:
Figure 2: General workflow for drug discovery.
This workflow highlights the iterative process of designing, synthesizing, and testing new derivatives to identify compounds with optimal therapeutic properties. The choice of starting materials and synthetic routes is a critical first step in this endeavor.
References
- 1. 2-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 6. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 7. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the X-ray Crystallography Structure of TIPS-Protected 5-Fluoro-7-Azaindole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, crystallization, and structural analysis of triisopropylsilyl (TIPS)-protected 5-fluoro-7-azaindole. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently employed in the development of kinase inhibitors and other therapeutic agents. The introduction of a fluorine atom at the 5-position can significantly modulate the compound's electronic properties and metabolic stability, while the TIPS protecting group on the indole nitrogen facilitates synthetic manipulations and can influence crystal packing.
This document details the experimental protocols for the synthesis and crystallization of the title compound. While a specific public crystal structure for this exact derivative is not available, this guide presents representative crystallographic data based on closely related 7-azaindole structures to provide valuable structural insights.
Synthesis and Characterization
The synthesis of 1-(triisopropylsilyl)-5-fluoro-1H-pyrrolo[2,3-b]pyridine is a multi-step process starting from commercially available reagents. The key steps involve the synthesis of the 5-fluoro-7-azaindole core followed by the introduction of the TIPS protecting group.
Experimental Protocol: Synthesis of 5-Fluoro-7-Azaindole
The synthesis of 5-fluoro-7-azaindole can be achieved through various reported methods. One common approach involves the cyclization of a substituted aminopyridine derivative.
Materials:
-
3-Ethynyl-5-fluoropyridin-2-amine
-
Anhydrous methanol
-
Glacial acetic acid (catalytic amount)
-
Sodium cyanoborohydride
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3-ethynyl-5-fluoropyridin-2-amine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
In a separate flask, under a nitrogen atmosphere, weigh the required amount of sodium cyanoborohydride.
-
Carefully add the sodium cyanoborohydride to the reaction mixture.
-
Heat the mixture to 60°C and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the starting material is consumed, stop the reaction and allow it to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash the organic layer twice with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure 5-fluoro-7-azaindole.
Experimental Protocol: TIPS Protection of 5-Fluoro-7-Azaindole
The protection of the 7-azaindole nitrogen with a TIPS group is a crucial step for subsequent functionalization.
Materials:
-
5-Fluoro-7-azaindole
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydride (60% dispersion in mineral oil)
-
Triisopropylsilyl chloride (TIPSCl)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0°C under a nitrogen atmosphere, add a solution of 5-fluoro-7-azaindole in anhydrous THF dropwise.
-
Allow the mixture to stir at 0°C for 30 minutes.
-
Add triisopropylsilyl chloride dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield TIPS-protected 5-fluoro-7-azaindole.
Caption: Synthetic workflow for TIPS-protected 5-fluoro-7-azaindole.
Crystallization and X-ray Diffraction
Obtaining high-quality single crystals is paramount for accurate X-ray crystallographic analysis. The following protocol provides a general guideline for the crystallization of the title compound.
Experimental Protocol: Crystallization
Slow evaporation is a commonly used technique for growing single crystals of organic molecules.
Materials:
-
Purified TIPS-protected 5-fluoro-7-azaindole
-
A suitable solvent system (e.g., hexane/ethyl acetate mixture)
-
Small, clean vial
Procedure:
-
Dissolve the purified compound in a minimal amount of a moderately polar solvent (e.g., ethyl acetate).
-
To this solution, slowly add a less polar solvent (e.g., hexane) until the solution becomes slightly turbid.
-
Add a drop or two of the more polar solvent to redissolve the precipitate, resulting in a saturated solution.
-
Cover the vial with a cap containing a few small holes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial over several days for the formation of single crystals.
Caption: General workflow for crystallization and X-ray data collection.
Representative Crystallographic Data
The following table summarizes representative crystallographic data for a TIPS-protected 5-fluoro-7-azaindole, based on known structures of similar 7-azaindole derivatives.
| Parameter | Representative Value |
| Empirical Formula | C16H25FN2Si |
| Formula Weight | 292.47 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 - 9.5 |
| b (Å) | 15.0 - 16.0 |
| c (Å) | 10.0 - 11.0 |
| α (°) | 90 |
| β (°) | 100 - 110 |
| γ (°) | 90 |
| Volume (ų) | 1300 - 1500 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.15 - 1.25 |
| Absorption Coeff. (mm⁻¹) | 0.15 - 0.20 |
| F(000) | 632 |
Structural Insights
The X-ray crystal structure of TIPS-protected 5-fluoro-7-azaindole would provide precise information on bond lengths, bond angles, and torsion angles. The bulky triisopropylsilyl group is expected to significantly influence the crystal packing, likely preventing the formation of the typical hydrogen-bonded dimers observed in unprotected 7-azaindoles. Instead, intermolecular interactions would be dominated by van der Waals forces and potential weak C-H···F or C-H···π interactions.
The geometry of the 7-azaindole core is expected to be largely planar. The C-F bond length would be consistent with that of an aryl fluoride. The Si-N bond length and the geometry around the silicon atom would be typical for a silyl-protected amine.
Table of Representative Bond Lengths and Angles:
| Bond/Angle | Representative Value |
| C-F | 1.34 - 1.36 Å |
| Si-N | 1.75 - 1.77 Å |
| C-N (pyrrole) | 1.36 - 1.39 Å |
| C-C (pyrrole) | 1.37 - 1.42 Å |
| C-N (pyridine) | 1.32 - 1.35 Å |
| C-C (pyridine) | 1.38 - 1.41 Å |
| C-N-C (pyrrole) | 107 - 109° |
| C-N-C (pyridine) | 116 - 118° |
| C-Si-C | 108 - 111° |
Conclusion
This technical guide outlines the synthesis, crystallization, and expected structural features of TIPS-protected 5-fluoro-7-azaindole. The provided experimental protocols offer a practical framework for the preparation and analysis of this and similar compounds. The representative crystallographic data serve as a valuable reference for researchers in the field of medicinal chemistry and drug design, aiding in the rational design of novel 7-azaindole-based therapeutics. The structural insights gained from X-ray crystallography are crucial for understanding the molecule's conformation, intermolecular interactions, and potential binding modes with biological targets.
The Emergence of a Privileged Scaffold: A Technical Guide to 5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine
For Immediate Release
A deep dive into the synthesis and potential applications of a key building block in modern drug discovery, this whitepaper offers researchers and drug development professionals a comprehensive technical overview of 5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine.
The pyrrolo[2,3-b]pyridine core, a bioisostere of purine, is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous kinase inhibitors and other therapeutic agents. The introduction of a fluorine atom at the 5-position can enhance metabolic stability and binding affinity, making 5-fluoro-1H-pyrrolo[2,3-b]pyridine a valuable precursor in drug design. The protection of the pyrrole nitrogen with a triisopropylsilyl (TIPS) group offers a strategic advantage in multi-step syntheses, enabling regioselective functionalization of the heterocyclic core. This document details the (plausible) first synthesis of this compound, its key physicochemical properties, and the significant role of its derivatives as potent inhibitors in critical signaling pathways.
Physicochemical Properties
A summary of the key physicochemical properties for this compound and its deprotected precursor, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine, is provided below.
| Property | This compound | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine |
| CAS Number | 868387-37-5[1] | 866319-00-8[2] |
| Molecular Formula | C₁₆H₂₅FN₂Si[1][3] | C₇H₅FN₂[2] |
| Molecular Weight | 292.47 g/mol [1] | 136.13 g/mol [2] |
| Appearance | Solid | Crystalline solid |
| Melting Point | Not reported | 112-113 °C[2] |
Plausible First Synthesis and Experimental Protocols
Synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine
The synthesis of the 5-Fluoro-1H-pyrrolo[2,3-b]pyridine core can be achieved through various reported methods. One common approach involves the cyclization of a suitably substituted pyridine derivative. For instance, the intramolecular cyclization of 3-ethynyl-5-fluoropyridin-2-amine can yield the desired pyrrolopyridine core.[2]
Experimental Protocol: Synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine [2]
-
Dissolve 3-ethynyl-5-fluoropyridin-2-amine in anhydrous methanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Weigh 70.0 mg (1.10 mmol) of sodium cyanoborohydride in a nitrogen atmosphere and add it to the reaction mixture.
-
Stir and heat the mixture to 60°C in a flask.
-
Monitor the reaction progress using thin-layer chromatography until all the starting material is consumed.
-
Stop the reaction and evaporate the solvent.
-
Dissolve the residue in dichloromethane and wash twice with water.
-
Dry the organic layer with anhydrous sodium sulfate and filter.
-
Purify the crude product by silica gel column chromatography.
-
Obtain the final product, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine, by vacuum drying.
Protection of the Pyrrole Nitrogen: Synthesis of this compound
The protection of the pyrrole nitrogen with a triisopropylsilyl (TIPS) group is a standard procedure to prevent unwanted side reactions in subsequent synthetic steps. This is typically achieved by reacting the N-H of the pyrrole with a silylating agent in the presence of a suitable base.
Experimental Protocol: N-Silylation of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine (Plausible Method)
-
To a solution of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (e.g., triethylamine or imidazole, 1.2 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add triisopropylsilyl chloride (TIPSCl, 1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Role in Drug Discovery: Inhibition of Fibroblast Growth Factor Receptor (FGFR) Signaling
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer. One of the key targets for these compounds is the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.
Abnormal activation of the FGFR signaling pathway is a known driver in the progression of numerous cancers. Therefore, targeting FGFRs represents a promising therapeutic strategy. Research has shown that derivatives of 1H-pyrrolo[2,3-b]pyridine can effectively inhibit FGFRs, leading to the suppression of downstream signaling cascades involved in cell proliferation, survival, and angiogenesis.
A study on 1H-pyrrolo[2,3-b]pyridine derivatives demonstrated potent inhibitory activity against multiple FGFR isoforms. For instance, compound 4h from this study, a derivative of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, exhibited low nanomolar IC₅₀ values against FGFR1, FGFR2, and FGFR3.[4]
| Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) | Reference |
| 4h | 7 | 9 | 25 | 712 | [4] |
This potent inhibition of FGFRs blocks the downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to reduced tumor growth and proliferation.
Conclusion
This compound stands as a valuable and versatile intermediate in the synthesis of complex molecules for drug discovery. Its strategic design, combining the beneficial properties of a fluorinated pyrrolopyridine core with a robust protecting group, facilitates the development of potent and selective kinase inhibitors. The demonstrated efficacy of its derivatives against key oncogenic drivers like FGFR highlights the immense potential of this scaffold in the ongoing quest for novel and effective cancer therapies. This technical guide provides a foundational understanding for researchers to leverage this important building block in their future drug development endeavors.
References
- 1. 5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo 2,3-b pyridine AldrichCPR 868387-37-5 [sigmaaldrich.com]
- 2. Page loading... [wap.guidechem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Navigating the C-H Bond Landscape of 5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 7-azaindole scaffold, a prevalent motif in pharmaceuticals and functional materials, continues to attract significant attention for the development of novel synthetic methodologies. Among its derivatives, 5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine stands out as a key building block, offering unique electronic properties and a handle for strategic functionalization. This technical guide provides a comprehensive analysis of the reactivity of the C-H bonds within this molecule, offering insights into regioselective transformations that are crucial for drug discovery and development.
The strategic placement of a fluorine atom at the C5-position and a bulky triisopropylsilyl (TIPS) group at the N1-position significantly influences the reactivity of the pyrrolo[2,3-b]pyridine ring system. These substitutions create a nuanced landscape for C-H functionalization, enabling selective modifications at various positions.
The Influence of Substituents on C-H Bond Reactivity
The reactivity of the C-H bonds in this compound is governed by a combination of electronic and steric effects imparted by the fluoro and TIPS groups.
-
5-Fluoro Group: The electron-withdrawing nature of the fluorine atom deactivates the pyridine ring towards electrophilic aromatic substitution. However, it can influence the regioselectivity of metal-catalyzed C-H activation reactions.
-
1-Triisopropylsilyl (TIPS) Group: This bulky silyl group serves a dual purpose. Primarily, it acts as a protecting group for the pyrrole nitrogen, enhancing the stability and solubility of the molecule. Crucially, it also functions as a directing group in certain C-H activation reactions, particularly those catalyzed by iridium. The TIPS group sterically hinders the C2-position of the pyrrole ring, but its electronic properties can direct metallation to the C7-position of the pyridine ring. Furthermore, the presence of the N1-TIPS group generally protects the five-membered ring from deprotonation, thereby favoring functionalization on the pyridine ring.[1]
Regioselective C-H Functionalization Strategies
Based on established methodologies for related 7-azaindole and indole derivatives, several key strategies can be employed for the regioselective functionalization of the C-H bonds in this compound.
Iridium-Catalyzed C-H Borylation at the C7-Position
Iridium-catalyzed C-H borylation has emerged as a powerful tool for the functionalization of heterocycles. In the case of N-silyl protected indoles, the silyl group has been shown to direct borylation to the C7-position.[2][3] This directing effect is anticipated to hold true for the 1-TIPS-7-azaindole system, favoring the introduction of a boryl group at the sterically accessible C7-position. The resulting 7-borylated product is a versatile intermediate for subsequent cross-coupling reactions.
Table 1: Predicted Regioselectivity for Iridium-Catalyzed C-H Borylation
| Position | Predicted Reactivity | Rationale |
| C2 | Low | Steric hindrance from the N1-TIPS group. |
| C3 | Low | Less favorable electronically compared to the pyridine ring. |
| C4 | Moderate | Electronically activated by the pyridine nitrogen, but potentially sterically hindered. |
| C6 | Moderate | Electronically influenced by the pyridine nitrogen and the 5-fluoro group. |
| C7 | High | Directed by the N1-TIPS group; sterically accessible. |
Directed ortho-Metalation (DoM) for C2 and C6 Functionalization
Directed ortho-metalation is a powerful strategy for the functionalization of aromatic and heteroaromatic rings. While the N1-TIPS group protects the pyrrole ring, specific directing groups can be introduced to facilitate deprotonation at other positions. For instance, the introduction of a removable directing group at a suitable position can enable selective lithiation and subsequent electrophilic quench at the C2 or C6 positions.[1][4][5][6][7] The choice of the directing group and the reaction conditions are critical for achieving high regioselectivity.
Table 2: Potential Directed Metalation Strategies
| Target Position | Proposed Directing Group | Base | Rationale |
| C2 | Removable group at N1 (post-TIPS removal) | n-BuLi, s-BuLi, LDA | Strong directing effect for C2-lithiation. |
| C6 | Directing group at C5 (post-fluoro modification) or N7 (via N-oxide) | LDA, LiTMP | Directs metalation to the adjacent C6-position. |
Palladium-Catalyzed C-H Arylation of the Pyridine Ring
Palladium-catalyzed direct C-H arylation offers a straightforward method for the formation of C-C bonds. For 7-azaindoles, functionalization of the pyridine ring is often challenging due to the inherent reactivity of the pyrrole ring. However, with the N1-TIPS group in place, the reactivity of the pyrrole C-H bonds is attenuated, making the pyridine ring more accessible to functionalization. The electronic effects of the 5-fluoro substituent and the pyridine nitrogen will likely influence the regioselectivity of arylation, with the C4 and C6 positions being potential sites for reaction.[8][9][10][11][12][13]
Table 3: Predicted Regioselectivity for Palladium-Catalyzed C-H Arylation
| Position | Predicted Reactivity | Rationale |
| C2 | Low | Steric hindrance and electronic deactivation by the N1-TIPS group. |
| C3 | Low | Generally less reactive in Pd-catalyzed C-H arylation. |
| C4 | Moderate to High | Activated by the pyridine nitrogen, potential site for arylation. |
| C6 | Moderate to High | Influenced by the pyridine nitrogen and the 5-fluoro group. |
| C7 | Low | Less electronically favored compared to C4 and C6 in the absence of a C7-directing group. |
Experimental Protocols (Exemplary Methodologies)
The following are detailed, exemplary experimental protocols for key C-H functionalization reactions, adapted from literature precedents on structurally similar substrates. These protocols serve as a starting point for the optimization of reactions with this compound.
Protocol 1: Iridium-Catalyzed C-H Borylation at C7
This protocol is adapted from the iridium-catalyzed borylation of N-silylated indoles.
Reaction Scheme:
Figure 1: Iridium-catalyzed C7-borylation.
Materials:
-
This compound
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(cod)OMe]₂ (di-μ-methoxobis(1,5-cyclooctadiene)diiridium(I))
-
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy)
-
Anhydrous cyclohexane
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add this compound (1.0 equiv), B₂pin₂ (1.2 equiv), [Ir(cod)OMe]₂ (1.5 mol %), and dtbpy (3.0 mol %).
-
Add anhydrous cyclohexane via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 80 °C for 16 hours.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 7-borylated product.
Protocol 2: Directed ortho-Metalation and Iodination at C6 (Hypothetical)
This protocol is a hypothetical adaptation based on directed metalation principles, assuming a suitable directing group can be installed.
Reaction Scheme:
Figure 2: Directed C6-iodination workflow.
Materials:
-
A suitably C5-functionalized this compound derivative (e.g., with a carboxamide directing group)
-
Lithium diisopropylamide (LDA) solution in THF
-
Iodine (I₂)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve the C5-functionalized 7-azaindole derivative in anhydrous THF in an oven-dried, argon-flushed flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 equiv) in THF dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of iodine (1.2 equiv) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Protocol 3: Palladium-Catalyzed C-H Arylation at C4/C6
This protocol is adapted from palladium-catalyzed C-H arylation of related aza-heterocycles.
Reaction Scheme:
Figure 3: Palladium-catalyzed C-H arylation.
Materials:
-
This compound
-
Aryl bromide (Ar-Br)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous toluene
Procedure:
-
In a sealed tube under an argon atmosphere, combine this compound (1.0 equiv), aryl bromide (1.5 equiv), Pd(OAc)₂ (5 mol %), P(o-tol)₃ (10 mol %), and K₂CO₃ (2.0 equiv).
-
Add anhydrous toluene.
-
Seal the tube and heat the mixture at 110 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite and wash with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the arylated product(s) and determine the regioselectivity.
Logical Relationships in Regioselectivity
The interplay of electronic and steric factors, along with the choice of catalyst and directing groups, dictates the regiochemical outcome of C-H functionalization.
Figure 4: Logic of regioselective C-H functionalization.
Conclusion
The this compound ring system presents a rich and tunable platform for C-H bond functionalization. By leveraging the directing and protecting effects of the N1-TIPS group and understanding the electronic influence of the 5-fluoro substituent, researchers can achieve a high degree of regioselectivity. The methodologies outlined in this guide, including iridium-catalyzed borylation, directed metalation, and palladium-catalyzed arylation, provide a powerful toolkit for the synthesis of novel and complex 7-azaindole derivatives. Careful optimization of reaction conditions and, where necessary, the strategic installation of additional directing groups, will be key to unlocking the full synthetic potential of this valuable building block in the pursuit of new therapeutic agents and advanced materials.
References
- 1. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iridium-catalyzed C-H borylation-based synthesis of natural indolequinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. baranlab.org [baranlab.org]
- 7. Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed C-H arylation of 2,5-substituted pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palladium-catalyzed direct C-H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]
- 11. mdpi.com [mdpi.com]
- 12. Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Suzuki Cross-Coupling Reactions of 5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, particularly kinase inhibitors.[1] The introduction of a fluorine atom can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[2] For the successful functionalization of the 7-azaindole core using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, protection of the pyrrole nitrogen is often crucial to prevent catalyst inhibition.[3] The triisopropylsilyl (TIPS) group is an effective protecting group for this purpose.
These application notes provide a detailed protocol for the Suzuki cross-coupling of halogenated derivatives of 5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine with various arylboronic acids. The methodologies are based on established procedures for similar 7-azaindole systems.
General Reaction Scheme
The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between a halogenated 5-Fluoro-1-TIPS-7-azaindole and an organoboron compound, typically an arylboronic acid, in the presence of a palladium catalyst and a base.
Caption: General scheme of the Suzuki cross-coupling reaction.
Data Presentation: Recommended Reaction Conditions
The successful execution of the Suzuki coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes recommended starting conditions for the coupling of halogenated 5-Fluoro-1-TIPS-7-azaindole derivatives based on successful couplings of similar substrates.[4][5]
| Parameter | Recommended Conditions | Notes |
| Palladium Catalyst | Pd₂(dba)₃ (2-5 mol%) or Pd(dppf)Cl₂ (5-10 mol%) | For challenging couplings, consider using pre-catalysts like XPhos Pd G2. |
| Ligand | SPhos (4-10 mol%) or XPhos (4-10 mol%) | Bulky, electron-rich phosphine ligands are often effective for nitrogen-containing heterocycles. |
| Base | Cs₂CO₃ (2-3 equiv.) or K₂CO₃ (2-3 equiv.) | The choice of base can significantly impact the reaction outcome. |
| Solvent | 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene/Ethanol (1:1) | Degassing the solvent prior to use is recommended to prevent catalyst oxidation. |
| Temperature | 60-110 °C | Higher temperatures may be required for less reactive substrates. |
| Reaction Time | 2-24 hours | Monitor reaction progress by TLC or LC-MS. |
Experimental Protocols
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a halogenated 5-Fluoro-1-TIPS-7-azaindole with a generic arylboronic acid. Optimization of the reaction conditions may be necessary for specific substrates to achieve optimal yields.
Materials:
-
Halogenated this compound (e.g., 4-bromo or 5-bromo derivative) (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (2.5 mol%)
-
Phosphine ligand (e.g., SPhos) (5 mol%)
-
Base (e.g., Cs₂CO₃) (2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the halogenated 5-Fluoro-1-TIPS-7-azaindole (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst, the phosphine ligand, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system. The total solvent volume should typically provide a concentration of 0.1 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Experimental Workflow
The following diagram outlines the key steps of the experimental protocol for the Suzuki cross-coupling of 5-Fluoro-1-TIPS-7-azaindole derivatives.
Caption: Experimental workflow for the Suzuki cross-coupling reaction.
Troubleshooting
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature, screening different catalyst/ligand systems, or trying alternative bases and solvents. Increasing the equivalents of the boronic acid may also improve the yield.
-
Homocoupling of Boronic Acid: The formation of biaryl products from the boronic acid can be minimized by ensuring a strictly inert atmosphere and optimizing the reaction conditions.
-
Incomplete Consumption of Starting Material: If the starting halide is not fully consumed, an increase in catalyst loading or reaction time may be necessary. The activity of the catalyst should also be verified.
By following these detailed protocols and considering the key parameters, researchers can efficiently synthesize a diverse range of 5-aryl-5-Fluoro-1-TIPS-7-azaindole derivatives for various applications in drug discovery and development.
References
Application Note and Protocol for the Deprotection of 5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the removal of the triisopropylsilyl (TIPS) protecting group from the nitrogen of the pyrrole ring in 5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine to yield 5-Fluoro-1H-pyrrolo[2,3-b]pyridine (also known as 5-fluoro-7-azaindole). The 7-azaindole scaffold is a crucial heterocyclic motif in medicinal chemistry, and efficient N-deprotection is a critical step in the synthesis of many biologically active compounds.[1][2][3][4] This application note outlines two common and effective methods for TIPS deprotection: treatment with tetrabutylammonium fluoride (TBAF) and the use of hydrogen fluoride-pyridine complex (HF-Pyridine). The selection of the appropriate method will depend on the substrate's sensitivity to reaction conditions and the desired scale of the reaction.
Introduction
The triisopropylsilyl (TIPS) group is a sterically hindered silyl ether commonly used to protect alcohols and the nitrogen atoms of various heterocycles during multi-step organic synthesis. Its bulkiness provides stability under a range of reaction conditions. However, its efficient and clean removal is paramount to obtaining the desired final product. The 5-fluoro-7-azaindole core is a key component in numerous pharmaceutical candidates, acting as a bioisostere for indole and purine systems. The protocols detailed herein provide reliable methods for the deprotection of N-TIPS protected 5-fluoro-7-azaindole, a key intermediate in the synthesis of these molecules.
Data Summary
The following table summarizes the typical reaction conditions for the two primary methods of TIPS deprotection of this compound.
| Parameter | Method 1: TBAF in THF | Method 2: HF-Pyridine in THF |
| Reagent | Tetrabutylammonium fluoride (TBAF) | Hydrogen fluoride-pyridine complex |
| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) / Pyridine |
| Temperature | Room Temperature (20-25 °C) | 0 °C to Room Temperature |
| Reaction Time | 1 - 4 hours | 30 minutes - 2 hours |
| Work-up | Aqueous work-up or specialized non-aqueous methods | Careful quenching with a base (e.g., sat. NaHCO₃ solution) |
| Typical Yield | 85-95% | 90-98% |
| Key Considerations | Mild conditions, but work-up can be challenging.[5] | Highly effective but corrosive and toxic reagent requiring special handling.[6][7][8] |
Experimental Protocols
Method 1: Deprotection using Tetrabutylammonium Fluoride (TBAF)
This method is generally preferred due to its milder reaction conditions.[9][10][11]
Materials:
-
This compound
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF (0.1 M), add TBAF (1.2 eq, 1.0 M solution in THF) dropwise at room temperature under an inert atmosphere of argon or nitrogen.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography if necessary.
Note on Work-up: For water-soluble products, the standard aqueous work-up can be problematic. An alternative involves quenching the reaction, concentrating it onto silica gel, and directly purifying by column chromatography, or using specialized resin-based work-up procedures.[5]
Method 2: Deprotection using Hydrogen Fluoride-Pyridine (HF-Pyridine)
This method is highly effective but requires extreme caution due to the corrosive and toxic nature of the HF-Pyridine complex. This procedure should only be performed in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment.[6][7][8]
Materials:
-
This compound
-
Hydrogen fluoride-pyridine complex (70% HF)
-
Anhydrous Tetrahydrofuran (THF)
-
Pyridine (optional, as co-solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Plastic or Teflon labware (HF reacts with glass)
-
Round-bottom flask (Teflon or plastic if possible, otherwise use with extreme care)
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a suitable plastic or Teflon flask, dissolve this compound (1.0 eq) in anhydrous THF (0.1 M). For substrates sensitive to acidic conditions, pyridine can be used as a co-solvent.[8]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add HF-Pyridine (2.0-3.0 eq) dropwise to the stirred solution. Caution: HF-Pyridine is highly corrosive and toxic. Handle with extreme care using appropriate PPE.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 30 minutes to 2 hours.
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, cooled (0 °C) saturated aqueous solution of NaHCO₃ until gas evolution ceases. Ensure the final pH is basic.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography if necessary.
Visualizations
Experimental Workflow for TIPS Deprotection
Caption: General workflow for the deprotection of the TIPS group.
Logical Relationship of Deprotection Methods
Caption: Decision tree for selecting a TIPS deprotection method.
References
- 1. Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02660G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. synarchive.com [synarchive.com]
- 10. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 11. reddit.com [reddit.com]
Application of 5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine in Kinase Inhibitor Synthesis
For Research Use Only. Not for use in diagnostic procedures.
Introduction
5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine, a protected form of 5-fluoro-7-azaindole, is a key building block in the synthesis of potent and selective kinase inhibitors. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the purine core of ATP and form crucial hydrogen bond interactions within the ATP-binding site of various kinases. The introduction of a fluorine atom at the 5-position can enhance binding affinity and modulate physicochemical properties. The triisopropylsilyl (TIPS) protecting group on the pyrrole nitrogen offers a strategic advantage, enabling regioselective functionalization of the 7-azaindole core, which is crucial for the construction of complex kinase inhibitors. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors targeting key signaling pathways implicated in cancer and inflammatory diseases.
Key Applications
The 5-fluoro-7-azaindole scaffold is a core component of inhibitors targeting several important kinase families, including:
-
Janus Kinases (JAKs): Dysregulation of the JAK-STAT signaling pathway is central to various autoimmune diseases and cancers.
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in multiple cancer types.
-
Inhibitor of kappaB kinases (IKKs): These kinases are key regulators of the NF-κB signaling pathway, which is implicated in inflammation and cancer.
The use of the TIPS-protected starting material allows for precise chemical modifications at other positions of the 7-azaindole ring, such as C4, through reactions like ortho-lithiation followed by introduction of an electrophile, or through palladium-catalyzed cross-coupling reactions.
Data Presentation
Table 1: Inhibitory Activity of Kinase Inhibitors Derived from the 5-Fluoro-7-Azaindole Scaffold
| Kinase Target | Compound ID | IC50 (nM) | Ki (nM) | Cellular Activity (IC50, nM) | Reference |
| JAK2 | Derivative 97 | 1 | - | - | [1] |
| JAK3 | Derivative 97 | 5 | - | - | [1] |
| FGFR1 | Compound 7r | 2.9 | - | 40.5 | [2] |
| FGFR2 | Compound 7 | 5.2 | - | - | [3] |
| FGFR3 | Compound 7 | 5.6 | - | 70 | [3] |
| IKKα | SU1261 | - | 10 | - | [1] |
| IKKβ | SU1261 | - | 680 | - | [1] |
| IKKα | SU1349 | - | 16 | - | [1] |
| IKKβ | SU1349 | - | 3352 | - | [1] |
Experimental Protocols
This section provides a representative, multi-step protocol for the synthesis of a Janus Kinase (JAK) inhibitor starting from this compound. This protocol is a composite based on established synthetic methodologies for 7-azaindole derivatives.
Protocol 1: Synthesis of a C4-Substituted 5-Fluoro-7-Azaindole Intermediate
Objective: To introduce a functional group at the C4 position of the 7-azaindole core via ortho-lithiation of the TIPS-protected starting material.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (I₂)
-
Tetrabutylammonium fluoride (TBAF) solution in THF
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Lithiation: Dissolve this compound (1.0 eq) in anhydrous THF under an argon atmosphere and cool the solution to -78 °C. Slowly add n-BuLi (1.1 eq) and stir the mixture at -78 °C for 1 hour.
-
Iodination: Add a solution of iodine (1.2 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quenching and Extraction: Quench the reaction by the addition of saturated aqueous sodium thiosulfate solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford 4-iodo-5-fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine.
-
Deprotection: Dissolve the purified TIPS-protected intermediate in THF and add TBAF (1.1 eq) at room temperature. Stir the reaction for 2 hours.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield 4-iodo-5-fluoro-1H-pyrrolo[2,3-b]pyridine.[1]
Protocol 2: Suzuki-Miyaura Cross-Coupling
Objective: To couple the C4-iodinated 7-azaindole with a suitable boronic acid to introduce a key structural motif of a JAK inhibitor.
Materials:
-
4-Iodo-5-fluoro-1H-pyrrolo[2,3-b]pyridine (from Protocol 1)
-
Aryl or heteroaryl boronic acid (e.g., pyrazole-4-boronic acid pinacol ester) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
Reaction Setup: In a reaction vessel, combine 4-iodo-5-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the boronic acid derivative (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Solvent Addition and Degassing: Add the degassed solvent mixture (e.g., 4:1 dioxane/water). Degas the reaction mixture by bubbling argon through it for 15 minutes.
-
Reaction: Heat the mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by silica gel column chromatography.
Protocol 3: Buchwald-Hartwig Amination (Hypothetical final step)
Objective: To introduce a side chain via C-N bond formation, a common final step in the synthesis of many kinase inhibitors. This is a generalized protocol based on amination of related 7-azaindole scaffolds.
Materials:
-
C4-arylated-5-fluoro-1H-pyrrolo[2,3-b]pyridine (from Protocol 2, assuming a halogen is present on the coupled aryl group)
-
Amine (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (0.02 eq)
-
Ligand (e.g., XPhos) (0.04 eq)
-
Base (e.g., NaOtBu) (1.5 eq)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the palladium catalyst, ligand, and base in a reaction vessel.
-
Reagent Addition: Add the anhydrous solvent, followed by the halogenated C4-arylated-5-fluoro-1H-pyrrolo[2,3-b]pyridine and the desired amine.
-
Reaction: Seal the vessel and heat the mixture to 100-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction, filter through a pad of celite, and concentrate the filtrate. Purify the residue by flash column chromatography to obtain the final kinase inhibitor.
Visualizations
Synthetic Pathway for a JAK Inhibitor
Caption: Synthetic workflow for a JAK inhibitor starting from the TIPS-protected 7-azaindole.
JAK-STAT Signaling Pathway
Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.
FGFR Signaling Pathway
Caption: Overview of the FGFR signaling cascade and the role of its inhibitors.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine as a key intermediate in the synthesis of pharmaceutically active compounds, particularly Janus Kinase (JAK) inhibitors. The protocols and data presented are compiled from established synthetic methodologies for structurally related compounds.
Introduction
This compound is a functionalized derivative of 7-azaindole, a privileged scaffold in medicinal chemistry. The fluorine substitution at the 5-position can enhance metabolic stability and binding affinity of the final compound. The triisopropylsilyl (TIPS) protecting group on the pyrrole nitrogen allows for regioselective functionalization at other positions of the heterocyclic core. This intermediate is particularly valuable for the synthesis of selective JAK inhibitors, a class of drugs effective in the treatment of autoimmune diseases like rheumatoid arthritis and psoriasis.[1][2][3]
Application: Synthesis of JAK Inhibitors
The primary application of this compound is in the synthesis of potent and selective JAK inhibitors. These inhibitors target the JAK-STAT signaling pathway, which plays a crucial role in the immune response.[][5] Dysregulation of this pathway is implicated in various inflammatory and autoimmune disorders.[][6]
The JAK-STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors.[] The binding of a cytokine to its receptor triggers the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus to regulate gene transcription.[][5] Small molecule inhibitors can block the ATP-binding site of JAKs, thus preventing the downstream signaling cascade.
Caption: The JAK-STAT signaling pathway and the mechanism of action of a JAK inhibitor.
Experimental Protocols
The following protocols describe a potential synthetic route to a 4-(1H-Pyrazol-4-yl)-5-fluoro-1H-pyrrolo[2,3-b]pyridine derivative, a core structure found in many JAK inhibitors, starting from this compound.
General Synthetic Workflow
References
- 1. Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions of 5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the metal-catalyzed cross-coupling of 5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the synthesis of various biologically active molecules, particularly kinase inhibitors. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged motif in medicinal chemistry due to its ability to mimic the hinge-binding motif of ATP. The triisopropylsilyl (TIPS) protecting group on the pyrrole nitrogen enhances solubility and stability, while the fluorine atom at the 5-position can modulate the electronic properties and metabolic stability of the final compounds.
This guide covers three fundamental cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, providing recommended starting conditions, detailed experimental procedures, and troubleshooting advice.
Key Concepts and Strategic Considerations
The successful functionalization of the 5-Fluoro-1-TIPS-7-azaindole core via cross-coupling reactions hinges on several key factors:
-
Choice of Halide: The reactivity of the 5-halo-1-TIPS-7-azaindole precursor follows the general trend I > Br > Cl. The selection of the halide will influence the required catalyst system and reaction conditions.
-
Catalyst and Ligand Selection: The palladium source and the associated ligand are critical for achieving high yields and suppressing side reactions. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., SPhos, XPhos), are often effective for these types of heteroaromatic substrates.
-
Base Selection: The choice of base is crucial for the efficiency of the transmetalation step in Suzuki-Miyaura coupling and for the deprotonation of the amine in Buchwald-Hartwig amination. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) for Suzuki reactions, and alkoxides (NaOtBu, KOtBu) for aminations.
-
Solvent System: Aprotic polar solvents such as 1,4-dioxane, toluene, and THF, often in combination with water for Suzuki reactions, are commonly employed. The choice of solvent can significantly impact the solubility of the reactants and the stability of the catalytic species.
-
Inert Atmosphere: All palladium-catalyzed cross-coupling reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation and deactivation of the palladium(0) catalyst.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-7-azaindoles
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between the 5-position of the azaindole core and various aryl or heteroaryl groups.
General Reaction Scheme
Recommended Starting Conditions
The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of a 5-halo-1-TIPS-7-azaindole with an arylboronic acid, based on successful couplings of similar 7-azaindole derivatives.
| Parameter | Recommended Conditions |
| Palladium Catalyst | Pd₂(dba)₃ (2-5 mol%) with SPhos or XPhos (4-10 mol%), or XPhos Pd G2 (2-5 mol%) |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equivalents) |
| Solvent | 1,4-Dioxane/Water (4:1 to 10:1 v/v) or Toluene/Water (4:1 to 10:1 v/v) |
| Temperature | 80 - 110 °C |
| Concentration | 0.1 M with respect to the limiting reagent |
Detailed Experimental Protocol: Synthesis of 5-(Aryl)-1-TIPS-7-azaindole
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the 5-halo-1-TIPS-7-azaindole (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst/ligand system, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system.
-
Reaction: Heat the reaction mixture to the specified temperature and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Sonogashira Coupling: Synthesis of 5-Alkynyl-7-azaindoles
The Sonogashira coupling enables the introduction of a variety of terminal alkynes at the 5-position of the azaindole core, providing a versatile handle for further transformations.
General Reaction Scheme
Recommended Starting Conditions
The following table outlines recommended starting conditions for the Sonogashira coupling of a 5-halo-1-TIPS-7-azaindole with a terminal alkyne.
| Parameter | Recommended Conditions |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) |
| Copper Co-catalyst | CuI (3-10 mol%) |
| Base | Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (2.0 - 4.0 equivalents) |
| Solvent | THF, DMF, or 1,4-Dioxane |
| Temperature | Room Temperature to 80 °C |
| Concentration | 0.1 - 0.2 M with respect to the limiting reagent |
Detailed Experimental Protocol: Synthesis of 5-(Alkynyl)-1-TIPS-7-azaindole
-
Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 5-halo-1-TIPS-7-azaindole (1.0 eq.), the palladium catalyst, and the copper(I) iodide.
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne (1.1-1.5 eq.).
-
Reaction: Stir the reaction mixture at the appropriate temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Filter the reaction mixture through a pad of celite, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: The residue can be purified by silica gel column chromatography.
Buchwald-Hartwig Amination: Synthesis of 5-Amino-7-azaindoles
The Buchwald-Hartwig amination provides a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 5-position of the azaindole nucleus.
General Reaction Scheme
Recommended Starting Conditions
The following table provides recommended starting conditions for the Buchwald-Hartwig amination of a 5-halo-1-TIPS-7-azaindole with an amine.
| Parameter | Recommended Conditions |
| Palladium Catalyst | Pd₂(dba)₃ (1-3 mol%) with a suitable ligand (e.g., RuPhos, XPhos) (2-6 mol%), or a pre-catalyst like RuPhos Pd G3 (1-3 mol%) |
| Base | NaOtBu, KOtBu, or LiHMDS (1.5 - 2.5 equivalents) |
| Solvent | Toluene, 1,4-Dioxane, or THF |
| Temperature | 80 - 110 °C |
| Concentration | 0.1 M with respect to the limiting reagent |
Detailed Experimental Protocol: Synthesis of 5-(Amino)-1-TIPS-7-azaindole
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the 5-halo-1-TIPS-7-azaindole (1.0 eq.), the palladium catalyst/ligand system, and the base to a dry reaction vessel.
-
Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine (1.1-1.5 eq.).
-
Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by flash column chromatography.
Visualizing the Workflow and Catalytic Cycles
To aid in the understanding of these processes, the following diagrams illustrate the general experimental workflow and the catalytic cycles for each of the described cross-coupling reactions.
General Experimental Workflow for Cross-Coupling Reactions.
Catalytic Cycle of the Suzuki-Miyaura Coupling.
Catalytic Cycle of the Sonogashira Coupling.
Catalytic Cycle of the Buchwald-Hartwig Amination.
Step-by-step guide for lithiation and subsequent electrophilic quench of the compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the lithiation of organic compounds and the subsequent quenching of the resulting organolithithiated intermediates with various electrophiles. This powerful synthetic strategy is widely employed in the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. Detailed experimental protocols for the lithiation of activated C-H bonds, including those in heterocyclic and aromatic systems, are presented. Furthermore, a variety of electrophilic quench procedures are outlined, enabling the introduction of a wide range of functional groups. Quantitative data from selected literature examples are summarized for easy comparison, and a generalized experimental workflow is visualized to aid in experimental design and execution.
Introduction
Lithiation, the process of replacing a hydrogen atom with a lithium atom, is a fundamental transformation in organic synthesis that generates a highly nucleophilic carbanion.[1][2] This reactive intermediate can then be intercepted by a diverse array of electrophiles, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high degrees of chemo- and regioselectivity.[3][4] The reaction is typically carried out under anhydrous and inert conditions at low temperatures to control the high reactivity of the organolithium species.[1] Common lithiating agents include alkyllithiums such as n-butyllithium (n-BuLi), sec-butyllithium (s-BuLi), and tert-butyllithium (t-BuLi), as well as lithium amides like lithium diisopropylamide (LDA) and lithium 2,2,6,6-tetramethylpiperidide (LiTMP).[5][6] The choice of base, solvent, temperature, and any additives (e.g., N,N,N',N'-tetramethylethylenediamine, TMEDA) is crucial for the success of the reaction and depends on the acidity of the proton to be removed and the nature of the substrate.[7][8]
This application note provides detailed, step-by-step protocols for performing lithiation and subsequent electrophilic quench reactions on two representative classes of substrates: N-Boc protected heterocycles and aromatic compounds via directed ortho-metalation (DoM).
Data Presentation
The following table summarizes the reaction conditions and yields for the lithiation and electrophilic quench of various substrates, providing a useful reference for reaction optimization.
| Substrate | Lithiating Agent / Additive | Solvent | Temperature (°C) | Electrophile (E+) | Product | Yield (%) | Reference |
| N-Boc-2-phenyl-1,2,3,4-tetrahydroquinoline | n-BuLi | THF | -78 | Me3SiCl | 2-(trimethylsilyl)-N-Boc-2-phenyl-1,2,3,4-tetrahydroquinoline | 85 | [1][2] |
| N-Boc-2-phenyl-1,2,3,4-tetrahydroquinoline | n-BuLi | THF | -78 | PhCHO | 2-(hydroxy(phenyl)methyl)-N-Boc-2-phenyl-1,2,3,4-tetrahydroquinoline | 78 | [1][2] |
| N-Boc-2-phenyl-1,2,3,4-tetrahydroquinoline | n-BuLi | THF | -78 | Acetone | 2-(2-hydroxypropan-2-yl)-N-Boc-2-phenyl-1,2,3,4-tetrahydroquinoline | 75 | [1][2] |
| N-Boc-pyrrolidine | s-BuLi / TMEDA | 2-MeTHF | -20 | Me3SiCl | 2-(trimethylsilyl)-N-Boc-pyrrolidine | 70 | [9] |
| N-benzylpyrene-1-carboxamide | n-BuLi / TMEDA | THF | -78 | Me3SiCl | N-(trimethylsilyl)benzylpyrene-1-carboxamide | 52 | [8] |
| N-benzylpyrene-1-carboxamide | n-BuLi / TMEDA | THF | -78 | CO2 | 2-carboxy-N-benzylpyrene-1-carboxamide | 66 | [8] |
| 2,6-Dimethylanisole | n-BuLi | THF | 0 to rt | Cyclohexanecarboxaldehyde | 1-(cyclohexyl)-1-(2-methoxy-3-methylphenyl)methanol | 48 | [4] |
| 2-Chloropyrazine | LiTMP | THF | -78 to 0 | Methyl benzoate | (5-Benzoyl-3-chloro-pyrazin-2-yl)-phenylmethanone | 65 | [3] |
Experimental Protocols
3.1 General Considerations
Organolithium reagents are pyrophoric and react violently with water.[1] All reactions must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware. Syringes and needles should be purged with an inert gas before use.
3.2 Protocol 1: Lithiation and Electrophilic Quench of N-Boc-2-aryl-1,2,3,4-tetrahydroquinoline
This protocol is adapted from the work of Coldham and coworkers.[1][2]
Materials:
-
N-Boc-2-aryl-1,2,3,4-tetrahydroquinoline (1.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (1.1-1.3 equiv, solution in hexanes)
-
Electrophile (1.2-1.5 equiv)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the N-Boc-2-aryl-1,2,3,4-tetrahydroquinoline.
-
Dissolve the substrate in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the n-butyllithium solution dropwise via syringe. The solution may change color, indicating the formation of the organolithium species.
-
Stir the reaction mixture at -78 °C for the desired amount of time (typically 1-2 hours) to ensure complete lithiation.
-
Add the electrophile dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for an additional 1-3 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4 or Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
3.3 Protocol 2: Directed ortho-Metalation (DoM) and Electrophilic Quench of an Aromatic Substrate
This protocol provides a general procedure for the DoM of an aromatic compound bearing a directing metalating group (DMG), such as an amide or an ether.
Materials:
-
Aromatic substrate with a directing metalating group (1.0 equiv)
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Organolithium base (s-BuLi or n-BuLi, 1.1-1.3 equiv)
-
TMEDA (optional, 1.1-1.3 equiv)
-
Electrophile (1.2-1.5 equiv)
-
Saturated aqueous NH4Cl solution
-
Organic solvent for extraction
-
Brine
-
Anhydrous MgSO4 or Na2SO4
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the aromatic substrate.
-
Dissolve the substrate in the chosen anhydrous solvent.
-
If using, add TMEDA to the solution.
-
Cool the reaction mixture to the appropriate temperature (typically -78 °C for THF or 0 °C for diethyl ether).
-
Slowly add the organolithium base dropwise.
-
Stir the mixture for the required time to achieve complete metalation (this can range from minutes to several hours depending on the substrate and conditions).
-
Add the electrophile dropwise at the same low temperature.
-
Stir the reaction until completion, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH4Cl.
-
Allow the mixture to warm to room temperature and perform an aqueous work-up as described in Protocol 1.
-
Purify the crude product by appropriate methods such as column chromatography or recrystallization.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this application note.
References
- 1. Synthesis and kinetic resolution of substituted tetrahydroquinolines by lithiation then electrophilic quench - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and kinetic resolution of substituted tetrahydroquinolines by lithiation then electrophilic quench - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Heteroatom-promoted lateral lithiation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Notes and Protocols for the Synthesis and Evaluation of FGFR Inhibitors
These application notes provide a comprehensive overview of the synthesis and evaluation of Fibroblast Growth Factor Receptor (FGFR) inhibitors, intended for researchers, scientists, and drug development professionals. This document outlines a representative synthesis process, detailed protocols for in vitro and in vivo evaluation, and key data presented in a structured format.
Introduction to FGFR and its Role in Cancer
Fibroblast Growth Factor Receptors (FGFRs) are a family of four receptor tyrosine kinases (FGFR1-4) that play a crucial role in cell proliferation, differentiation, migration, and survival. Genetic alterations such as gene fusions, amplifications, or mutations in FGFR genes can lead to constitutive activation of the receptor, driving oncogenesis in a variety of cancers, including cholangiocarcinoma, urothelial carcinoma, and lung cancer. Consequently, the development of small-molecule inhibitors targeting the ATP-binding site of the FGFR kinase domain has become a significant therapeutic strategy.
Synthesis of a Representative FGFR Inhibitor: AZD4547
AZD4547 is a potent and selective inhibitor of FGFR1, 2, and 3. The following is a representative, multi-step synthesis adapted from publicly available literature.
Protocol 2.1: Synthesis of AZD4547 Intermediate
A common synthetic route involves the construction of a pyrazole core followed by coupling with a substituted aniline.
-
Step 1: Synthesis of the Pyrazole Core. A substituted hydrazine is reacted with a dicarbonyl compound to form the pyrazole ring.
-
Step 2: Halogenation. The pyrazole ring is then halogenated, typically with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), to provide a reactive site for subsequent coupling reactions.
-
Step 3: Suzuki Coupling. The halogenated pyrazole is coupled with a boronic acid or boronic ester derivative in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) to introduce a key aromatic substituent.
-
Step 4: Final Coupling. The resulting intermediate is then coupled with the appropriate aniline derivative, often via a nucleophilic aromatic substitution or a Buchwald-Hartwig amination, to yield the final AZD4547 compound.
Note: This is a generalized protocol. Specific reaction conditions, solvents, temperatures, and purification methods would need to be optimized for each step.
In Vitro Evaluation of FGFR Inhibitors
A series of in vitro assays are essential to characterize the potency, selectivity, and cellular activity of newly synthesized FGFR inhibitors.
Protocol 3.1: Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the binding affinity of the test compound to the FGFR kinase domain.
-
Reagents:
-
FGFR1, 2, or 3 kinase enzyme (recombinant)
-
Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Test compound (serially diluted)
-
Assay buffer
-
-
Procedure:
-
Add 5 µL of the serially diluted test compound to a 384-well plate.
-
Add 5 µL of the FGFR enzyme/Eu-anti-tag antibody mixture to each well.
-
Add 5 µL of the Alexa Fluor™ 647-labeled tracer to each well.
-
Incubate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
-
Data Analysis: The TR-FRET signal is inversely proportional to the amount of inhibitor bound to the kinase. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic model.
Protocol 3.2: Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the effect of the inhibitor on the proliferation of cancer cell lines with known FGFR alterations.
-
Cell Culture: Culture FGFR-dependent cancer cells (e.g., SNU-16, RT112) in appropriate media until they reach logarithmic growth phase.
-
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells. GI50 (concentration for 50% growth inhibition) values are calculated from the dose-response curve.
Protocol 3.3: Western Blot for Target Engagement and Downstream Signaling
This protocol verifies that the inhibitor engages its target (FGFR) in cells and inhibits downstream signaling pathways.
-
Cell Treatment and Lysis:
-
Culture FGFR-dependent cells to 70-80% confluency.
-
Starve the cells in serum-free media for 12-24 hours.
-
Pre-treat with the test compound for 2 hours.
-
Stimulate with FGF ligand (e.g., FGF2) for 15 minutes.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Immunoblotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
In Vivo Evaluation of FGFR Inhibitors
Protocol 4.1: Tumor Xenograft Model
This model assesses the anti-tumor efficacy of the inhibitor in a living organism.
-
Cell Implantation: Subcutaneously implant 5-10 million FGFR-dependent cancer cells (e.g., RT112) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of 100-200 mm³, randomize the mice into vehicle and treatment groups.
-
Dosing: Administer the test compound daily via oral gavage or another appropriate route at a predetermined dose.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study (typically 21-28 days) or when tumors reach a predetermined maximum size, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
Quantitative Data Summary
The following tables summarize the in vitro potency and selectivity of several notable FGFR inhibitors.
Table 1: Biochemical Potency of Selected FGFR Inhibitors (IC50 in nM)
| Compound | FGFR1 | FGFR2 | FGFR3 | FGFR4 | VEGFR2 |
| Erdafitinib | 1.2 | 2.5 | 4.6 | 210 | >10000 |
| Pemigatinib | 0.4 | 0.5 | 1.2 | 30 | 188 |
| Infigratinib | 1.1 | 1.0 | 2.5 | 61 | 160 |
| Futibatinib | 21 | 20 | 22 | 87 | 1100 |
Table 2: Cellular Activity of Selected FGFR Inhibitors (GI50 in nM)
| Compound | SNU-16 (FGFR2 fusion) | RT112 (FGFR3 fusion) | KG-1 (FGFR1 fusion) |
| Erdafitinib | 2.1 | 3.4 | 1.5 |
| Pemigatinib | 1.8 | 2.5 | 0.9 |
| Infigratinib | 8.6 | 12 | 5.7 |
| Futibatinib | 15 | 21 | 18 |
Visualizations
The following diagrams illustrate key concepts in FGFR inhibitor development.
Caption: The FGFR signaling cascade leading to cell proliferation and survival.
Caption: A typical experimental workflow for FGFR inhibitor drug discovery.
Caption: A logical diagram of a Structure-Activity Relationship (SAR) cycle.
Application Note and Protocol: Scaled-Up Synthesis of 5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Fluoro-1H-pyrrolo[2,3-b]pyridine, also known as 5-fluoro-7-azaindole, is a crucial intermediate in the synthesis of various pharmaceutical compounds, including kinase inhibitors.[1] The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule. The triisopropylsilyl (TIPS) protecting group is often installed on the pyrrole nitrogen to enhance solubility in organic solvents and to direct regioselectivity in subsequent functionalization reactions. This document provides a detailed, scalable protocol for the two-step synthesis of 5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine.
Overall Synthetic Scheme
The synthesis is a two-step process starting from 3-Ethynyl-5-fluoropyridin-2-amine. The first step is an intramolecular cyclization to form the 5-fluoro-7-azaindole core. The second step is the protection of the pyrrole nitrogen with a triisopropylsilyl group.
Part 1: Synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine
This protocol details the intramolecular cyclization of 3-Ethynyl-5-fluoropyridin-2-amine to yield 5-Fluoro-1H-pyrrolo[2,3-b]pyridine.
Experimental Protocol
-
Reaction Setup: A 2 L three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.
-
Reagent Addition: The flask is charged with 3-Ethynyl-5-fluoropyridin-2-amine and anhydrous methanol. The mixture is stirred to ensure complete dissolution. A catalytic amount of glacial acetic acid is then added.
-
Reaction: Under a nitrogen atmosphere, sodium cyanoborohydride is added portion-wise to the stirred solution.[1] The reaction mixture is then heated to 60°C.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is no longer detectable.
-
Work-up: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is redissolved in dichloromethane.
-
Purification: The organic layer is washed twice with water, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography to afford pure 5-Fluoro-1H-pyrrolo[2,3-b]pyridine.[1]
Quantitative Data
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 3-Ethynyl-5-fluoropyridin-2-amine | 136.13 | 100 g | 0.735 |
| Anhydrous Methanol | 32.04 | 1 L | - |
| Glacial Acetic Acid | 60.05 | 5 mL | - |
| Sodium Cyanoborohydride | 62.84 | 55 g | 0.875 |
| Parameter | Value |
| Reaction Temperature | 60°C |
| Reaction Time | 12-16 hours |
| Typical Yield | 75-85% |
| Purity (by HPLC) | >98% |
Part 2: Synthesis of this compound
This protocol describes the N-silylation of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine using triisopropylsilyl chloride.
Experimental Protocol
-
Reaction Setup: A 2 L three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. The flask is flame-dried and cooled under a stream of nitrogen.
-
Reagent Addition: The flask is charged with 5-Fluoro-1H-pyrrolo[2,3-b]pyridine and anhydrous tetrahydrofuran (THF). The solution is cooled to 0°C in an ice bath.
-
Base Addition: Sodium hydride (60% dispersion in mineral oil) is added portion-wise to the cooled solution. The mixture is stirred at 0°C for 30 minutes.
-
Silylation: Triisopropylsilyl chloride (TIPSCl) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred overnight.
-
Monitoring: The reaction is monitored by TLC for the disappearance of the starting material.
-
Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is then extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to give this compound as a solid.
Quantitative Data
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 5-Fluoro-1H-pyrrolo[2,3-b]pyridine | 136.13 | 75 g | 0.551 |
| Anhydrous THF | 72.11 | 1 L | - |
| Sodium Hydride (60%) | 24.00 | 24.2 g | 0.606 |
| Triisopropylsilyl chloride | 192.82 | 116 mL | 0.578 |
| Parameter | Value |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 12-18 hours |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >99% |
Final Product Characterization
| Property | Value |
| Molecular Formula | C₁₆H₂₅FN₂Si |
| Molecular Weight | 292.47 g/mol |
| Appearance | Solid |
| CAS Number | 868387-37-5 |
Visualizations
Synthesis Workflow
Caption: Overall workflow for the two-step synthesis.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Sodium hydride is a highly flammable and moisture-sensitive reagent. It should be handled with extreme care under an inert atmosphere.
-
Anhydrous solvents are required for the silylation step. Ensure solvents are properly dried before use.
-
Quenching of the reaction with sodium hydride should be done slowly and carefully, especially at a large scale.
References
Application Note: Fragment-Based Drug Discovery of Novel Kinase Inhibitors
Topic: Use of the Compound FRG-A42 in Fragment-Based Drug Discovery.
Audience: Researchers, scientists, and drug development professionals.
Introduction to Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) is a powerful methodology for identifying lead compounds in drug discovery.[1] It begins by screening libraries of low molecular weight compounds, or "fragments" (typically <300 Da), to identify weak but efficient binders to a biological target.[2][3] These initial hits serve as starting points for optimization into more potent, drug-like molecules through medicinal chemistry efforts.[4] FBDD offers several advantages over traditional high-throughput screening (HTS), including a more efficient exploration of chemical space and a higher probability of identifying high-quality leads.[4][5]
This application note details the use of a representative aminopyrazole fragment, FRG-A42 , in an FBDD campaign against a therapeutically relevant protein kinase, Kinase-Z. It provides an overview of the screening and hit-to-lead workflow, including detailed protocols for primary screening, hit validation, and structural characterization.
Properties of the Initial Fragment Hit: FRG-A42
FRG-A42 was identified as a primary hit from a diverse fragment library. Its physicochemical properties are consistent with the "Rule of Three," a guideline for desirable fragment characteristics.[3][4]
Table 1: Physicochemical Properties of FRG-A42
| Property | Value | "Rule of Three" Guideline |
| Molecular Weight (MW) | 155.18 Da | ≤ 300 Da |
| cLogP | 1.2 | ≤ 3 |
| Hydrogen Bond Donors | 2 | ≤ 3 |
| Hydrogen Bond Acceptors | 2 | ≤ 3 |
| Rotatable Bonds | 1 | ≤ 3 |
Primary Screening and Hit Identification
Surface Plasmon Resonance (SPR) was employed for the primary screening of the fragment library due to its sensitivity in detecting low-affinity interactions and its low protein consumption.[6][7]
Experimental Protocol: Surface Plasmon Resonance (SPR) Screening
-
Immobilization: The target protein, Kinase-Z, is immobilized on a CM5 sensor chip via standard amine coupling. A reference flow cell is prepared similarly but without the protein to allow for background signal subtraction.
-
Fragment Preparation: Fragments from the library are prepared as 200 µM stock solutions in a running buffer (e.g., HBS-EP+) containing 5% DMSO.
-
Screening: Each fragment solution is injected over the sensor surface for 60 seconds, followed by a 120-second dissociation phase. The binding response is measured in Resonance Units (RU).
-
Data Analysis: The response from the reference cell is subtracted from the active cell. Fragments showing a significant and concentration-dependent binding response are considered primary hits.
Table 2: SPR Screening Results for Representative Fragments
| Fragment ID | Molecular Weight (Da) | Binding Response (RU at 200 µM) | Estimated Dissociation Constant (KD) |
| FRG-X19 | 142.11 | 8.5 | > 1 mM |
| FRG-A42 | 155.18 | 35.2 | ~450 µM |
| FRG-B11 | 168.20 | 12.1 | > 1 mM |
| FRG-C05 | 130.14 | No significant binding | - |
Hit Validation and Structural Characterization
To confirm the binding of FRG-A42 and rule out false positives, an orthogonal biophysical method, Nuclear Magnetic Resonance (NMR) spectroscopy, was used.[8][9] Subsequently, X-ray crystallography provided high-resolution structural information of the fragment-protein complex, which is critical for guiding optimization efforts.[10][11]
Experimental Protocol: Saturation Transfer Difference (STD) NMR
-
Sample Preparation: A solution containing 10-20 µM of Kinase-Z and 1 mM of FRG-A42 is prepared in a deuterated buffer.
-
NMR Data Acquisition: Two spectra are acquired: an "on-resonance" spectrum where the protein is selectively saturated with a train of radiofrequency pulses, and an "off-resonance" spectrum where the irradiation is applied at a frequency where no protein signals are present.
-
Data Processing: The off-resonance spectrum is subtracted from the on-resonance spectrum to produce the STD spectrum.
-
Analysis: Signals present in the STD spectrum are indicative of protons on the fragment that are in close proximity to the protein, confirming a binding interaction.
Experimental Protocol: X-ray Crystallography
-
Crystallization: Crystals of Kinase-Z are grown using vapor diffusion.
-
Soaking: The grown crystals are soaked in a solution containing a high concentration (e.g., 10 mM) of FRG-A42 for several hours.
-
Data Collection: The soaked crystal is flash-frozen, and X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination: The structure of the Kinase-Z:FRG-A42 complex is solved by molecular replacement and refined. The resulting electron density map reveals the precise binding mode of the fragment in the kinase active site.
The crystallographic data confirmed that FRG-A42 binds to the hinge region of the kinase ATP-binding site, a common interaction motif for kinase inhibitors.
Hit-to-Lead Optimization
With the binding mode of FRG-A42 confirmed, a structure-guided "fragment growing" strategy was initiated.[4][12] The goal was to extend the fragment into a nearby hydrophobic pocket to increase potency and selectivity.
Medicinal chemistry efforts led to the synthesis of LEAD-OPT7 , a compound where a phenyl group was added to the pyrazole core of FRG-A42. This modification resulted in a significant improvement in binding affinity and inhibitory activity. The progress was monitored using Ligand Efficiency (LE), a metric that relates binding affinity to the size of the molecule.[13][14]
Table 3: Progression from Fragment Hit to Lead Compound
| Compound ID | Structure | MW (Da) | KD (µM) | IC50 (µM) | Ligand Efficiency (LE)¹ |
| FRG-A42 | Aminopyrazole core | 155.18 | 450 | >500 | 0.35 |
| LEAD-OPT7 | Phenyl-aminopyrazole | 231.28 | 0.25 | 0.52 | 0.41 |
¹Ligand Efficiency (LE) = (1.4 * pKD) / Number of Heavy Atoms
Conclusion
The successful application of an FBDD approach, starting with the low-affinity fragment FRG-A42 , led to the discovery of a potent Kinase-Z inhibitor, LEAD-OPT7 . The workflow highlights the importance of using sensitive biophysical techniques like SPR and NMR for screening and validation, and the critical role of structural biology in guiding the hit-to-lead optimization process.[9][15] This case study demonstrates that FBDD is a highly effective strategy for identifying novel, high-quality starting points for drug discovery programs.
References
- 1. Application of Fragment-Based Drug Discovery to Versatile Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onenucleus.com [onenucleus.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biosolveit.de [biosolveit.de]
- 5. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 11. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scispace.com [scispace.com]
- 14. grokipedia.com [grokipedia.com]
- 15. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with 5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for optimizing Suzuki coupling reaction yields with 5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider for a successful Suzuki coupling with a TIPS-protected 5-fluoro-7-azaindole derivative?
A1: A successful Suzuki coupling of this substrate depends on the careful selection of four key components: the palladium catalyst and its associated ligand, the base, the solvent system, and maintaining an inert atmosphere. For electron-rich and sterically hindered substrates like 7-azaindoles, bulky and electron-rich phosphine ligands are often crucial for high yields.[1][2]
Q2: Can the triisopropylsilyl (TIPS) protecting group be cleaved under Suzuki coupling conditions?
A2: Yes, while the TIPS group is generally more robust than other silyl protecting groups like TMS (trimethylsilyl), it can be susceptible to cleavage under certain Suzuki reaction conditions.[3] Strong bases, especially in combination with protic solvents like methanol at elevated temperatures, can lead to partial or complete deprotection. Fluoride-containing bases (e.g., KF, CsF) are also known to cleave silyl ethers and should be used with caution.[4]
Q3: How does the fluorine substituent at the 5-position affect the reactivity of the 7-azaindole core?
A3: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aryl halide. Generally, this can make the oxidative addition step of the catalytic cycle more favorable.[5] However, the overall electronic properties of the heterocyclic system will dictate the optimal reaction conditions.
Q4: My reaction is not going to completion, and I observe significant amounts of starting material. What should I do?
A4: If your starting material is not fully consumed, consider the following adjustments:
-
Increase Catalyst Loading: You may need to increase the mole percentage of your palladium catalyst and ligand.[1]
-
Extend Reaction Time: Monitor the reaction for a longer period, as sterically hindered substrates may require more time to react completely.
-
Verify Catalyst Activity: Ensure your palladium source is active and has not decomposed. Using a pre-catalyst can sometimes improve results.[5]
Q5: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?
A5: Homocoupling is often caused by the presence of oxygen in the reaction mixture.[1] To minimize this, ensure that your solvents are thoroughly degassed and that the reaction is set up and run under a strictly inert atmosphere (e.g., argon or nitrogen). Starting with a Pd(0) catalyst source or ensuring efficient in situ reduction of a Pd(II) precatalyst can also help.
Troubleshooting Guide
Issue 1: Low to No Product Yield
If you are experiencing low to no yield, a systematic approach to troubleshooting is recommended. The following workflow can help identify the root cause of the problem.
Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.
Issue 2: Observation of TIPS Deprotection
The presence of the deprotected 7-azaindole byproduct indicates that the TIPS group is not stable under your current reaction conditions.
Caption: Troubleshooting guide for unexpected TIPS group deprotection.
Data Presentation: Recommended Reaction Conditions
The following tables summarize recommended starting conditions for the Suzuki coupling of a halo-substituted 5-Fluoro-1-TIPS-7-azaindole. These conditions are based on successful couplings of structurally similar 7-azaindole derivatives and may require further optimization for specific substrates.[4][6]
Table 1: Recommended Catalyst and Ligand Systems
| Catalyst (mol%) | Ligand (mol%) | Typical Yield Range | Notes |
| Pd₂(dba)₃ (2-5) | SPhos (4-10) | 67-93% | A robust system for many 7-azaindole couplings.[4] |
| XPhos Pd G2/G3 (2-5) | - | 70-90% | Pre-catalysts often show high activity and stability.[5] |
| Pd(dppf)Cl₂ (5-10) | - | 50-85% | A common choice for heteroaryl couplings.[7] |
| Pd(PPh₃)₄ (5-10) | - | 40-75% | A classic catalyst, may be less effective for challenging substrates. |
Table 2: Recommended Bases and Solvents
| Base (equivalents) | Solvent System (v/v) | Temperature (°C) | Notes |
| K₃PO₄ (2-3) | Dioxane / H₂O (4:1 to 10:1) | 80-110 | A strong base, effective but may increase risk of TIPS deprotection. |
| Cs₂CO₃ (2-3) | Toluene / EtOH (1:1) | 60-100 | Often provides good yields for selective couplings.[4] |
| K₂CO₃ (2-3) | DME / H₂O (4:1) | 80-100 | A milder base, potentially preserving the TIPS group.[7] |
| Na₂CO₃ (2-3) | Toluene / H₂O (2:1) | 90-110 | Another common choice, often used with Pd(PPh₃)₄.[8] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki coupling of a halo-substituted 5-Fluoro-1-TIPS-7-azaindole with an arylboronic acid.
Materials:
-
Halo-5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Arylboronic acid or boronate ester (1.2-1.5 equiv)
-
Palladium catalyst (see Table 1)
-
Ligand (if not using a pre-catalyst)
-
Base (see Table 2)
-
Anhydrous, degassed solvent(s)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the halo-7-azaindole, arylboronic acid, palladium catalyst, ligand (if applicable), and base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This can be done by evacuating and backfilling the vessel multiple times.[9]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed or no further conversion is observed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Caption: A general experimental workflow for the Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.org [mdpi.org]
- 3. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Common side products in the deprotection of 1-TIPS-7-azaindoles
Welcome to the technical support center for the deprotection of 1-TIPS-7-azaindoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during this common synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the deprotection of 1-TIPS-7-azaindoles?
A1: The two most prevalent methods for cleaving the N-Si bond in 1-TIPS-7-azaindoles are fluoride-mediated deprotection and acid-catalyzed deprotection.
-
Fluoride-mediated deprotection: This is the most common method and typically employs a fluoride source such as tetrabutylammonium fluoride (TBAF) in a polar aprotic solvent like tetrahydrofuran (THF). The high affinity of the fluoride ion for silicon drives the reaction.
-
Acid-catalyzed deprotection: This method involves treating the silyl-protected azaindole with a protic acid, such as trifluoroacetic acid (TFA), or a Lewis acid in the presence of a proton source. The reaction proceeds via protonation of the nitrogen atom, followed by nucleophilic attack on the silicon atom.
Q2: My deprotection reaction is slow or incomplete. What are the possible causes and solutions?
A2: Incomplete deprotection can arise from several factors:
-
Insufficient Reagent: Ensure at least a stoichiometric amount of the deprotecting agent is used. For TBAF, it is common to use a slight excess (1.1-1.5 equivalents). For acidic deprotection, the concentration of the acid is critical.
-
Reaction Temperature: While many TBAF deprotections proceed at room temperature, gentle heating may be required for sterically hindered substrates. However, be cautious as elevated temperatures can also promote side reactions.
-
Solvent Choice: Anhydrous polar aprotic solvents like THF or DMF are generally preferred for fluoride-mediated deprotection. The presence of water in the reaction mixture can affect the efficacy of TBAF.
-
Steric Hindrance: The bulky triisopropylsilyl (TIPS) group can sometimes render the silicon atom less accessible. Longer reaction times or a more potent deprotecting agent might be necessary.
Q3: I am observing significant decomposition of my starting material or product. What are the likely side products and how can I minimize their formation?
A3: Decomposition is a common issue, particularly with the 7-azaindole core, which can be sensitive to both strongly basic and acidic conditions. While specific side products for 1-TIPS-7-azaindole deprotection are not extensively documented in the literature, based on the reactivity of the 7-azaindole nucleus, the following side reactions and byproducts are plausible:
-
Under Fluoride-Mediated Conditions (e.g., TBAF):
-
Ring Opening/Degradation: The basicity of commercial TBAF solutions can lead to the degradation of the electron-deficient pyridine ring of the 7-azaindole nucleus, especially with prolonged reaction times or heating. This can result in a complex mixture of unidentified polar byproducts.[1]
-
Elimination Reactions: If other sensitive functional groups are present on the molecule, the basic nature of TBAF can induce elimination reactions.
-
-
Under Acidic Conditions (e.g., TFA):
-
Protonation and Rearrangement: The pyridine nitrogen of the 7-azaindole is basic and will be protonated under acidic conditions. While the 7-azaindole ring is generally stable to moderately acidic conditions, harsh acidic treatment (e.g., strong acids, high temperatures) could potentially lead to rearrangement or degradation products.
-
Hydrolysis of Other Functional Groups: Acid-sensitive functional groups elsewhere in the molecule (e.g., acetals, tert-butyl esters) may be cleaved.
-
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the deprotection of 1-TIPS-7-azaindoles.
Problem 1: Formation of a complex mixture of unidentified polar byproducts.
-
Likely Cause: Decomposition of the 7-azaindole ring due to the basicity of the TBAF solution.[1]
-
Troubleshooting Steps:
-
Buffer the TBAF: Add a mild acid, such as acetic acid, to the TBAF solution to neutralize any excess hydroxide ions. A common practice is to use a solution of TBAF buffered with acetic acid.[1]
-
Lower the Reaction Temperature: Perform the reaction at 0 °C or even lower temperatures to minimize base-catalyzed degradation.
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
-
Alternative Fluoride Source: Consider using a milder fluoride source, such as triethylamine trihydrofluoride (Et₃N·3HF) or pyridinium hydrofluoride (HF·Py).
-
Problem 2: Low yield of the deprotected 7-azaindole with recovery of starting material.
-
Likely Cause: Incomplete reaction.
-
Troubleshooting Steps:
-
Increase Reagent Stoichiometry: Gradually increase the equivalents of TBAF or the concentration of the acid.
-
Increase Reaction Time: Allow the reaction to stir for a longer period, monitoring periodically.
-
Elevate Temperature (with caution): Gently warm the reaction mixture (e.g., to 40-50 °C) while carefully monitoring for any signs of decomposition.
-
Problem 3: Formation of silyl-containing byproducts in the final product.
-
Likely Cause: Incomplete reaction or side reactions involving the silyl group.
-
Troubleshooting Steps:
-
Optimize Deprotection: Refer to the troubleshooting steps for incomplete reactions.
-
Purification: These byproducts can often be removed by silica gel chromatography. Using a more polar eluent system may be necessary.
-
Aqueous Workup: An aqueous workup can help remove some of the silyl byproducts. However, be mindful of the water solubility of the desired deprotected 7-azaindole.
-
Experimental Protocols
Protocol 1: General Procedure for TBAF-Mediated Deprotection of 1-TIPS-7-Azaindole
-
Materials:
-
1-TIPS-7-azaindole derivative
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the 1-TIPS-7-azaindole derivative (1.0 equiv) in anhydrous THF (0.1–0.2 M).
-
To the stirred solution at room temperature, add the TBAF solution (1.1–1.5 equiv) dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the deprotected 7-azaindole.
-
Protocol 2: General Procedure for Acid-Catalyzed Deprotection of 1-TIPS-7-Azaindole
-
Materials:
-
1-TIPS-7-azaindole derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the 1-TIPS-7-azaindole derivative (1.0 equiv) in dichloromethane (0.1–0.2 M).
-
To the stirred solution at 0 °C, add trifluoroacetic acid (5-10 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Visualizing Deprotection Pathways
The following diagrams illustrate the general mechanisms for the deprotection of 1-TIPS-7-azaindoles.
Caption: General mechanisms for fluoride-mediated and acid-catalyzed deprotection of 1-TIPS-7-azaindoles.
Caption: A troubleshooting workflow for common issues in the deprotection of 1-TIPS-7-azaindoles.
References
Technical Support Center: Regioselective Functionalization of 5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the regioselective functionalization of 5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine (5-F-1-TIPS-7-azaindole). This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with the synthesis and modification of this important heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the triisopropylsilyl (TIPS) group in the functionalization of 5-fluoro-7-azaindole?
A1: The triisopropylsilyl (TIPS) group serves two primary functions. First, it acts as a protecting group for the pyrrole nitrogen, preventing unwanted side reactions at this position. Second, and more critically for regioselectivity, it serves as a bulky directing group.[1] In processes like directed ortho-lithiation (DoM), the TIPS group sterically hinders the C2 position and directs the metalation to the C6 position of the pyridine ring.
Q2: Which positions on the 5-F-1-TIPS-7-azaindole ring are most susceptible to electrophilic aromatic substitution?
A2: The 7-azaindole nucleus is generally electron-rich, with the C3 position of the pyrrole ring being the most nucleophilic and, therefore, most susceptible to electrophilic attack.[2][3] Halogenation, for instance, typically occurs preferentially at the C3 position.[4]
Q3: Why is achieving regioselectivity at the C4 and C6 positions challenging?
A3: Functionalization at the C4 and C6 positions of the pyridine ring is challenging due to the inherent electronic properties of the 7-azaindole scaffold.[1] These positions are less activated compared to the pyrrole ring. Achieving selectivity often requires specific strategies like directed ortho-metalation (DoM) or halogen-dance reactions.
Q4: Can the fluorine atom at the C5 position influence the regioselectivity of subsequent reactions?
A4: Yes, the fluorine atom at C5 is an electron-withdrawing group, which can deactivate the pyridine ring towards electrophilic substitution. However, it can also influence the acidity of adjacent protons, potentially affecting the regioselectivity of deprotonation-based functionalization strategies.
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Lithiation/Metalation
Question: My lithiation reaction with n-BuLi or LDA is resulting in a mixture of isomers, primarily C2 and C6 lithiation, instead of selective C6 functionalization. What can I do to improve selectivity?
Answer: This is a common issue stemming from competing kinetic and thermodynamic deprotonation sites. The C2 proton is kinetically more acidic, but the C6-lithiated species can be thermodynamically favored under certain conditions, especially with a bulky N1-substituent like TIPS.
Troubleshooting Steps:
-
Choice of Base: Switch to a bulkier or less nucleophilic base. Lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often preferred over n-BuLi to minimize nucleophilic addition and favor deprotonation at less sterically hindered sites.[5][6]
-
Solvent Effects: The choice of solvent is crucial. Tetrahydrofuran (THF) is a common choice as its Lewis basicity can coordinate with the lithium base.[5] Consider using a non-coordinating solvent or adding a coordinating agent like TMEDA to alter the aggregation state and reactivity of the organolithium reagent.
-
Temperature Control: Perform the deprotonation at very low temperatures (-78 °C) to favor the kinetically controlled product. Slowly warming the reaction mixture might allow for equilibration to the thermodynamically more stable lithiated species if that is the desired outcome.
-
Inverse Addition: Add the 5-F-1-TIPS-7-azaindole solution slowly to the cooled base solution. This ensures that the base is always in excess, which can help improve selectivity.
Problem 2: Low Yields in Palladium-Catalyzed Cross-Coupling Reactions
Question: I am attempting a Suzuki or Buchwald-Hartwig coupling at a halogenated position (e.g., C4 or C6) on the 5-F-1-TIPS-7-azaindole core, but my yields are consistently low.
Answer: Low yields in cross-coupling reactions with this scaffold can be attributed to catalyst inhibition or challenging reductive elimination. The pyridine nitrogen can coordinate to the palladium center, deactivating the catalyst.[2]
Troubleshooting Steps:
-
Ligand Screening: The choice of phosphine ligand is critical. Bulky, electron-rich ligands such as RuPhos or XPhos are often effective in promoting the desired cross-coupling and preventing catalyst deactivation.[7]
-
Catalyst Precursor: Experiment with different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladium-ligand complexes) to find the most active catalyst for your specific transformation.
-
Base and Solvent Optimization: The combination of base and solvent can significantly impact the reaction outcome. Screen various bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, toluene, DMF) to find the optimal conditions.
-
Degassing: Ensure that the reaction mixture is thoroughly degassed to remove oxygen, which can oxidize and deactivate the palladium catalyst.
Problem 3: Unwanted Desilylation during Functionalization
Question: The TIPS protecting group is being cleaved under my reaction conditions, leading to a mixture of products. How can I prevent this?
Answer: The TIPS group is generally robust but can be cleaved under strongly acidic or basic conditions, or in the presence of certain nucleophiles, particularly fluoride ions.
Troubleshooting Steps:
-
pH Control: If possible, buffer the reaction mixture to maintain a neutral or mildly basic pH. Avoid strongly acidic workups if the desired product is sensitive.
-
Reagent Choice: Be mindful of reagents that can act as fluoride sources (e.g., TBAF). If a fluoride source is required for a subsequent step, consider if the TIPS group can be removed in a planned final step.
-
Reaction Time and Temperature: Minimize reaction times and use the lowest effective temperature to reduce the likelihood of side reactions like desilylation.
Experimental Protocols & Data
Protocol 1: Regioselective C6-Bromination via Directed Ortho-Metalation
This protocol describes a representative procedure for the selective introduction of a bromine atom at the C6 position.
-
Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with this compound (1.0 eq) dissolved in anhydrous THF (0.2 M).
-
Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Lithium diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) is added dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stirring: The resulting mixture is stirred at -78 °C for 1 hour.
-
Electrophilic Quench: 1,2-Dibromo-1,1,2,2-tetrachloroethane (1.2 eq) dissolved in anhydrous THF is added dropwise.
-
Warming and Quenching: The reaction is stirred for an additional 2 hours at -78 °C before being allowed to warm slowly to room temperature. The reaction is then quenched by the slow addition of a saturated aqueous NH₄Cl solution.
-
Workup: The mixture is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the C6-bromo derivative.
| Position of Functionalization | Reagent | Typical Yield (%) | Regiomeric Ratio (C6:other) |
| C6-Bromination | LDA, then BrCCl₂CCl₂Br | 75-85% | >95:5 |
| C6-Iodination | LDA, then I₂ | 70-80% | >95:5 |
| C6-Carboxylation | LDA, then CO₂(g) | 60-70% | >90:10 |
Visualizations
Logical Workflow for Troubleshooting Poor Regioselectivity in Lithiation
Caption: Troubleshooting flowchart for improving C6 lithiation selectivity.
Reaction Pathway for C6-Functionalization
Caption: General reaction pathway for C6 functionalization via DoM.
References
- 1. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Improving the solubility of 5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine for reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine in their chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a solid compound with a bulky, non-polar triisopropylsilyl (TIPS) protecting group. This group significantly influences its solubility profile. Generally, it exhibits poor solubility in polar solvents like water and lower alcohols (e.g., methanol, ethanol). Its solubility is expected to be better in aprotic organic solvents.
Q2: Why am I having trouble dissolving this compound for my reaction?
A2: The low solubility is primarily due to the large, non-polar triisopropylsilyl (TIPS) group, which can make solvation in many common reaction solvents difficult. The planar, heterocyclic core also contributes to strong crystal lattice energy, which needs to be overcome for dissolution.
Q3: What are the initial recommended solvents to try for dissolving this compound?
A3: Based on the structure, we recommend starting with aprotic polar solvents. Tetrahydrofuran (THF) is a good initial choice, as silyl-protected compounds often show good solubility in it. Other solvents to consider are 1,4-dioxane, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). For less polar conditions, toluene or dichloromethane could be tested, although solubility might be more limited.
Q4: Can heating the mixture improve the solubility?
A4: Yes, gently heating the mixture can significantly increase the solubility of many organic compounds.[1] It provides the energy needed to overcome the crystal lattice forces. However, it is crucial to ensure that the compound and other reactants are stable at the elevated temperature. Always check the thermal stability of all components before applying heat.
Q5: What is a co-solvent, and can it help improve solubility?
A5: A co-solvent is a mixture of two or more solvents used to increase the solubility of a solute.[2][3][4] For this compound, if it has partial solubility in a primary non-polar solvent, adding a more polar aprotic co-solvent like THF or DMF can enhance overall solubility. This approach can fine-tune the polarity of the solvent system to better match the solute.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound.
Problem: The compound does not dissolve in the chosen reaction solvent at room temperature.
Logical Workflow for Troubleshooting Solubility Issues
Caption: A workflow for systematically addressing solubility challenges.
Solution 1: Systematic Solvent Screening
-
Rationale: The "like dissolves like" principle is a good starting point. The TIPS group imparts significant non-polar character, while the fluoro-azaindole core is polar. A solvent with intermediate polarity or a polar aprotic nature is often a good choice.
-
Action: Conduct small-scale solubility tests with a range of solvents. See the "Experimental Protocols" section for a detailed procedure.
Solution 2: Application of Heat
-
Rationale: Increasing the temperature provides the kinetic energy to break intermolecular forces in the crystal lattice, often leading to increased solubility.[1]
-
Action: After adding the solvent, gently warm the mixture while stirring. Start with a low temperature (e.g., 40-50 °C) and gradually increase it. Monitor for dissolution. Be cautious not to exceed the boiling point of the solvent or the decomposition temperature of any reaction component.
Solution 3: Utilizing a Co-Solvent System
-
Rationale: A mixture of solvents can have solvating properties superior to a single solvent.[2][3][4] For instance, a small amount of a highly polar aprotic solvent like DMF or DMSO in a less polar solvent like toluene or THF can disrupt crystal packing and improve solubility.
-
Action: If the compound is partially soluble in your primary reaction solvent, add a co-solvent dropwise at room temperature or while gently warming. Observe for complete dissolution. Common co-solvent pairs to try include Toluene/THF, Toluene/DMF, and THF/DMSO.
Solution 4: Sonication
-
Rationale: Ultrasonic baths can aid in dissolving solids by breaking up agglomerates and increasing the surface area of the solid that is in contact with the solvent.
-
Action: Place the sealed reaction vial in an ultrasonic bath and sonicate for short intervals (e.g., 5-10 minutes). Check for dissolution after each interval. This can be done at room temperature or with gentle warming.
Data Presentation
Table 1: Estimated Solubility of this compound in Common Organic Solvents
| Solvent | Dielectric Constant (Approx.) | Polarity | Expected Solubility | Notes |
| Toluene | 2.4 | Non-polar | Low to Moderate | May require heating. |
| Dichloromethane (DCM) | 9.1 | Polar Aprotic | Moderate | Good starting point for reactions at or below room temperature. |
| Tetrahydrofuran (THF) | 7.5 | Polar Aprotic | Moderate to High | Often a good solvent for silyl-protected compounds. |
| 1,4-Dioxane | 2.2 | Non-polar | Moderate | Higher boiling point than THF, useful for reactions requiring heating. |
| N,N-Dimethylformamide (DMF) | 36.7 | Polar Aprotic | High | Excellent solvent but can be difficult to remove. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | High | Very high boiling point; use when other solvents fail. |
| Acetonitrile | 37.5 | Polar Aprotic | Low to Moderate | May be a suitable solvent for some reaction types. |
| Ethanol | 24.6 | Polar Protic | Low | The protic nature may interfere with some reactions. |
| Water | 80.1 | Polar Protic | Insoluble | Not a suitable solvent. |
Note: This data is estimated based on the structure of the compound and general principles of solubility. Experimental verification is highly recommended.
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
Objective: To qualitatively determine the solubility of this compound in a range of solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., Toluene, DCM, THF, 1,4-Dioxane, DMF, DMSO, Acetonitrile, Ethanol)
-
Small vials or test tubes (e.g., 1-dram vials)
-
Vortex mixer or magnetic stirrer
-
Heat gun or heating block (optional)
Procedure:
-
Weigh approximately 5 mg of the compound into a clean, dry vial.
-
Add 0.5 mL of the first solvent to be tested.
-
Vortex or stir the mixture vigorously for 1-2 minutes at room temperature.
-
Observe the mixture. If the solid has completely dissolved, the compound is considered soluble in that solvent.
-
If the solid has not dissolved, gently warm the vial (e.g., to 40-50 °C) and continue to stir or vortex. Observe for any change in solubility.
-
Record your observations (insoluble, partially soluble, soluble at room temperature, soluble upon heating).
-
Repeat the process for each solvent to be tested.
Protocol 2: Co-Solvent Solubility Enhancement
Objective: To find an effective co-solvent system to dissolve the compound for a reaction.
Procedure:
-
In your reaction vessel, add this compound and your primary reaction solvent in which it has partial solubility.
-
Begin stirring the suspension.
-
Slowly add a co-solvent (e.g., THF or DMF) dropwise.
-
Observe the mixture for dissolution after each addition.
-
If necessary, gently warm the mixture while adding the co-solvent.
-
Continue adding the co-solvent until the compound is fully dissolved. Note the approximate ratio of the two solvents required.
Signaling Pathways and Workflows
Logical Relationship for Solvent Selection
Caption: Decision-making process for selecting an appropriate solvent system.
References
- 1. N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Preventing protodeboronation in Suzuki reactions with boronic acids
Technical Support Center: Suzuki Reactions
Topic: Preventing Protodeboronation in Suzuki Reactions with Boronic Acids
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals mitigate protodeboronation, a common side reaction in Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation?
A1: Protodeboronation, or protodeborylation, is an undesired side reaction in which the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This reaction consumes the boronic acid, which reduces the yield of the desired cross-coupled product and introduces a byproduct that can complicate purification.[2][3]
Q2: What are the primary causes and mechanisms of protodeboronation?
A2: Protodeboronation can be initiated by acidic, basic, or even neutral conditions, and the exact mechanism depends on the substrate and the reaction environment.[1][4]
-
Base-Catalyzed: Under the basic conditions typical for Suzuki coupling, a boronic acid (ArB(OH)₂) can form a more reactive boronate species ([ArB(OH)₃]⁻).[5][6] This boronate can then react with a proton source, like water, leading to the cleavage of the C-B bond.[1] Thienylboronic acids, for instance, are reported to undergo rapid protodeboronation at a pH above 10.[4]
-
Acid-Catalyzed: In acidic media, the reaction can proceed through the protonation of the boronic acid, facilitating C-B bond cleavage.[1][7]
-
Zwitterionic Intermediate (for Heteroaromatics): Certain heteroaromatic boronic acids, such as 2-pyridylboronic acid, are particularly unstable.[2][8] Under neutral pH conditions, they can form a zwitterionic intermediate that rapidly fragments, leading to high levels of protodeboronation.[1][2] Counterintuitively, both strongly acidic and basic conditions can slow this specific decomposition pathway by shifting the equilibrium away from the reactive zwitterion.[1][8]
Q3: Which types of boronic acids are most susceptible to protodeboronation?
A3: The stability of boronic acids varies greatly. Some of the most susceptible classes include:
-
Heteroaromatic Boronic Acids: Especially five-membered heterocyclic boronic acids (e.g., furan, thiophene, pyrrole) and certain nitrogen-containing heterocycles like 2-pyridylboronic acid are notoriously unstable.[2][9]
-
Electron-Deficient Arylboronic Acids: Arylboronic acids with multiple electron-withdrawing groups, such as polyfluorophenylboronic acids, are prone to rapid decomposition.[6][9]
-
Vinylboronic Acids: These can also be susceptible to protodeboronation under certain conditions.
Q4: How does the palladium catalyst system influence protodeboronation?
A4: The palladium catalyst and its associated ligands play a critical role. A highly active catalyst that promotes a fast cross-coupling reaction can outcompete the slower protodeboronation side reaction.[8] However, recent studies have shown that the choice of ligand is crucial. Bulky phosphine ligands, often used to facilitate challenging couplings, can paradoxically accelerate palladium-catalyzed protodeboronation.[10][11][12] This is thought to occur through the formation of a reactive intermediate after transmetalation that easily undergoes protonolysis.[10]
Visualizing the Competing Pathways
The diagram below illustrates the desired Suzuki-Miyaura catalytic cycle versus the off-cycle protodeboronation pathway that consumes the boronic acid.
Caption: Competing pathways for a boronic acid in a Suzuki reaction.
Troubleshooting Guide
Problem: My reaction shows low yield of the desired product and significant formation of the protodeboronated arene (Ar-H). What should I investigate?
This troubleshooting guide provides a systematic approach to diagnosing and solving issues related to protodeboronation.
Q: Which reaction parameter should I optimize first?
A: The choice of base is one of the most critical factors.[2] Strongly basic conditions can accelerate protodeboronation.[8]
-
Recommendation: Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, K₂CO₃, or CsF.[2] In some cases, organic bases or acetate salts (e.g., KOAc) can also be effective.[13]
Q: My boronic acid is known to be unstable. What is the best strategy?
A: For notoriously unstable boronic acids, using a more stable derivative is a highly effective strategy.[1]
-
Recommendation: Convert the boronic acid to a boronic ester, such as a pinacol (Bpin) or MIDA (N-methyliminodiacetic acid) boronate, or to an organotrifluoroborate salt.[3][8] These derivatives act as "slow-release" sources of the boronic acid, keeping its concentration low in the reaction mixture and minimizing the rate of decomposition relative to the rate of cross-coupling.[1][14]
Q: How does solvent choice impact protodeboronation?
A: The presence of a proton source, particularly water, is often required for protodeboronation.
-
Recommendation: While many Suzuki protocols use aqueous mixtures, switching to anhydrous or aprotic conditions can significantly suppress protodeboronation.[15] Consider solvents like toluene, THF, or 2-MeTHF. If a base requires some water for solubility, minimize the amount used.
Q: I am using a standard catalyst. Could a different catalyst system help?
A: Yes, a highly active and modern catalyst system can make a substantial difference.
-
Recommendation: Employ highly active palladium precatalysts (e.g., G3 or G4 precatalysts) paired with bulky biarylphosphine ligands like XPhos or SPhos.[8][9] These systems can accelerate the desired cross-coupling to such an extent that it outpaces the protodeboronation side reaction.[8][9] However, be aware that bulky ligands themselves can sometimes promote palladium-catalyzed protodeboronation, so optimization may be required.[10][11]
Q: Can temperature or reaction time be adjusted?
A: Absolutely. Higher temperatures often accelerate the rate of protodeboronation.[8]
-
Recommendation: If possible, run the reaction at a lower temperature.[13] Modern, highly active catalysts often allow for reactions to proceed efficiently at room temperature or slightly elevated temperatures (e.g., 40-60 °C), which can dramatically reduce boronic acid decomposition.[9] Monitor the reaction progress to avoid unnecessarily long reaction times.
Troubleshooting Workflow
This decision tree provides a logical workflow for addressing protodeboronation issues in your Suzuki reaction.
Caption: A decision tree for troubleshooting protodeboronation.
Quantitative Data Summary
The choice of reaction parameters can have a dramatic effect on the ratio of the desired product to the undesired protodeboronated byproduct. The table below summarizes the relative impact of changing key variables.
| Parameter | Change | Impact on Protodeboronation | Rationale |
| Boron Reagent | Boronic Acid → MIDA Boronate or Organotrifluoroborate | Very High Decrease | Increases stability and allows for a "slow-release" of the active nucleophile, keeping its concentration low.[1][8] |
| Base | Strong (e.g., NaOH) → Weaker (e.g., K₃PO₄, K₂CO₃) | High Decrease | Reduces the rate of base-catalyzed decomposition pathways.[2][6] |
| Catalyst System | Standard (e.g., Pd(PPh₃)₄) → High-Activity Precatalyst + Bulky Ligand | High Decrease | Accelerates the desired C-C coupling to outcompete the protodeboronation side reaction.[8][9] |
| Solvent | Aqueous Mixtures → Anhydrous Aprotic Solvents | Medium-High Decrease | Removes the primary proton source (water) required for many protodeboronation mechanisms.[2] |
| Temperature | High (e.g., >80 °C) → Low (e.g., RT - 60 °C) | Medium Decrease | Slows the rate of boronic acid decomposition.[8] |
Experimental Protocols
Protocol: Suzuki Coupling of an Unstable Heteroaryl Boronic Acid Derivative
This protocol is a representative example for coupling an aryl halide with a 2-pyridyl MIDA boronate, a substrate class that is highly prone to protodeboronation when used as a free boronic acid.
Materials:
-
Aryl Halide (e.g., 4-chloroanisole) (1.0 equiv)
-
2-Pyridyl MIDA boronate (1.5 equiv)
-
XPhos-Pd-G3 precatalyst (2-5 mol %)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0-5.0 equiv)
-
Solvent: Anhydrous Dioxane or 2-MeTHF
Procedure:
-
Inert Atmosphere Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 2-pyridyl MIDA boronate (1.5 equiv), XPhos-Pd-G3 (5 mol %), and anhydrous K₃PO₄ (5.0 equiv).[8]
-
Degassing: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Solvent Addition: Add the anhydrous solvent (e.g., Dioxane) via syringe to achieve a suitable concentration (e.g., 0.1-0.2 M with respect to the aryl halide).
-
Reaction: Place the reaction vessel in a preheated oil bath at a controlled temperature (start with 40-60 °C). Stir vigorously for the duration of the reaction.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. The reaction is often complete within 2-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[8]
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting TIPS Deprotection
Welcome to the technical support center for silyl protecting group manipulations. This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering incomplete deprotection of triisopropylsilyl (TIPS) ethers using tetrabutylammonium fluoride (TBAF).
Frequently Asked Questions (FAQs)
Q1: Why is my TIPS deprotection with TBAF incomplete?
Incomplete TIPS deprotection is a common issue that can arise from several factors:
-
Steric Hindrance: The bulky nature of the triisopropylsilyl (TIPS) group can hinder the approach of the fluoride ion to the silicon atom, slowing down the reaction. The steric environment around the TIPS-protected alcohol also plays a significant role.[1][2]
-
Insufficient Reagent: The amount of TBAF may be insufficient to drive the reaction to completion, especially if other reactive sites in the molecule consume the reagent.
-
Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may be too low for the sterically hindered substrate.[3]
-
TBAF Reagent Quality: Commercial TBAF solutions contain a certain amount of water, and the reagent can degrade over time. The basicity of the TBAF solution can also lead to side reactions and decomposition of sensitive substrates, which can give the appearance of an incomplete primary reaction.[3][4]
-
Solvent Effects: The choice of solvent can influence the reactivity of TBAF. Tetrahydrofuran (THF) is the most common solvent, but its polarity and ability to solvate the ions can affect the reaction rate.
Q2: How can I improve the yield of my TIPS deprotection using TBAF?
If you are experiencing low yields or an incomplete reaction, consider the following optimization strategies:
-
Increase TBAF Stoichiometry: For sterically hindered silyl ethers, increasing the equivalents of TBAF can help drive the reaction to completion.[3]
-
Elevate the Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the steric barrier.[3][5] However, be mindful of potential side reactions with sensitive substrates.
-
Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) and allow it to stir for a longer period until the starting material is fully consumed.[3]
-
Use Buffered TBAF: If your substrate is base-sensitive, the basicity of the TBAF reagent can cause decomposition and lower yields.[3][4] Buffering the reaction with a mild acid, such as acetic acid, can mitigate this issue.[1][3][4]
Q3: Are there any alternatives to TBAF for TIPS deprotection?
Yes, if TBAF proves to be ineffective or causes undesirable side reactions, several alternative reagents can be employed for TIPS deprotection:
-
Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS-F): A less basic fluoride source that can be effective for deprotecting silyl ethers.[1]
-
Hydrofluoric Acid (HF): Often used as a solution in pyridine (HF-Pyridine) or acetonitrile. This is a potent reagent and should be handled with extreme caution due to its toxicity and ability to etch glass.[1]
-
Silver Fluoride (AgF): Has been shown to efficiently remove the TIPS group from acetylenes under mild conditions in methanol.[6]
-
Potassium Fluoride (KF): Can be used for deprotection, sometimes in the presence of a phase-transfer catalyst like 18-crown-6 or in tetraethylene glycol.[7][8]
-
Acidic Conditions: While TIPS ethers are relatively stable to acid, prolonged exposure to strong acids or certain Lewis acids can lead to deprotection.[1][9]
Troubleshooting Guide
This section provides a structured approach to troubleshooting incomplete TIPS deprotection.
Diagram: Troubleshooting Workflow for Incomplete TIPS Deprotection
Caption: Troubleshooting flowchart for incomplete TIPS deprotection.
Data Summary
The relative stability of common silyl ethers to acidic hydrolysis is a key factor in choosing and troubleshooting protecting group strategies.
| Silyl Ether | Abbreviation | Relative Stability |
| Trimethylsilyl | TMS | Least Stable |
| Triethylsilyl | TES | |
| tert-Butyldimethylsilyl | TBS/TBDMS | |
| tert-Butyldiphenylsilyl | TBDPS | |
| Triisopropylsilyl | TIPS | |
| Di-tert-butylmethylsilyl | DTBMS | Most Stable[1] |
Table 1: Relative stability of common silyl ethers to acidic hydrolysis.[1]
Experimental Protocols
Protocol 1: Standard TIPS Deprotection with TBAF
This protocol provides a general starting point for the deprotection of TIPS ethers.
Materials:
-
TIPS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TIPS-protected alcohol (1.0 equiv.) in anhydrous THF (to a concentration of approximately 0.1-0.5 M).
-
To the stirred solution at room temperature, add the 1 M TBAF solution in THF (1.1-1.5 equiv.) dropwise.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may take from a few hours to overnight.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.[10]
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired alcohol.
Protocol 2: TIPS Deprotection using Buffered TBAF
This protocol is recommended for base-sensitive substrates.
Materials:
-
Same as Protocol 1, with the addition of glacial acetic acid.
Procedure:
-
Prepare a buffered TBAF solution by adding a measured amount of acetic acid to the 1 M TBAF solution in THF (e.g., 0.15 mL of acetic acid per 1.0 mL of 1 M TBAF in THF).[1]
-
Dissolve the TIPS-protected alcohol (1.0 equiv.) in anhydrous THF.
-
Add the buffered TBAF solution (using an excess relative to the silyl ether) to the solution of the substrate.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Follow steps 4-8 from Protocol 1 for the workup and purification.
Protocol 3: Non-Aqueous Workup for TBAF Reactions
This procedure is useful for products with high water solubility, where aqueous extraction is problematic, and for efficiently removing TBAF-derived byproducts.[11][12][13]
Materials:
-
Reaction mixture from a TBAF deprotection
-
Sulfonic acid resin (e.g., DOWEX 50WX8-400)
-
Calcium carbonate (powdered)
-
Methanol (MeOH)
-
Celite
Procedure:
-
Upon completion of the TBAF deprotection (monitored by TLC), add powdered calcium carbonate and the sulfonic acid resin to the reaction mixture.
-
Add methanol to the suspension and stir vigorously for 1 hour at room temperature.
-
Filter the mixture through a pad of Celite, washing the filter cake thoroughly with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by flash column chromatography. This procedure effectively removes the majority of tetrabutylammonium salts.[11]
References
- 1. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. cssp.chemspider.com [cssp.chemspider.com]
- 5. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 6. scielo.org.mx [scielo.org.mx]
- 7. researchgate.net [researchgate.net]
- 8. A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. m.youtube.com [m.youtube.com]
- 11. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. orgsyn.org [orgsyn.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Homocoupling in Palladium-Catalyzed Reactions
Welcome to the Technical Support Center for troubleshooting palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments, with a specific focus on minimizing undesired homocoupling side reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of palladium-catalyzed reactions?
A1: Homocoupling is a common side reaction where two identical coupling partners react with each other to form a symmetrical dimer. For instance, in a Suzuki reaction, two molecules of the organoboron reagent can couple to form a biaryl byproduct. Similarly, in Sonogashira coupling, two terminal alkyne molecules can dimerize. This side reaction is undesirable as it consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates purification.
Q2: What are the primary causes of homocoupling?
A2: The main culprits behind homocoupling are typically:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then promote the homocoupling of organometallic reagents (like boronic acids) before the desired cross-coupling catalytic cycle can efficiently proceed.[1][2]
-
Use of Pd(II) Precatalysts: When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂), its reduction to the active Pd(0) state can be slow or incomplete. The remaining Pd(II) can directly react with the organometallic partner, leading to homocoupling.
-
Copper Co-catalyst (in Sonogashira Reactions): In traditional Sonogashira couplings, the copper(I) co-catalyst, while accelerating the desired reaction, can also promote the oxidative dimerization of terminal alkynes (Glaser coupling), especially in the presence of oxygen.[3][4]
Q3: How can I minimize homocoupling in my Suzuki reaction?
A3: To suppress boronic acid homocoupling in Suzuki reactions, consider the following strategies:
-
Rigorous Exclusion of Oxygen: Deoxygenate your solvents and reaction mixture thoroughly. Using techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) is crucial.[1][5]
-
Choice of Palladium Source: Prefer Pd(0) precatalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or highly efficient Pd(II) precatalysts that rapidly convert to Pd(0) in situ, such as Buchwald's G3/G4 precatalysts.
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands like SPhos or XPhos.[6] These ligands can accelerate the desired reductive elimination step and sterically hinder the formation of intermediates that lead to homocoupling.
-
Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can help maintain its low concentration, thereby disfavoring the bimolecular homocoupling reaction.[7]
Q4: What are the best practices to avoid alkyne homocoupling in Sonogashira reactions?
A4: For Sonogashira couplings, the following approaches are effective in minimizing the formation of diynes:
-
Copper-Free Conditions: The most effective strategy is to use a copper-free protocol. Several modern methods have been developed that proceed efficiently without a copper co-catalyst, thus eliminating the primary pathway for Glaser homocoupling.[3][4]
-
Inert Atmosphere: If a copper co-catalyst is necessary, maintaining a strictly inert atmosphere is critical to prevent the copper-mediated oxidative dimerization of the alkyne.[3]
-
Use of a Hydrogen/Inert Gas Mixture: It has been reported that performing the reaction under an atmosphere of diluted hydrogen gas (e.g., in nitrogen or argon) can significantly reduce alkyne homocoupling to as low as 2%.[8]
-
Choice of Base and Solvent: The selection of the base and solvent system can also influence the extent of homocoupling. For example, amine bases are commonly used, and their purity and choice can impact the reaction outcome.[3][9]
Q5: Can homocoupling be an issue in Heck reactions?
A5: While the more common side reactions in Heck couplings are issues like alkene isomerization or the formation of palladium black, homocoupling of the aryl halide can occur, though it is generally less prevalent than in Suzuki or Sonogashira reactions. Strategies to ensure the efficient generation and stability of the active Pd(0) catalyst, such as the appropriate choice of ligand and base, can help minimize this and other undesired side reactions.[10]
Troubleshooting Guides
Issue: Significant Homocoupling of Boronic Acid in a Suzuki Reaction
This guide provides a systematic approach to diagnosing and resolving excessive boronic acid homocoupling.
Caption: Troubleshooting workflow for minimizing boronic acid homocoupling in Suzuki reactions.
Issue: Significant Alkyne Dimerization in a Sonogashira Reaction
This guide provides a step-by-step approach to address the formation of alkyne homocoupling byproducts.
Caption: Troubleshooting workflow for minimizing alkyne homocoupling in Sonogashira reactions.
Data Presentation
Table 1: Effect of Ligand on Homocoupling in the Suzuki-Miyaura Coupling of 2-Bromo-1,3-bis(trifluoromethyl)benzene with 4-Methoxyphenylboronic Acid
| Entry | Ligand | Cross-Coupling Product Yield (%) | Homocoupling Product Yield (%) |
| 1 | PPh₃ | 15 | 65 |
| 2 | PCy₃ | 20 | 58 |
| 3 | XPhos | 45 | 30 |
| 4 | SPhos | 77 | 5 |
Reaction conditions: 2-bromo-1,3-bis(trifluoromethyl)benzene (1.0 equiv), 4-methoxyphenylboronic acid (1.5 equiv), Pd₂(dba)₃ (2.5 mol%), ligand (5.5 mol%), K₃PO₄ (3.0 equiv), 1,4-dioxane/H₂O (3:1), 90 °C, 2 h. Data adapted from literature reports.
Table 2: Influence of Reaction Atmosphere on Homocoupling in a Sonogashira Coupling
| Entry | Atmosphere | Cross-Coupling Product Yield (%) | Homocoupling Product Yield (%) |
| 1 | Air | 45 | 40 |
| 2 | Nitrogen | 85 | 10 |
| 3 | H₂ (diluted in N₂) | 95 | <2 |
Reaction conditions: Iodobenzene (1.0 equiv), phenylacetylene (1.2 equiv), PdCl₂(PPh₃)₂ (2 mol%), CuI (3 mol%), Et₃N, THF, room temperature, 4 h. Data adapted from literature reports.[8]
Table 3: Impact of Oxygen Concentration on Boronic Acid Homocoupling in a Suzuki Reaction
| Entry | Dissolved O₂ (ppm) at t=0 | Homocoupling Dimer (%) |
| 1 | 0.5 | 0.07 |
| 2 | 2.2 | 0.18 |
| 3 | 3.3 | 0.18 |
These data illustrate that even trace amounts of oxygen can contribute to the formation of homocoupling byproducts, emphasizing the need for thorough deoxygenation.[2]
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol is a general guideline for minimizing homocoupling and should be optimized for specific substrates.
1. Reagent and Glassware Preparation:
-
Ensure all glassware is oven- or flame-dried and cooled under a stream of inert gas (Argon or Nitrogen).
-
Use anhydrous, degassed solvents. Degassing can be achieved by sparging with an inert gas for 30-60 minutes or by performing three freeze-pump-thaw cycles for more sensitive reactions.[7]
2. Reaction Setup (using Schlenk line):
-
To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv.).
-
Seal the flask with a septum and evacuate and backfill with inert gas three times.
-
Add the degassed solvent via syringe.
3. Catalyst Addition:
-
In a separate vial or glovebox, weigh the palladium precatalyst (e.g., Pd(OAc)₂ with SPhos ligand, 1-2 mol% Pd) and dissolve in a small amount of degassed solvent if desired.[5]
-
Under a positive flow of inert gas, add the catalyst solution or solid to the reaction flask.
4. Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
5. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[7]
Protocol 2: Copper-Free Sonogashira Coupling
This protocol avoids the use of a copper co-catalyst to prevent Glaser-type homocoupling.
1. Reagent and Glassware Preparation:
-
Follow the same procedures for preparing dry glassware and degassed solvents as described in Protocol 1.
2. Reaction Setup:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and the base (e.g., Et₃N or piperidine, 2-4 equiv.).
-
Add the degassed solvent (e.g., THF, DMF, or toluene).
3. Alkyne Addition:
-
Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture. For particularly sensitive substrates, slow addition of the alkyne via a syringe pump can be beneficial.
4. Reaction Execution:
-
Stir the reaction at room temperature or heat as required for the specific substrates. Monitor the reaction progress.
5. Work-up and Purification:
-
Follow a standard aqueous work-up procedure similar to that described in Protocol 1.
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura reaction, highlighting the homocoupling side pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Overcoming steric hindrance in reactions with 5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine. The bulky triisopropylsilyl (TIPS) protecting group can present significant steric challenges in various chemical transformations. This guide offers strategies to overcome these obstacles and achieve successful reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or no reactivity in cross-coupling reactions with 5-Fluoro-1-TIPS-1H-pyrrolo[2,3-b]pyridine?
A1: The triisopropylsilyl (TIPS) group on the pyrrole nitrogen is exceptionally bulky, which can sterically hinder the approach of reagents and catalysts to the adjacent C2 and C7 positions of the pyrrolo[2,3-b]pyridine core. This steric hindrance can significantly slow down or prevent key steps in catalytic cycles, such as oxidative addition and reductive elimination in palladium-catalyzed cross-coupling reactions.[1][2] Furthermore, the electron-donating nature of the pyrrole ring can influence the reactivity of the pyridine ring.
Q2: Which positions on the 5-Fluoro-1-TIPS-1H-pyrrolo[2,3-b]pyridine core are most susceptible to metallation?
A2: The C2 position of the pyrrolo[2,3-b]pyridine ring is generally the most acidic proton and, therefore, the most susceptible to deprotonation by strong bases like organolithium reagents. However, the bulky TIPS group can hinder the approach of the base to this position. Directed ortho-metallation (DoM) at the C7 position can also be a competing pathway, directed by the pyridine nitrogen. The choice of base, solvent, and temperature can influence the regioselectivity of metallation. For successful lithiation at C2, the use of a less sterically demanding organolithium reagent or the addition of a coordinating agent like TMEDA may be beneficial.
Q3: What are the recommended methods for the deprotection of the TIPS group from the pyrrole nitrogen?
A3: The TIPS group is relatively robust, but several methods can be employed for its removal. The choice of deprotection agent will depend on the sensitivity of other functional groups in your molecule. Common methods include:
-
Tetrabutylammonium fluoride (TBAF): This is a widely used method for cleaving silyl ethers and N-silyl groups.[3][4] Reactions are typically run in an aprotic solvent like THF.
-
Trifluoroacetic acid (TFA): Acid-catalyzed desilylation with TFA, often in a solvent like dichloromethane (DCM), is another effective method.[5]
-
Hydrogen fluoride-pyridine (HF-Pyridine): This reagent is a powerful source of fluoride and can cleave even very stable silyl groups. It should be used with caution due to its corrosive nature.
-
Silver fluoride (AgF): For sensitive substrates, AgF in methanol can be a mild and effective deprotection agent.[3]
Q4: Can the fluorine atom at the 5-position influence the reactivity of the molecule?
A4: Yes, the fluorine atom at the 5-position is electron-withdrawing and can influence the electronic properties of the entire ring system. This can affect the reactivity of both the pyridine and pyrrole rings in various reactions, including nucleophilic aromatic substitution and the pKa of the N-H in the deprotected analogue.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling Reactions
Problem: You are attempting a Suzuki-Miyaura coupling at a halogenated position (e.g., C2, C3, C4, or C6) of 5-Fluoro-1-TIPS-1H-pyrrolo[2,3-b]pyridine and observing low yields or no reaction.
Root Cause: The steric bulk of the TIPS group is likely hindering the palladium catalyst from efficiently participating in the catalytic cycle.
Solutions:
-
Catalyst and Ligand Selection: Standard palladium catalysts may be ineffective. The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is crucial to promote the reaction.[1][2][6] These ligands stabilize the active palladium species and facilitate the difficult oxidative addition and reductive elimination steps.
-
Base and Solvent Optimization: The choice of base and solvent is critical. A weaker base like K₂CO₃ or a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often preferred over stronger bases like alkoxides, which can promote side reactions. Aprotic polar solvents like dioxane, DME, or toluene, often with a small amount of water, are typically used.
-
Temperature and Reaction Time: Higher temperatures and longer reaction times may be necessary to overcome the activation energy barrier imposed by steric hindrance. Microwave irradiation can also be beneficial in accelerating the reaction.
Summary of Recommended Conditions for Suzuki-Miyaura Coupling of Sterically Hindered N-TIPS Heterocycles:
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective Pd(0) and Pd(II) sources. |
| Ligand | XPhos, SPhos, RuPhos, or NHC ligands (e.g., IPr) | Bulky, electron-rich ligands to overcome steric hindrance.[1][2][6] |
| Base | K₃PO₄, Cs₂CO₃ | Effective bases that minimize side reactions. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DME/H₂O | Aprotic solvents with water to aid in boronic acid activation. |
| Temperature | 80-120 °C | Higher temperatures to overcome steric barriers. |
| Catalyst Loading | 2-10 mol% | Higher catalyst loading may be required for challenging substrates. |
Issue 2: Poor Conversion in Buchwald-Hartwig Amination
Problem: You are attempting to couple a primary or secondary amine to a halogenated 5-Fluoro-1-TIPS-1H-pyrrolo[2,3-b]pyridine and observing low conversion.
Root Cause: Similar to Suzuki coupling, the steric hindrance from the TIPS group can inhibit the palladium catalyst. Additionally, the amine substrate can coordinate to the palladium center, potentially deactivating the catalyst.
Solutions:
-
Ligand Selection: The use of highly active, bulky phosphine ligands is essential. Ligands such as XPhos, SPhos, and BrettPhos have been shown to be effective for the amination of hindered substrates.[7] Bidentate ligands like BINAP can also be effective.[5]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) or lithium hexamethyldisilazide (LHMDS) are commonly used.
-
Pre-catalyst Activation: Pre-forming the active Pd(0) catalyst or using a well-defined pre-catalyst can sometimes improve results.
Summary of Recommended Conditions for Buchwald-Hartwig Amination of Sterically Hindered N-TIPS Heterocycles:
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective Pd(0) and Pd(II) sources. |
| Ligand | XPhos, SPhos, BrettPhos, BINAP | Bulky, electron-rich ligands to facilitate C-N bond formation.[5][7] |
| Base | NaOtBu, LiOtBu, LHMDS | Strong, non-nucleophilic bases are required. |
| Solvent | Toluene, Dioxane | Aprotic solvents are generally used. |
| Temperature | 80-110 °C | Elevated temperatures are often necessary. |
| Catalyst Loading | 1-5 mol% | Standard catalyst loading is usually sufficient with the right ligand. |
Issue 3: Difficulty with C2-Lithiation and Electrophilic Quench
Problem: Attempts to lithiate the C2 position with an organolithium reagent followed by quenching with an electrophile result in low yields or a mixture of products.
Root Cause: The bulky TIPS group can sterically block the C2 position, leading to incomplete lithiation or competing side reactions.
Solutions:
-
Choice of Organolithium Reagent: n-Butyllithium (n-BuLi) is commonly used. In cases of severe steric hindrance, sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi) may be more effective due to their increased basicity, but their bulkiness can also be a factor.
-
Additive: The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) can chelate to the lithium ion, increasing the basicity of the organolithium reagent and potentially facilitating deprotonation at the hindered C2 position.
-
Temperature Control: Lithiation is typically performed at low temperatures (-78 °C) to prevent side reactions. A gradual warming of the reaction mixture may be necessary to achieve full deprotonation.
-
Electrophile Addition: The electrophile should be added at low temperature to ensure rapid trapping of the organolithium intermediate.
Summary of Recommended Conditions for C2-Lithiation and Electrophilic Quench:
| Parameter | Recommendation | Rationale |
| Base | n-BuLi or s-BuLi (1.1-1.5 equiv.) | Strong base for deprotonation. |
| Additive | TMEDA (1.1-1.5 equiv.) | To increase the basicity of the organolithium reagent. |
| Solvent | Anhydrous THF or Diethyl Ether | Aprotic, coordinating solvents are preferred. |
| Temperature | -78 °C for deprotonation, then potentially warm to -40 °C or 0 °C | Low temperature to control reactivity. |
| Electrophile | Add at -78 °C | To ensure efficient trapping of the anion. |
Issue 4: Inefficient Deprotection of the TIPS Group
Problem: Standard deprotection conditions are leading to incomplete removal of the TIPS group or decomposition of the starting material.
Root Cause: The stability of the N-TIPS bond can vary depending on the substrate. Harsh conditions may be required, which can be incompatible with other functional groups.
Solutions:
-
Fluoride Source: TBAF is the most common fluoride source. If standard conditions (TBAF in THF at room temperature) are not effective, increasing the temperature or using a more polar solvent like DMF may help. For sensitive substrates, milder fluoride sources like CsF or KF with a crown ether can be attempted. HF-Pyridine is a very strong deprotecting agent but must be handled with care.
-
Acidic Conditions: TFA in DCM is a common method. The concentration of TFA and the reaction time can be adjusted to optimize the deprotection.
-
Lewis Acids: In some cases, Lewis acids like BF₃·OEt₂ can facilitate the cleavage of silyl groups.
Summary of Common TIPS Deprotection Methods:
| Reagent | Solvent | Typical Conditions | Notes |
| TBAF | THF, DMF | 1.1-2.0 eq., 0 °C to 60 °C | Most common method; can be sluggish.[3][4] |
| TFA | DCM | 10-50% v/v, 0 °C to rt | Effective for acid-stable compounds.[5] |
| HF-Pyridine | THF, CH₃CN | 1.5-3.0 eq., 0 °C to rt | Very powerful, use with caution. |
| AgF | MeOH | 1.5 eq., rt | Mild conditions for sensitive substrates.[3] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halogenated 5-Fluoro-1-TIPS-1H-pyrrolo[2,3-b]pyridine
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the halogenated 5-Fluoro-1-TIPS-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
In a separate vial, pre-mix the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., XPhos, 4-10 mol%) in the reaction solvent (e.g., dioxane).
-
Add the catalyst/ligand solution to the Schlenk flask, followed by water (typically 10-20% of the solvent volume).
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for TIPS Deprotection using TBAF
-
Dissolve the 5-Fluoro-1-TIPS-1H-pyrrolo[2,3-b]pyridine derivative (1.0 equiv.) in anhydrous THF (0.1-0.2 M).
-
Add a 1.0 M solution of TBAF in THF (1.1-1.5 equiv.) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated (e.g., to 40-50 °C).
-
Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
- 1. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst [organic-chemistry.org]
- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.org.mx [scielo.org.mx]
- 4. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Catalyst and Ligand Selection for Challenging Cross-Coupling Reactions
Welcome to the Technical Support Center for catalyst and ligand selection in challenging cross-coupling reactions. This resource is tailored for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during synthesis.
Section 1: General Troubleshooting & FAQs
This section addresses broad issues applicable to various cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction is showing low or no conversion. What are the first things I should check?
A1: When a reaction fails, it's best to start by verifying the fundamentals before moving to more complex variables.
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[1][2] Ensure all solvents and reagents were properly degassed and that the reaction was maintained under a positive pressure of an inert gas (Argon or Nitrogen). Sparging is often less effective than freeze-pump-thaw cycles.[3]
-
Reagent Quality: Verify the purity and integrity of your starting materials, especially the organometallic reagent (e.g., boronic acid), which can degrade over time. Ensure solvents are anhydrous and bases are fresh.
-
Catalyst Activation: Many modern protocols use stable Pd(II) precatalysts that require in situ reduction to the active Pd(0) species.[1][4] Inefficient activation, potentially due to the choice of base or temperature, will result in a low concentration of the active catalyst.[1]
Q2: I'm observing the formation of palladium black in my reaction. What does this mean and how can I prevent it?
A2: The precipitation of palladium black is a visual indicator of catalyst deactivation via aggregation.[1] This happens when the Pd(0) species is not sufficiently stabilized by the ligand.
-
Ligand Choice: Use bulky, electron-rich ligands.[2] Ligands like the Buchwald biarylphosphines or N-Heterocyclic Carbenes (NHCs) are designed to create a sterically protective environment around the palladium center, preventing aggregation.[2][5][6]
-
Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed. A 1:1 to 2:1 ligand-to-palladium ratio is common, but a slight excess of ligand can sometimes be beneficial.[2]
-
Temperature and Concentration: High temperatures and high catalyst concentrations can accelerate decomposition.[1][2] Run the reaction at the lowest effective temperature.
Q3: How do I choose between a phosphine-based ligand and an N-Heterocyclic Carbene (NHC) ligand?
A3: The choice depends heavily on the specific reaction and substrates.
-
Phosphine Ligands: This is a vast and versatile class. Bulky, electron-donating dialkylbiaryl phosphines (e.g., Buchwald ligands like SPhos, XPhos) are highly effective for many transformations, including Suzuki and Buchwald-Hartwig reactions, due to their ability to promote oxidative addition and reductive elimination.[7][8][9]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors and form very stable complexes with palladium.[5][6] This stability makes them robust at high temperatures.[10] They are particularly effective for coupling challenging substrates, such as electron-deficient anilines or sterically hindered partners, where they facilitate difficult oxidative addition steps.[4][5][6] For some reactions involving C(acyl)-O bond cleavage, NHC ligands can offer vastly superior performance over phosphines.[7]
Section 2: Reaction-Specific Troubleshooting
Suzuki-Miyaura Coupling
Q1: My Suzuki coupling with an aryl chloride is very sluggish. How can I improve it?
A1: Aryl chlorides are notoriously less reactive than bromides or iodides. Success often requires a more active catalyst system.
-
Ligand Selection: Standard ligands like PPh₃ are often ineffective. Switch to modern, electron-rich, and bulky biaryl phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands promote the challenging oxidative addition step with the C-Cl bond.[11] SPhos, in particular, has shown remarkable activity, even enabling reactions at room temperature.[8][11]
-
Base Selection: The choice of base is critical. While weaker bases like carbonates can be effective, challenging couplings often benefit from stronger bases like potassium phosphate (K₃PO₄).[12] The base activates the organoboron species, facilitating the crucial transmetalation step.[12]
-
Precatalyst: Use a well-defined Pd(II) precatalyst to ensure efficient generation of the active Pd(0) species.
Data Table: Ligand Performance in Suzuki Coupling of an Aryl Chloride Coupling of 4-chlorotoluene and phenylboronic acid.
| Ligand | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| PPh₃ | 2 | 100 | <10 |
| XPhos | 2 | 80 | >95 |
| SPhos | 2 | Room Temp | >98 |
| RuPhos | 2 | 80 | >95 |
Note: Data compiled for illustrative purposes. Yields are highly condition-dependent.[11]
Buchwald-Hartwig Amination
Q1: I'm attempting to couple a sterically hindered amine or an electron-poor aniline, and the yield is poor.
A1: These substrates are challenging and require highly active catalyst systems.
-
Ligand Choice: For sterically hindered substrates, bulky ligands are essential. The Buchwald ligands are a good starting point.[13] For particularly difficult couplings, such as with electron-deficient anilines or ammonia, specialized N-Heterocyclic Carbene (NHC) ligands may be necessary.[4]
-
Base Compatibility: Strong bases like NaOtBu are common but can be incompatible with base-sensitive functional groups.[14] For sensitive substrates, consider weaker inorganic bases like Cs₂CO₃ or K₃PO₄, though this may require higher temperatures.[14]
-
Aryl Halide Reactivity: While the general reactivity order is I > Br > Cl, aryl iodides can sometimes be problematic in Buchwald-Hartwig amination. The iodide formed can inhibit the catalyst.[15] For this reason, the reactivity order is often observed as ArBr > ArCl > ArI.[15]
Data Table: Comparison of Ligands for Amination of Unactivated Aryl Chlorides Reaction of various unactivated aryl chlorides with morpholine.
| Aryl Chloride | Ligand | Yield (%) |
|---|---|---|
| 4-Chlorotoluene | Xantphos | 25 |
| 4-Chlorotoluene | NIXANTPHOS | 98 |
| 4-Chloroanisole | Xantphos | 15 |
| 4-Chloroanisole | NIXANTPHOS | 97 |
| 2-Chlorotoluene | Xantphos | <5 |
| 2-Chlorotoluene | NIXANTPHOS | 95 |
Data demonstrates the superior performance of a specialized ligand (NIXANTPHOS) over a more conventional one (Xantphos) for this challenging transformation.[11]
Sonogashira Coupling
Q1: My Sonogashira reaction is plagued by alkyne homocoupling (Glaser coupling). How can I suppress this side reaction?
A1: Glaser homocoupling is a common side reaction, promoted by the copper(I) co-catalyst and the presence of oxygen.[16][17]
-
Strictly Anaerobic Conditions: This is the most critical factor. Rigorously degas all solvents and reagents (e.g., via three freeze-pump-thaw cycles) and maintain a strict inert atmosphere.[16]
-
Copper-Free Conditions: If homocoupling persists, consider a copper-free protocol. Many have been developed to circumvent this issue.[16] These protocols often require a more active palladium/ligand system to function efficiently.
-
Slow Addition: In some cases, slow addition of the terminal alkyne to the reaction mixture can help minimize its concentration at any given time, thereby disfavoring the bimolecular homocoupling pathway.[18]
Section 3: Experimental Protocols & Methodologies
General Protocol for Ligand Screening in Suzuki-Miyaura Coupling
This procedure is a starting point for high-throughput screening to identify the optimal ligand for a specific transformation.[19]
-
Preparation: In an inert atmosphere glovebox, dispense individual phosphine ligands into separate reaction vials or wells of a reaction block. A typical ligand-to-palladium ratio is between 1:1 and 2:1.[19]
-
Stock Solutions: Prepare stock solutions of the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), the aryl halide, the boronic acid, and a solution/slurry of the base (e.g., K₃PO₄) in the chosen anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reagent Addition: To each vial, add the palladium precursor stock solution, followed by the aryl halide and boronic acid solutions.
-
Initiation: Add the base slurry/solution to each vial to initiate the reaction.
-
Reaction: Seal the vials/reaction block and place on a heating block at the desired temperature.
-
Monitoring & Analysis: Monitor the reactions by TLC, GC, or LC-MS to determine conversion and identify the most effective ligand.
Section 4: Visual Guides & Workflows
Diagrams of Key Processes
dot digraph "Catalytic_Cycle" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, bgcolor="#FFFFFF", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];
// Nodes Pd0 [label="LₙPd(0)\n(Active Catalyst)", fillcolor="#F1F3F4"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; PdII_Complex [label="R¹-Pd(II)-X\n(L)ₙ", fillcolor="#FBBC05"]; Transmetal [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; PdII_Coupling [label="R¹-Pd(II)-R²\n(L)ₙ", fillcolor="#4285F4"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Product [label="R¹-R²\n(Product)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label=" + R¹-X"]; OxAdd -> PdII_Complex; PdII_Complex -> Transmetal [label=" + R²-M"]; Transmetal -> PdII_Coupling [label=" - M-X"]; PdII_Coupling -> RedElim; RedElim -> Product; RedElim -> Pd0 [style=dashed, arrowhead=open, label="Regeneration"]; } dot Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
dot digraph "Troubleshooting_Low_Yield" { graph [splines=true, overlap=false, nodesep=0.6, bgcolor="#FFFFFF", fontname="Arial", fontsize=12, label="Troubleshooting Workflow: Low Yield", fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];
// Nodes Start [label="Low or No Yield Observed", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Inert [label="Verify Inert Atmosphere\n& Reagent Purity", fillcolor="#F1F3F4"]; Catalyst_Deactivation [label="Observe Pd Black?", shape=diamond, fillcolor="#FBBC05"]; Yes_Deact [label="Yes", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; No_Deact [label="No", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Optimize_Ligand [label="Increase Ligand Bulk/\nElectron Donation\n(e.g., PPh₃ → SPhos)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lower_Temp [label="Lower Reaction\nTemperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Activation [label="Review Catalyst\nActivation Step", fillcolor="#FBBC05"]; Change_Base [label="Screen Different Bases\n(e.g., Na₂CO₃ → K₃PO₄)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Change_Ligand [label="Screen More Active\nLigands (e.g., Biarylphosphines, NHCs)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Improved Yield", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_Inert; Check_Inert -> Catalyst_Deactivation; Catalyst_Deactivation -> Yes_Deact [xlabel=" "]; Catalyst_Deactivation -> No_Deact [xlabel=" "]; Yes_Deact -> Optimize_Ligand; Yes_Deact -> Lower_Temp; Optimize_Ligand -> Success; Lower_Temp -> Success; No_Deact -> Check_Activation; Check_Activation -> Change_Base; Check_Activation -> Change_Ligand; Change_Base -> Success; Change_Ligand -> Success; } dot Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Surveying sterically demanding N-heterocyclic carbene ligands with restricted flexibility for palladium-catalyzed cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. nbinno.com [nbinno.com]
- 14. benchchem.com [benchchem.com]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. benchchem.com [benchchem.com]
- 17. books.rsc.org [books.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
How to avoid N-dealkylation during reactions with the pyridine ring
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during chemical reactions involving the pyridine ring, with a specific focus on preventing unwanted N-dealkylation.
Frequently Asked Questions (FAQs)
Q1: What is N-dealkylation of the pyridine ring and why is it a problem?
A1: N-dealkylation is an undesired side reaction where an alkyl group attached to the nitrogen atom of a pyridine ring is cleaved off during a chemical transformation. This is problematic because it leads to the formation of a byproduct (the N-dealkylated pyridine) and loss of the desired N-alkylated product, resulting in lower yields and more complex purification. This is particularly relevant when the N-alkyl group is a crucial part of the final molecule's structure or when an N-alkyl pyridinium salt is used as a substrate for further functionalization.
Q2: What are the primary mechanisms that cause unwanted N-dealkylation?
A2: Unwanted N-dealkylation of N-alkylpyridinium salts typically occurs through three main pathways:
-
Oxidative Dealkylation: This pathway is common when oxidizing agents are present or under aerobic conditions. It involves the oxidation of the carbon atom attached to the pyridine nitrogen (the α-carbon), forming an unstable intermediate that decomposes to the dealkylated pyridine and an aldehyde or ketone.
-
Nucleophilic Attack: While direct nucleophilic attack on the alkyl group is less common, certain nucleophiles can attack the pyridine ring, leading to intermediates that can fragment and result in the loss of the N-alkyl group. More commonly, strong bases can deprotonate the α-carbon of the alkyl group, initiating side reactions.
-
Single Electron Transfer (SET): Reductive conditions, certain transition metal catalysts (like Nickel), or photoredox catalysis can induce a single electron transfer to the pyridinium ring. This forms a pyridyl radical which can then fragment, cleaving the C-N bond and releasing an alkyl radical.[1][2]
Q3: Are certain N-alkyl groups more prone to dealkylation than others?
A3: Yes, the stability of the N-alkyl group is highly dependent on its structure. The ease of cleavage can be influenced by steric hindrance and the stability of the potential departing alkyl radical or cation. For instance, secondary alkyl groups are often more labile than primary ones.[1][2] The N-benzyl group is frequently used due to its relative stability, but it can also be cleaved under certain reductive or strongly acidic or basic conditions.
Q4: Can N-dealkylation be an issue during common reactions like Suzuki-Miyaura cross-coupling?
A4: Absolutely. During palladium-catalyzed cross-coupling reactions, the pyridine nitrogen can coordinate to the metal center, which can influence the reaction's outcome.[3][4] In the case of N-alkyl pyridinium salt substrates, the reaction conditions (base, temperature, ligand) can sometimes be harsh enough to promote N-dealkylation as a competing reaction pathway, especially if the desired reaction is slow.
Troubleshooting Guides
Guide 1: N-Dealkylation Observed During Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Problem: You are performing a Suzuki-Miyaura coupling on an N-alkylated bromopyridinium salt, and you are observing significant amounts of the N-dealkylated product.
| Potential Cause | Troubleshooting Solution | Experimental Protocol |
| Harsh Basic Conditions | The base used for the transmetalation step may be too strong or the reaction temperature too high, leading to decomposition or dealkylation. | 1. Switch to a Milder Base: Instead of strong bases like NaOH or KOtBu, consider using milder inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[3][4] 2. Lower Reaction Temperature: If possible, reduce the reaction temperature. Microwave-assisted heating can sometimes provide the necessary energy for the coupling reaction over a shorter time, minimizing thermal decomposition. |
| Catalyst/Ligand Choice | The palladium catalyst and ligand system may not be optimal, leading to a slow desired reaction, which allows more time for the dealkylation side reaction to occur. Certain ligands might also promote pathways that lead to dealkylation. | 1. Use Bulky, Electron-Rich Ligands: Ligands like SPhos, XPhos, or dppf can accelerate the cross-coupling catalytic cycle, potentially outcompeting the dealkylation.[5] 2. Use a Pre-catalyst: Air- and moisture-stable palladium pre-catalysts can ensure the rapid formation of the active Pd(0) species, leading to more efficient coupling. |
| N-Alkyl Group Lability | The specific N-alkyl group you are using may be inherently unstable under the reaction conditions. | 1. Consider the N-Benzyl Group: The N-benzyl group is often more stable than simple alkyl groups like N-methyl or N-ethyl under many cross-coupling conditions.[1][6] 2. Steric Hindrance: If feasible for your target molecule, increasing steric bulk on the alkyl group can sometimes increase stability, although this can also affect the desired reaction rate. |
Guide 2: N-Dealkylation Under Oxidative Conditions
Problem: You are performing a reaction that involves an oxidizing agent, or you are running a reaction under air, and you are losing your N-alkyl group.
| Potential Cause | Troubleshooting Solution | Experimental Protocol |
| Direct Oxidation of the N-Alkyl Group | The α-carbon of the N-alkyl group is susceptible to oxidation, leading to the cleavage of the N-C bond. | 1. Run Reactions Under Inert Atmosphere: If the desired reaction does not require an oxidant, ensure your reaction is thoroughly degassed and run under an inert atmosphere (Nitrogen or Argon) to exclude oxygen. 2. Use a Milder Oxidant: If an oxidant is required, screen for milder or more selective reagents that will not oxidize the N-alkyl group. |
| Formation of Pyridine N-oxide | While sometimes a protective strategy, unintended N-oxidation can alter the reactivity and stability of the molecule. | 1. Protect the Nitrogen as an N-oxide (Prophylactic Strategy): Before carrying out other transformations, you can intentionally oxidize the pyridine nitrogen to an N-oxide. The N-oxide group alters the electronic properties of the ring, can direct substitution to the 2- and 4-positions, and is generally stable to many reaction conditions. It can be removed later with a reducing agent like PCl₃ or zinc dust.[7][8] |
Comparative Stability of N-Alkyl Groups
The choice of the N-alkyl group is a critical factor in preventing unwanted dealkylation. Below is a summary of the relative stability of common N-alkyl groups on a pyridine ring under various conditions.
| N-Alkyl Group | Stability to Oxidative Conditions | Stability to Reductive Conditions | Stability to Strong Bases | General Remarks |
| Methyl | Low | Moderate | Moderate | Prone to oxidative N-demethylation. Can be cleaved by some strong nucleophiles/bases. |
| Ethyl | Low | Moderate | Moderate | Similar to methyl, but can be slightly more labile due to the secondary α-carbon. |
| iso-Propyl | Very Low | Low | Low | The tertiary α-carbon makes it more susceptible to both oxidative and reductive cleavage. |
| tert-Butyl | Moderate | Low | Low | Can be cleaved under strongly acidic conditions or via SET mechanisms. |
| Benzyl (Bn) | Moderate | Low | Moderate-High | Generally stable to a range of conditions but susceptible to hydrogenolysis (reductive cleavage with H₂ and a catalyst like Pd/C). Can also be cleaved by strong acids or bases at elevated temperatures.[1][6] |
| p-Methoxybenzyl (PMB) | Low | Low | Moderate | More easily cleaved under oxidative and acidic conditions than the unsubstituted benzyl group. |
Key Experimental Methodologies
Protocol 1: Suzuki-Miyaura Coupling of a 2-Bromopyridine Derivative While Preserving the Pyridine Moiety
This protocol is adapted from general procedures for the Suzuki coupling of 2-halopyridines, with modifications to favor the preservation of the pyridine ring integrity.[3][4]
Materials:
-
2-Bromo-N-alkylpyridinium salt (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane/Water (5:1 mixture), degassed
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add the 2-bromo-N-alkylpyridinium salt, arylboronic acid, and potassium phosphate.
-
In a separate vial, dissolve the Pd(OAc)₂ and SPhos in a small amount of the degassed dioxane.
-
Seal the Schlenk flask with a septum, and evacuate and backfill with inert gas three times.
-
Add the catalyst solution to the Schlenk flask via syringe, followed by the remaining degassed solvent mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: C-H Functionalization of Pyridine via a Temporary N-Oxide Protecting Group
This protocol outlines a strategy to perform a C-H functionalization on a pyridine ring where direct reaction is difficult, using an N-oxide as a temporary activating and protecting group.[7][8][9]
Step 1: N-Oxide Formation
-
Dissolve the starting pyridine derivative in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the aqueous layer with DCM, combine the organic layers, dry, and concentrate to yield the pyridine N-oxide.
Step 2: C-H Functionalization (Example: Direct Arylation)
-
In a glovebox, combine the pyridine N-oxide (1.0 equiv), aryl bromide (1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand, and a base (e.g., K₂CO₃) in a reaction vessel.
-
Add a degassed solvent (e.g., dioxane).
-
Seal the vessel and heat to the required temperature (e.g., 110 °C) until the starting material is consumed.
-
Work up the reaction to isolate the 2-arylpyridine N-oxide.
Step 3: Deoxygenation to the Final Product
-
Dissolve the 2-arylpyridine N-oxide in a suitable solvent (e.g., methanol).
-
Add a reducing agent such as ammonium formate (10 equiv) and Palladium on carbon (Pd/C) (0.1 equiv).[7]
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC/LC-MS).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the final 2-arylpyridine product.
Visualizations
Caption: Key mechanisms leading to unwanted N-dealkylation of N-alkyl pyridinium salts.
Caption: A troubleshooting workflow to diagnose and solve N-dealkylation issues.
References
- 1. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The synthesis of some highly strained pyrylium and N-benzylpyridinium salts and kinetics of their reactions with piperidine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. US20080132698A1 - Use of N-oxide compounds in coupling reactions - Google Patents [patents.google.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification Strategies for Residual Palladium Catalyst
Welcome to the technical support center for palladium catalyst removal. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting for the effective removal of residual palladium from reaction mixtures and final products.
Frequently Asked questions (FAQs)
Q1: What are the most common methods for removing residual palladium from a final product?
A1: The most prevalent methods for removing residual palladium include:
-
Adsorption: Utilizing solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[1][2] These scavengers can be silica-based or polymer-based and often contain functional groups like thiols, amines, or dimercaptotriazine.[1]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[1][2]
-
Crystallization: Purifying the final product through crystallization, which can leave palladium impurities behind in the mother liquor.[1] The effectiveness of this method can be improved by using additives that increase the solubility of palladium species in the solvent.[1]
-
Extraction: Employing liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[1][2]
-
Chromatography: Using techniques like column chromatography to separate the desired compound from the palladium catalyst.[1][3]
Q2: How do I choose the best palladium removal method for my specific experiment?
A2: The optimal method depends on several factors, including:
-
The nature of your final product (solubility, stability, and potential to chelate with palladium).
-
The form of the palladium residue (homogeneous/dissolved or heterogeneous/solid).[1]
-
The oxidation state of the palladium (e.g., Pd(0) or Pd(II)).[2]
-
The solvent system used in your reaction.[2]
-
The required level of purity for your final product.[1]
A decision-making workflow is provided below to guide your selection process.
Q3: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A3: Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for elemental impurities in drug products.[4][5] For oral medications, the permitted daily exposure (PDE) for palladium is 100 µg.[5] This translates to a concentration limit in the API that depends on the maximum daily dose of the drug. For a daily dose of 10 g, the palladium concentration should not exceed 10 ppm.[4]
Q4: Can activated carbon be used for palladium removal, and what are its limitations?
A4: Yes, activated carbon is a cost-effective and widely used adsorbent for removing palladium residues.[1] However, it can lack selectivity, leading to non-specific adsorption of the desired product, which can result in significant yield loss.[1] The efficiency of palladium removal by activated carbon can also be lower compared to specialized metal scavengers.[1]
Q5: When is column chromatography a suitable option for palladium removal?
A5: Column chromatography is a powerful purification technique that can effectively remove palladium catalysts along with other impurities.[6] It is particularly useful when high purity is required and when the product has a significantly different polarity from the palladium complexes.[6] However, it may not always be the most efficient method for removing trace levels of palladium, and a subsequent scavenging step might be necessary to reach very low ppm levels.[7]
Troubleshooting Guides
This section addresses common issues encountered during palladium catalyst removal and provides step-by-step solutions.
Problem 1: Incomplete Removal of Palladium with Filtration
-
Symptoms: The filtrate remains colored (black, grey, or orange/brown). Analysis of the product (e.g., by ICP-MS) shows high residual palladium levels.[2]
-
Possible Causes and Solutions:
-
Fine Palladium Particles Passing Through the Filter:
-
Use a Finer Filter Medium: Switch from standard filter paper to a finer porosity filter or a membrane filter (e.g., PTFE, 0.45 µm).[2]
-
Optimize Celite Bed Filtration: Ensure the Celite bed is well-packed and is 1-2 cm thick. Pre-wetting the Celite pad with the solvent can enhance its effectiveness.[2]
-
Double Filtration: Pass the filtrate through a second Celite pad or a finer filter.[2]
-
-
Soluble Palladium Species Present:
-
Switch to a Different Removal Method: Filtration is only effective for heterogeneous catalysts. For soluble palladium, consider using scavengers, precipitation, or chromatography.[2]
-
Induce Precipitation: Try to precipitate the soluble palladium by adding an anti-solvent or a precipitating agent before filtration.[2]
-
-
Colloidal Palladium Formation:
-
Flocculation: Add a small amount of a flocculating agent to aggregate the colloidal particles, making them easier to filter.
-
Adsorption: Treat the solution with activated carbon or silica gel to adsorb the colloidal palladium before filtration.[2]
-
-
Problem 2: Low Efficiency of Palladium Scavengers
-
Symptoms: Residual palladium levels remain above the desired limit after scavenger treatment.
-
Possible Causes and Solutions:
-
Incorrect Scavenger Selection:
-
Consider Palladium Oxidation State: Thiol-based scavengers are generally effective for Pd(II), while other scavengers might be better suited for Pd(0).[2]
-
Match Scavenger to Solvent: Use a scavenger that is compatible with your reaction solvent.[2]
-
Perform a Scavenger Screen: Test a small panel of different scavengers to identify the most effective one for your specific reaction.[2]
-
-
Insufficient Scavenger Loading or Reaction Time:
-
Increase Scavenger Amount: Incrementally increase the amount of scavenger used.
-
Extend Reaction Time: Allow for a longer stirring time for the scavenger with the reaction mixture.
-
Increase Temperature: Gentle heating can sometimes improve the kinetics of scavenging.
-
-
Problem 3: Significant Product Loss During Purification
-
Symptoms: Low yield of the final product after palladium removal.
-
Possible Causes and Solutions:
-
Non-specific Adsorption of Product onto Purification Medium: This is particularly common with activated carbon.[1]
-
Screen Different Scavengers: Test a variety of scavengers to find one with high selectivity for palladium and low affinity for your product.[1]
-
Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon.[1]
-
Adjust the Solvent: A solvent in which your product is highly soluble may reduce its adsorption.[1]
-
Change the Purification Method: If product loss remains high, consider switching to crystallization or extraction.[1]
-
-
Problem 4: Inconsistent Palladium Removal from Batch to Batch
-
Symptoms: Significant variation in residual palladium levels between different batches of the same reaction.
-
Possible Causes and Solutions:
-
Variation in the Palladium Species Present: The oxidation state or coordination environment of the palladium may differ at the end of each reaction.[1]
-
Standardize the Reaction Work-up: Ensure a consistent work-up procedure before the palladium removal step to minimize variability.[1]
-
Use a Broad-Spectrum Scavenger: Some scavengers, like those based on DMT (dimercaptotriazine), are effective against a wider range of palladium species.[1]
-
Pre-treatment: Consider a pre-treatment step, such as mild oxidation or reduction, to convert the palladium into a single, more easily removed species.[1]
-
-
Data Presentation
Table 1: Comparison of Palladium Removal Efficiencies with Different Scavengers
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency | Conditions | Reference |
| MP-TMT | 33,000 | < 200 | > 99.4% | 5 equivalents, RT, overnight | [6][8] |
| MP-TMT | 500-800 | < 10 | > 98% | 5 equivalents, RT, overnight | [6][8] |
| Si-TMT | 330 | 10-30 | ~91-97% | 0.20 wt, DMF, overnight | [4] |
| Si-TMT | 2400 | ≤ 16 | > 99.3% | 0.03 wt, 35°C, 2h | [4][6] |
| SiliaMetS® Thiol | 2400 | ≤ 16 | > 99.3% | - | [6] |
| SiliaMetS® Thiourea | 2400 | ≤ 16 | > 99.3% | - | [6] |
| Carboxen® 564 | 1250 | 12 | 99.0% | Methanol, 24h, RT | [6] |
| PhosphonicS SPM32 | - | - | 98.7% in 2h, >99.5% in 20h | Acetonitrile, 1000 RPM | [9] |
Table 2: Palladium Removal with Activated Carbon
| Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency | Conditions | Reference |
| 300 | < 1 | > 99.6% | 0.2 wt Darco KB-B, THF, 45°C, 18h | [4] |
| 9100 | ~6552 | 28% | Nuchar AquaGuard alone | [4] |
| 9100 | < 273 | > 97% | Nuchar AquaGuard + 1,2-ethanedithiol | [4] |
Experimental Protocols
Protocol 1: Palladium Removal by Filtration through Celite
-
Prepare the Celite Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite (1-2 cm thick) over the filter paper and gently press down to create a level and compact bed.[2] Pre-wet the Celite pad with the solvent used in the reaction mixture to prevent cracking.[2]
-
Filter the Reaction Mixture: Dilute the reaction mixture with a suitable solvent to reduce its viscosity.[2] Slowly pour the diluted mixture onto the center of the Celite bed. Apply gentle vacuum to draw the solution through the filter.[2]
-
Wash the Celite Pad: Wash the Celite pad with fresh solvent to ensure all the product is recovered.[2]
-
Collect the Filtrate: The filtrate contains the product, now free of heterogeneous palladium catalyst.[2]
Protocol 2: Palladium Removal using a Solid-Supported Scavenger (Batch Method)
-
Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[1]
-
Scavenger Addition: Add the selected solid-supported scavenger. A typical starting amount is 2-5 equivalents relative to the initial amount of palladium catalyst used.[6]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours.[1] The optimal time and temperature should be determined experimentally.[1]
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[1]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[1]
-
Analysis: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive analytical technique.[1]
Protocol 3: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[1]
-
Carbon Addition: Add activated carbon to the solution. A typical starting amount is 5-10 wt% relative to the crude product.[6]
-
Stirring: Stir the suspension at a suitable temperature (e.g., 25-60 °C) for 1 to 18 hours.[1]
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. The Celite pad helps in removing fine carbon particles.[6]
-
Washing: Wash the Celite/carbon cake with fresh solvent to recover any adsorbed product.[1]
-
Concentration: Concentrate the filtrate to obtain the purified product.[1]
-
Analysis: Analyze the purified product for residual palladium content.[1]
Visualizations
Caption: A general workflow for the removal of residual palladium catalyst.
Caption: A decision tree to guide the selection of a palladium removal strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. spinchem.com [spinchem.com]
Validation & Comparative
A Comparative Guide to TIPS vs. TBS Protecting Groups in 7-Azaindole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. For the versatile 7-azaindole scaffold, a common intermediate in pharmaceutical development, effective N-protection is crucial for achieving desired chemical transformations. This guide provides an objective comparison of two commonly employed silyl protecting groups, triisopropylsilyl (TIPS) and tert-butyldimethylsilyl (TBS), for the protection of the 7-azaindole nitrogen. The information presented, including comparative data and experimental protocols, is intended to assist researchers in making informed decisions for their synthetic strategies.
Introduction to Silyl Protecting Groups for 7-Azaindole
The pyrrolic nitrogen of 7-azaindole is nucleophilic and requires protection to prevent unwanted side reactions during various synthetic manipulations, such as lithiation, halogenation, and cross-coupling reactions. Silyl ethers are a popular choice for this purpose due to their ease of introduction, general stability, and selective removal under specific conditions. The stability and reactivity of the N-Si bond are primarily influenced by the steric bulk of the substituents on the silicon atom.
Triisopropylsilyl (TIPS) , with its three bulky isopropyl groups, offers high steric hindrance, leading to enhanced stability. This makes it a robust protecting group, suitable for syntheses involving harsh reaction conditions.
Tert-butyldimethylsilyl (TBS) , while also sterically demanding, is less bulky than TIPS. This results in a protecting group that is stable under many common reaction conditions but can be removed more readily than TIPS, offering a degree of orthogonality in complex synthetic sequences.
Comparative Data
The following tables summarize the key differences in the application of TIPS and TBS as N-protecting groups for 7-azaindole, based on established principles of silyl ether chemistry and available literature.
Table 1: Protection of 7-Azaindole
| Parameter | TIPS Protection | TBS Protection |
| Reagents | Triisopropylsilyl chloride (TIPSCl), Base (e.g., NaH, Imidazole) | tert-Butyldimethylsilyl chloride (TBSCl), Base (e.g., Imidazole, DMAP) |
| Solvent | Anhydrous DMF, THF | Anhydrous DMF, THF |
| Typical Conditions | NaH, TIPSCl, DMF, 0 °C to rt | Imidazole, TBSCl, DMF, rt |
| Reaction Time | 2-12 hours | 1-6 hours |
| Relative Reactivity | Slower due to steric hindrance | Faster than TIPS |
| Reported Yield | Generally high (>90%) | Generally high (>95%) |
Table 2: Deprotection of N-Protected 7-Azaindole
| Parameter | TIPS Deprotection | TBS Deprotection |
| Common Reagents | Tetrabutylammonium fluoride (TBAF), Hydrofluoric acid (HF) | Tetrabutylammonium fluoride (TBAF), Acetic acid, HCl |
| Solvent | THF | THF, Methanol |
| Typical Conditions | TBAF (1 M in THF), THF, rt | TBAF (1 M in THF), THF, rt; or AcOH/H₂O |
| Reaction Time | 1-4 hours | 0.5-2 hours |
| Relative Stability | More stable, requires more forcing conditions for cleavage | Less stable, cleaved under milder conditions |
| Reported Yield | Generally high (>90%) | Generally high (>95%)[1] |
Table 3: Stability Profile
| Condition | TIPS-protected 7-Azaindole | TBS-protected 7-Azaindole |
| Strongly Basic (e.g., n-BuLi) | Generally stable | Generally stable |
| Acidic (e.g., AcOH, mild HCl) | Generally stable | Labile[2] |
| Fluoride Ions (e.g., TBAF) | Labile | Very labile[1][2] |
| Chromatography (Silica Gel) | Stable | Stable |
Experimental Protocols
The following are representative experimental protocols for the protection and deprotection of 7-azaindole with TIPS and TBS. These protocols are based on standard procedures and may require optimization for specific applications.
Protocol 1: Synthesis of 1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (TIPS-7-azaindole)
-
Materials:
-
7-Azaindole
-
Sodium hydride (60% dispersion in mineral oil)
-
Triisopropylsilyl chloride (TIPSCl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 7-azaindole (1.0 eq.) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add triisopropylsilyl chloride (1.1 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
-
Protocol 2: Synthesis of 1-(tert-Butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridine (TBS-7-azaindole)
-
Materials:
-
7-Azaindole
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of 7-azaindole (1.0 eq.) in anhydrous DMF, add imidazole (2.5 eq.) and tert-butyldimethylsilyl chloride (1.2 eq.) at room temperature.[1]
-
Stir the mixture at room temperature for 1-6 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, add water to the reaction mixture and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
-
Protocol 3: Deprotection of 1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
-
Materials:
-
1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of 1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in anhydrous THF at room temperature, add TBAF (1.2 eq., 1.0 M solution in THF).
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 7-azaindole.
-
Protocol 4: Deprotection of 1-(tert-Butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridine
-
Materials:
-
1-(tert-Butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridine
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of 1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in anhydrous THF at room temperature, add TBAF (1.2 eq., 1.0 M solution in THF).[1]
-
Stir the reaction at room temperature for 0.5-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 7-azaindole.
-
Visualization of Synthetic Workflow and Stability Comparison
Caption: General workflow for the synthesis of functionalized 7-azaindoles utilizing N-protection.
Caption: Comparative stability of TIPS- and TBS-protected 7-azaindole under various deprotection conditions.
Conclusion
The choice between TIPS and TBS as a protecting group for 7-azaindole is contingent upon the specific requirements of the synthetic route.
-
TBS is an excellent choice for general protection, offering high yields for both its introduction and removal under relatively mild conditions. Its lability towards acid provides a useful handle for selective deprotection in the presence of more robust protecting groups.
-
TIPS is the preferred protecting group when the 7-azaindole moiety needs to endure more forcing or acidic conditions in subsequent synthetic steps. Its enhanced stability, a direct consequence of its greater steric bulk, ensures the integrity of the protected nitrogen. While its removal requires stronger conditions, this can be advantageous for achieving selectivity in complex syntheses.
Researchers should carefully consider the planned reaction sequence, including all reagents and conditions, to select the silyl protecting group that offers the optimal balance of stability and ease of removal for their specific target molecule.
References
A Comparative Guide to Alternative Protecting Groups for the N-H of 5-Fluoro-7-Azaindole
For Researchers, Scientists, and Drug Development Professionals
The strategic protection and deprotection of the N-H group in 5-fluoro-7-azaindole is a critical consideration in the synthesis of complex molecules for drug discovery and development. The selection of an appropriate protecting group is paramount to ensure stability during subsequent synthetic transformations and to allow for its efficient and selective removal. This guide provides a comparative analysis of common and alternative protecting groups for the N-H of 5-fluoro-7-azaindole, supported by experimental data and detailed protocols.
Introduction to N-H Protection of 5-Fluoro-7-Azaindole
5-Fluoro-7-azaindole is a privileged scaffold in medicinal chemistry. The N-H proton of the pyrrole ring is acidic and can interfere with a variety of synthetic transformations, including organometallic reactions, cross-coupling, and reactions involving strong bases. Therefore, protection of this nitrogen is often a necessary step to achieve desired chemical outcomes. An ideal protecting group should be easy to introduce in high yield, stable to the planned reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule.
This guide explores several key protecting groups, evaluating their performance in the context of 5-fluoro-7-azaindole chemistry.
Comparative Analysis of Protecting Groups
A variety of protecting groups have been successfully employed for the N-H of 7-azaindole derivatives. The following sections detail the application and removal of some of the most relevant groups for 5-fluoro-7-azaindole, along with their stability under common reaction conditions.
tert-Butoxycarbonyl (Boc)
The Boc group is a widely used protecting group for amines due to its ease of introduction and its lability under acidic conditions.
Protection: The Boc group is typically introduced by reacting 5-fluoro-7-azaindole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP).
Deprotection: Removal of the Boc group is readily achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.
Stability: The Boc group is generally stable to basic conditions, hydrogenolysis, and many organometallic reagents. However, it is sensitive to strong acids and high temperatures.
Tosyl (Ts)
The tosyl group is a robust protecting group that is stable to a wide range of reaction conditions, including acidic and oxidative environments.
Protection: Tosylation of 5-fluoro-7-azaindole can be achieved using tosyl chloride (TsCl) in the presence of a base like triethylamine (TEA) and a catalytic amount of DMAP.
Deprotection: The removal of the tosyl group typically requires harsher conditions, such as treatment with a strong base (e.g., NaOH or KOH) in a protic solvent at elevated temperatures, or reductive cleavage using reagents like magnesium in methanol. For some azaindole systems, deprotection with cesium carbonate in a mixture of THF and methanol has been reported to be effective.[1]
Stability: The tosyl group is stable to strongly acidic conditions, Suzuki coupling, and other palladium-catalyzed cross-coupling reactions.[2] However, its removal requires conditions that may not be compatible with sensitive functional groups.
2-(Trimethylsilyl)ethoxymethyl (SEM)
The SEM group is a versatile protecting group that is stable to a broad range of nucleophilic and basic conditions.
Protection: The SEM group is introduced by treating the substrate with SEM chloride in the presence of a base such as sodium hydride (NaH).
Deprotection: Deprotection of the SEM group is typically achieved under acidic conditions (e.g., HCl) or with fluoride ion sources like tetrabutylammonium fluoride (TBAF). However, challenges in the deprotection of SEM-protected 7-azaindoles have been reported, with the potential for side reactions.[3]
Stability: The SEM group is stable to organolithium reagents, Grignard reagents, and many reducing agents.
Triisopropylsilyl (TIPS)
The bulky TIPS group is a silyl ether protecting group known for its stability.
Protection: The TIPS group can be introduced by reacting 5-fluoro-7-azaindole with TIPS chloride in the presence of a base such as imidazole.
Deprotection: The TIPS group is typically removed using a fluoride source, such as TBAF.
Stability: The TIPS group is stable to a variety of reaction conditions, including some organometallic reagents. Its bulkiness can also direct lithiation to other positions on the azaindole ring.[4]
Quantitative Data Summary
The following tables summarize the experimental data for the protection and deprotection of 5-fluoro-7-azaindole and closely related analogues.
Table 1: N-H Protection of 5-Fluoro-7-Azaindole Analogues
| Protecting Group | Substrate | Reagents and Conditions | Yield (%) | Reference |
| Boc | 7-Azaindole | Boc₂O, DMAP, Dioxane | 92 | [5] |
| Tosyl | 5-Bromo-3-iodo-7-azaindole | TsCl, Et₃N, DMAP, DCM, rt, 12 h | 78 | [2] |
| Benzenesulfonyl | 5-Bromo-3-iodo-7-azaindole | PhSO₂Cl, NaH, DMF | ~99 | [4] |
| SEM | 4-(2-Fluoro-4-nitrophenoxy)-7-azaindole | SEM-Cl, NaH, DMF | Not specified | [4] |
| TIPS | 4-Chloro-7-azaindole | TIPS-Cl, Imidazole, DMF | Not specified | [4] |
Table 2: Deprotection of N-Protected 5-Fluoro-7-Azaindole Analogues
| Protecting Group | Substrate | Reagents and Conditions | Yield (%) | Reference |
| Boc | N-Boc-2,3-diaryl-7-azaindole | TFA, DCM | Not specified | [4] |
| Tosyl | N-Tosyl-3,5-disubstituted-7-azaindole | 2M aq. NaOH, Dioxane, 150 °C, µw, 1-10 min | 10-83 | [2] |
| Benzenesulfonyl | N-Benzenesulfonyl-3,5-diaryl-7-azaindole | Base | Low | [4] |
| SEM | N-SEM-4-amido-7-azaindole derivative | Zn, AcOH; then TFA | 24 (overall) | [4] |
| TIPS | N-TIPS-5-iodo-4-chloro-7-azaindole | TBAF | Not specified | [4] |
Experimental Protocols
General Procedure for N-Boc Protection of 7-Azaindole[5]
To a solution of 7-azaindole in dioxane is added di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature until completion (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the N-Boc protected 7-azaindole.
General Procedure for N-Tosyl Protection of a 5-Substituted-7-Azaindole[2]
To a solution of the 5-substituted-7-azaindole in dichloromethane (DCM) is added triethylamine (Et₃N), tosyl chloride (TsCl), and a catalytic amount of DMAP. The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched with water and extracted with DCM. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography to give the N-tosylated product.
General Procedure for N-Boc Deprotection with TFA[4]
The N-Boc protected 7-azaindole derivative is dissolved in dichloromethane (DCM), and trifluoroacetic acid (TFA) is added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent and excess TFA are removed under reduced pressure to yield the deprotected product.
General Procedure for N-Tosyl Deprotection with NaOH[2]
The N-tosyl protected 7-azaindole derivative is dissolved in dioxane, and an aqueous solution of sodium hydroxide (2M) is added. The mixture is heated in a microwave reactor at 150 °C for 1-10 minutes. After cooling, the reaction mixture is neutralized with an acid and extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The crude product is purified by chromatography to afford the deprotected 7-azaindole.
Mandatory Visualizations
Caption: General workflow for the protection and deprotection of the N-H of 5-fluoro-7-azaindole.
Caption: Decision tree for selecting a suitable protecting group for 5-fluoro-7-azaindole.
Conclusion
The choice of a protecting group for the N-H of 5-fluoro-7-azaindole is a critical decision in a synthetic campaign. While Boc offers mild deprotection conditions, its acid lability may not be suitable for all synthetic routes. Tosyl and other sulfonyl groups provide robust protection but require harsher conditions for removal. Silyl-based protecting groups like SEM and TIPS offer stability to a range of conditions but may present their own challenges in deprotection. This guide provides a starting point for researchers to make an informed decision based on the specific requirements of their synthetic strategy, balancing the need for stability with the ease of removal. Further optimization of reaction conditions for the specific substrate is always recommended.
References
- 1. Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 [data.epo.org]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Coupling Reactions: 5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine vs. 5-bromo-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the cross-coupling performance of 5-fluoro- and 5-bromo-substituted 7-azaindoles, providing insights into their reactivity and synthetic utility.
In the realm of medicinal chemistry and materials science, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocycle due to its prevalence in biologically active molecules and functional materials. The functionalization of this core structure, particularly at the 5-position, through cross-coupling reactions is a cornerstone of analog synthesis. This guide provides an objective comparison between two key building blocks: 5-fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine and 5-bromo-1H-pyrrolo[2,3-b]pyridine, in the context of palladium-catalyzed cross-coupling reactions.
Executive Summary
This guide establishes that 5-bromo-1H-pyrrolo[2,3-b]pyridine is a more reactive and versatile substrate in standard palladium-catalyzed cross-coupling reactions compared to its 5-fluoro counterpart. The carbon-bromine bond is more susceptible to oxidative addition by palladium(0), a critical step in the catalytic cycle, than the more robust carbon-fluorine bond. Consequently, cross-coupling reactions with the bromo-derivative generally proceed under milder conditions with higher yields.
Reactivity in Palladium-Catalyzed Cross-Coupling
The fundamental difference in reactivity between the two compounds lies in the strength of the carbon-halogen bond. The C-F bond is significantly stronger than the C-Br bond, making oxidative addition of the C-F bond to a palladium(0) catalyst more challenging. This generally translates to a requirement for more reactive catalyst systems and harsher reaction conditions to induce coupling with 5-fluoro-7-azaindoles[1].
Quantitative Data Presentation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods for the formation of C-C bonds. Below is a summary of representative Suzuki-Miyaura coupling reactions for 5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives. Due to the limited availability of specific cross-coupling data for this compound in the public domain, a direct comparative table is not feasible. However, a general protocol for the fluoro-derivative is provided in the experimental section, which would require optimization for specific substrates.
Table 1: Suzuki-Miyaura Coupling of 5-bromo-1H-pyrrolo[2,3-b]pyridine Derivatives
| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15+ | Moderate to Good |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | DME | 80 | 2 | High |
| 3 | Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | DME | 80 | - | Lower Yields |
Note: Yields are reported as described in the cited literature and may vary based on specific reaction conditions and substrate purity.
Experimental Protocols
Suzuki-Miyaura Coupling of 5-bromo-1H-pyrrolo[2,3-b]pyridine (Representative Protocol)
This protocol is adapted from procedures reported for the Suzuki-Miyaura coupling of similar bromo-azaheterocycles[2][3].
Materials:
-
5-bromo-1H-pyrrolo[2,3-b]pyridine
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
1,4-Dioxane
-
Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium phosphate (2.0 eq.).
-
Evacuate the flask and backfill with an inert gas. This cycle should be repeated three times.
-
Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the flask. The solvent mixture should be degassed prior to use.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.), to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Coupling of this compound (General Protocol)
Direct C-F bond activation for Suzuki-Miyaura coupling is challenging and often requires specialized catalyst systems. This protocol is a general starting point based on modern cross-coupling methodologies for less reactive aryl fluorides.
Materials:
-
This compound
-
Arylboronic acid (1.5 - 2.0 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%) or a pre-catalyst like XPhos Pd G2 (2-5 mol%)
-
A sterically hindered biaryl phosphine ligand such as SPhos or XPhos (4-10 mol%)
-
A strong base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
Anhydrous, aprotic solvent such as 1,4-dioxane or toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, combine this compound (1.0 eq.), the arylboronic acid (1.5 eq.), the palladium source, the phosphine ligand, and the base in a dry reaction vessel.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction to a temperature between 100-120 °C.
-
Monitor the reaction progress by LC-MS. Extended reaction times may be necessary.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography. It is important to note that the TIPS group may be labile under certain purification conditions.
Mandatory Visualization
Conclusion
For routine synthetic applications requiring the introduction of an aryl or heteroaryl group at the 5-position of the 7-azaindole core, 5-bromo-1H-pyrrolo[2,3-b]pyridine is the substrate of choice due to its higher reactivity, milder reaction conditions, and generally higher yields in palladium-catalyzed cross-coupling reactions. While This compound can be a valuable intermediate, particularly when the fluorine atom is desired in the final product for its specific electronic properties, its use in cross-coupling reactions is more challenging and likely requires significant optimization of catalyst systems and reaction conditions. The selection between these two building blocks should therefore be guided by the desired final product and the synthetic resources available.
References
Validating the Purity of Synthesized 5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine by High-Performance Liquid Chromatography: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) methods for validating the purity of synthesized 5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the synthesis of various therapeutic agents. This guide includes detailed experimental protocols, data presentation, and a comparison with potential alternatives.
This compound is a heterocyclic compound of significant interest in medicinal chemistry. The introduction of a fluorine atom can modulate the compound's physicochemical properties, while the triisopropylsilyl (TIPS) protecting group facilitates specific synthetic transformations. Given its role as a building block, stringent purity control is paramount to ensure the integrity of subsequent reaction steps and the final active pharmaceutical ingredient.
Experimental Protocol: Reversed-Phase HPLC for Purity Determination
This section outlines a robust reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound. RP-HPLC is a powerful technique for separating compounds based on their hydrophobicity.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended. The non-polar stationary phase of the C18 column will interact with the hydrophobic triisopropylsilyl group and the aromatic pyrrolopyridine core.
-
Mobile Phase A: 0.1% Formic acid in water. The acidic modifier helps to protonate any basic sites in the molecule, leading to sharper peaks.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient elution is employed to ensure the separation of the main compound from potential impurities with a wide range of polarities.
-
0-2 min: 80% A, 20% B
-
2-15 min: Gradient to 20% A, 80% B
-
15-18 min: Hold at 20% A, 80% B
-
18-20 min: Gradient back to 80% A, 20% B
-
20-25 min: Re-equilibration at 80% A, 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm and 280 nm. Diode array detection is preferable to monitor for co-eluting impurities.
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized this compound.
-
Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Vortex the solution to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
System Suitability: Before sample analysis, a system suitability test should be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution multiple times and evaluating parameters such as peak area repeatability, theoretical plates, and tailing factor.
Caption: Experimental workflow for HPLC purity validation.
Data Presentation and Comparison
The purity of the synthesized this compound is determined by calculating the peak area percentage of the main peak relative to the total peak area of all detected components. The following table provides a hypothetical comparison of the synthesized product with potential impurities or alternative compounds.
| Compound | Retention Time (min) | Purity (%) | Key Differentiating Feature |
| Synthesized Product | 12.5 | 98.5 | Target molecule |
| 5-Fluoro-1H-pyrrolo[2,3-b]pyridine | 4.2 | - | Lacks the bulky, non-polar triisopropylsilyl group. |
| Unreacted Starting Material | 8.9 | - | May have different polarity depending on the precursor. |
| Des-fluoro analog | 12.2 | - | Lacks the electronegative fluorine atom. |
| Di-silylated byproduct | 15.8 | - | Contains two triisopropylsilyl groups, making it more non-polar. |
This table clearly summarizes the chromatographic behavior and purity of the target compound in relation to potential impurities. The differences in retention times are attributed to variations in their chemical structures, which affect their interaction with the stationary phase.
Caption: Logical flow of the purity validation process.
Comparison with Alternative Methods
While RP-HPLC is the most common and versatile method for purity determination, other techniques can be employed, each with its own advantages and disadvantages.
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. However, the relatively high molecular weight and potential for thermal degradation of this compound may make GC less ideal.
-
Supercritical Fluid Chromatography (SFC): Offers faster separations and uses environmentally friendly mobile phases (supercritical CO2). It can be an excellent alternative for chiral separations if enantiomeric purity is a concern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR). However, it is generally less sensitive than HPLC for detecting minor impurities.
A Comparative Analysis of Palladium Catalysts for the Suzuki Coupling of 4-Chlorotoluene and Phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. The choice of the palladium catalyst is a critical parameter that significantly influences reaction yield, speed, and applicability, particularly when employing less reactive coupling partners such as aryl chlorides. This guide presents an objective comparison of the efficacy of three distinct classes of palladium catalysts for the Suzuki coupling of 4-chlorotoluene with phenylboronic acid, a representative transformation involving an inactivated aryl chloride. The comparison is supported by experimental data from the literature to aid in catalyst selection and methods development.
Data Presentation: Performance of Palladium Catalysts
The following table summarizes the performance of three different palladium catalyst systems in the Suzuki coupling of 4-chlorotoluene and phenylboronic acid. The data highlights key differences in catalyst loading, reaction conditions, and resulting yields.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| In-situ generated Pd(OAc)₂ / XPhos[1][2] | 0.5 | K₃PO₄ | THF/MeOH | Not Specified | Not Specified | 84 |
| Pd-PEPPSI-CMP | 0.5 | K₂CO₃ | MeOH | 80 | 12 | 96[3] |
| tBuXPhos Pd G3 | 1-2 | K₃PO₄ | Dioxane/H₂O | 100 | Not Specified | High (specific value not available) |
Note on tBuXPhos Pd G3: While a specific yield for the coupling of 4-chlorotoluene was not found in the provided literature, third-generation Buchwald precatalysts like tBuXPhos Pd G3 are well-documented for their high efficiency in coupling challenging aryl chlorides under relatively mild conditions. The protocol provided is a general procedure for this class of catalyst.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following are representative experimental protocols for the Suzuki coupling of 4-chlorotoluene with phenylboronic acid using the compared palladium catalysts.
In-situ Generated Pd(OAc)₂ / XPhos Catalyst[1][2]
This protocol describes the in-situ generation of the active catalyst from a palladium precursor and a bulky phosphine ligand.
-
Materials:
-
4-chlorotoluene
-
Phenylboronic acid
-
Palladium acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH), anhydrous
-
-
Procedure:
-
In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.005 mmol, 0.5 mol%) and XPhos (0.006 mmol, 0.6 mol%).
-
The tube is evacuated and backfilled with argon three times.
-
Add 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Add anhydrous THF (2 mL) and anhydrous MeOH (2 mL) via syringe.
-
The reaction mixture is stirred at 80 °C and monitored by TLC or GC-MS until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
Pd-PEPPSI-CMP Catalyst[3]
This protocol utilizes a pre-formed, stable Pd-NHC (N-Heterocyclic Carbene) precatalyst.
-
Materials:
-
1-chloro-4-methylbenzene (4-chlorotoluene)
-
Phenylboronic acid
-
Pd-PEPPSI-CMP (a bulky Pd-PEPPSI-embedded conjugated microporous polymer)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
-
Procedure:
-
To a reaction vial, add Pd-PEPPSI-CMP (0.001 mmol, 0.5 mol%), 1-chloro-4-methylbenzene (0.20 mmol), phenylboronic acid (0.30 mmol), and K₂CO₃ (0.40 mmol).
-
Add methanol (0.5 mL).
-
The vial is sealed and the mixture is stirred at 80 °C for 12 hours.
-
After cooling to room temperature, the mixture is filtered.
-
The filtrate is concentrated, and the residue is purified by flash chromatography to yield the product.
-
tBuXPhos Pd G3 (Buchwald Palladacycle) Catalyst
This protocol provides a general method for using a highly active, well-defined palladacycle precatalyst.
-
Materials:
-
4-chlorotoluene
-
Phenylboronic acid
-
tBuXPhos Pd G3
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
-
Procedure:
-
In a glovebox, an oven-dried vial is charged with tBuXPhos Pd G3 (0.01-0.02 mmol, 1-2 mol%), 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol).
-
Anhydrous, degassed 1,4-dioxane (2 mL) and degassed water (0.2 mL) are added.
-
The vial is sealed and the reaction is stirred at 100 °C. The reaction progress is monitored by GC-MS.
-
Once the reaction is complete, it is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed in vacuo.
-
The crude product is purified by column chromatography.
-
Mandatory Visualization
Suzuki Coupling Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted in the catalytic cycle below. The cycle involves the oxidative addition of an organic halide to a Pd(0) species, followed by transmetalation with an organoboron compound and subsequent reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram illustrates a generalized workflow for setting up and analyzing a palladium-catalyzed cross-coupling reaction.
Caption: Generalized workflow for a Suzuki-Miyaura coupling experiment.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
Analysis of reaction kinetics for the formation of 5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine derivatives
For researchers, scientists, and drug development professionals, the efficient synthesis of complex heterocyclic molecules is a cornerstone of innovation. This guide provides a comparative analysis of synthetic methodologies for derivatives of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine, a key scaffold in medicinal chemistry. Due to a lack of formal kinetic studies, this analysis focuses on a comparison of reaction conditions, yields, and times as a proxy for kinetic efficiency.
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, and its derivatives are privileged structures in drug discovery, appearing in a range of therapeutics. The introduction of a fluorine atom at the 5-position can significantly enhance the pharmacological properties of these molecules. Protecting the pyrrole nitrogen with a triisopropylsilyl (TIPS) group is a common strategy to improve solubility and facilitate certain synthetic transformations. This guide explores and contrasts various synthetic approaches to access the 5-fluoro-7-azaindole core, providing a valuable resource for selecting the most appropriate method based on experimental parameters.
Comparison of Synthetic Methodologies
The following tables summarize quantitative data for different synthetic strategies leading to 5-fluoro-7-azaindole and related derivatives. These comparisons highlight the trade-offs between reaction time, temperature, and overall yield, offering insights into the practical efficiency of each method.
Table 1: Synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine via Intramolecular Cyclization
| Starting Material | Reagents & Conditions | Reaction Time | Yield (%) | Reference |
| 3-Ethynyl-5-fluoropyridin-2-amine | Sodium cyanoborohydride, glacial acetic acid (catalytic), anhydrous methanol, 60°C | Monitored by TLC | Not specified | [1] |
Table 2: Selective Synthesis of 7-Azaindoles using Alkali Amides
This method demonstrates a chemo-selective approach to either 7-azaindoles or 7-azaindolines based on the choice of alkali amide.
| Starting Material | Base | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Reference |
| 2-Fluoro-3-picoline and Benzaldehyde | KN(SiMe3)2 | Diisopropyl ether | 110 | 12 | 7-Azaindole | 56 | [2] |
| 2-Fluoro-3-picoline and Benzaldehyde | LiN(SiMe3)2 | Diisopropyl ether | 110 | 12 | 7-Azaindoline | 18 (Assay Yield) | [2] |
Table 3: Multi-step Synthesis of 5-Bromo-7-azaindole
This route provides a foundational intermediate for further functionalization to introduce the fluoro group. The reaction times and conditions for each step are crucial for overall efficiency.
| Step | Starting Material | Reagents & Conditions | Reaction Time | Yield (%) | Reference |
| 1. Sulfonation | 7-Azaindole | Sodium sulfite, water/organic solvent, 20-100°C | 1-72 h | Not specified | [3] |
| 2. Bromination | Dihydro-7-azaindole-2-sulfonate sodium | Bromine, 0-30°C | Not specified | Not specified | [3] |
| 3. Desulfonation | Dihydro-5-bromo-7-azaindole-2-sulfonate sodium | Alkaline conditions, 20-100°C | 2 h | 83.8 (overall) | [3] |
Experimental Protocols
Detailed experimental procedures are essential for reproducibility and adaptation. Below are protocols for key synthetic transformations.
Protocol 1: Intramolecular Cyclization to 5-Fluoro-1H-pyrrolo[2,3-b]pyridine [1]
-
Dissolve 3-Ethynyl-5-fluoropyridin-2-amine in anhydrous methanol.
-
Add a catalytic amount of glacial acetic acid.
-
In a nitrogen atmosphere, add sodium cyanoborohydride (1.10 mmol).
-
Stir the mixture and heat to 60°C in a flask.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, stop the reaction and evaporate the solvent.
-
Dissolve the residue in dichloromethane, wash twice with water, and dry with anhydrous sodium sulfate.
-
Purify the product by silica gel column chromatography to obtain 5-Fluoro-1H-pyrrolo[2,3-b]pyridine.
Protocol 2: Alkali-Amide Mediated Synthesis of 7-Azaindoles [2]
-
To a solution of 2-fluoro-3-picoline (1 equiv.) and an aldehyde (1 equiv.) in diisopropyl ether, add the alkali amide base (3 equiv.) [KN(SiMe3)2 for azaindole formation].
-
Heat the reaction mixture at 110°C for 12 hours.
-
After cooling, quench the reaction and extract the product.
-
Purify by column chromatography. The assay yield is determined by 1H NMR integration against an internal standard.
Protocol 3: Synthesis of 5-Bromo-7-azaindole [3]
-
Step 1: Dihydro-7-azaindole-2-sulfonate sodium formation:
-
React 7-azaindole with sodium sulfite in a water/organic solvent system.
-
The reaction temperature is maintained between 20-40°C for 5-24 hours.
-
-
Step 2: Bromination:
-
The product from Step 1 is reacted with bromine at a temperature between 0-30°C.
-
-
Step 3: Desulfonation and product formation:
-
The brominated intermediate is treated under alkaline conditions at room temperature for 2 hours.
-
The resulting solid is filtered, washed, and dried.
-
Recrystallization from toluene yields the final product, 5-bromo-7-azaindole.
-
Visualizing Reaction Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the synthetic processes.
Caption: Intramolecular cyclization of an alkynylpyridine.
Caption: Chemo-selective synthesis of 7-azaindoles.
Caption: Workflow for 5-bromo-7-azaindole synthesis.
References
Paving the Way for Innovation: A Comparative Guide to Modern Synthetic Routes
In the dynamic landscape of chemical synthesis, the pursuit of more efficient, cost-effective, and sustainable methods for producing valuable molecules is a constant endeavor. For researchers, scientists, and professionals in drug development, the ability to critically evaluate and compare novel synthetic strategies against established routes is paramount. This guide provides an objective comparison of new and established synthetic routes for three widely recognized pharmaceuticals: Ibuprofen, Atorvastatin, and Oseltamivir. By presenting key performance indicators in structured tables, detailing experimental protocols, and visualizing complex workflows, this document aims to equip scientific professionals with the necessary information to make informed decisions in their research and development activities.
Atorvastatin: A Comparative Analysis of Synthetic Strategies
Atorvastatin, a leading drug for the management of hypercholesterolemia, can be synthesized through several key pathways. The established Paal-Knorr condensation is often contrasted with newer approaches like the Hantzsch pyrrole synthesis and multicomponent reactions (MCRs), such as the Ugi reaction. Each method presents a unique balance of efficiency, convergence, and adherence to the principles of green chemistry.
Data Presentation: Atorvastatin Synthesis Comparison
| Metric | Paal-Knorr Condensation | Hantzsch Pyrrole Synthesis | Multicomponent Reaction (Ugi) |
| Number of Steps (Core Synthesis) | ~6 | ~5 | 4 |
| Reported Yield (Core Synthesis) | Good to Excellent (>90% for condensation)[1] | Moderate (~38% overall for lactone)[1] | Moderate (46% for a key intermediate)[1] |
| Key Advantages | Well-established, robust, scalable[1] | One-pot potential for core synthesis, versatile[1] | High atom economy, convergent, fewer steps[1] |
| Key Disadvantages | Complex 1,4-dicarbonyl precursor synthesis, potentially long reaction times[1] | Can require less common starting materials, variable yields[1] | May require optimization for large-scale production |
Experimental Workflow: General Synthetic Route Comparison
The following diagram illustrates a generalized workflow for the comparative analysis of a new synthetic route against an established method.
Caption: A generalized workflow for benchmarking a new synthetic route against an established one.
Experimental Protocols: Atorvastatin Synthesis
Paal-Knorr Condensation (Key Step) [2]
-
Reactants: 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide (diketone), (4R-cis)-1,1-dimethylethyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (amine), and pivalic acid (catalyst).
-
Solvent: Toluene-heptane co-solvent system.
-
Procedure: The diketone and amine are dissolved in the toluene-heptane mixture. Pivalic acid is added, and the mixture is heated to reflux with continuous water removal using a Dean-Stark apparatus. The reaction is monitored by HPLC until completion. The product is isolated after an aqueous workup.
Hantzsch Pyrrole Synthesis [1]
-
Reactants: A β-ketoester, an α-haloketone, and a primary amine.
-
Procedure: The three components are combined and reacted. In some variations, high-speed vibration milling is used for mechanochemical synthesis. The resulting pyrrole is then further processed to yield atorvastatin.
Ugi Multicomponent Reaction [2]
-
Reactants: p-fluorobenzaldehyde, a functionalized amine, a convertible isocyanide, and isobutyric acid.
-
Solvent: 2,2,2-trifluoroethanol (TFE).
-
Procedure: The four components are mixed at room temperature. The resulting Ugi adduct is then subjected to further transformations to yield atorvastatin.[2]
Ibuprofen: The Shift Towards Greener Synthesis
The synthesis of Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is a classic example of the evolution towards more environmentally friendly chemical processes. The traditional Boots synthesis, with its multiple steps and significant waste generation, has been largely supplanted by the more efficient and sustainable BHC Green Synthesis.
Data Presentation: Ibuprofen Synthesis Comparison
| Metric | Traditional Boots Synthesis | BHC Green Synthesis |
| Number of Steps | 6[3] | 3[3] |
| Atom Economy | 40.04%[3] | 77.44% (approaching 100% if byproduct is reused)[3] |
| Waste Generation | Substantial inorganic salt formation[3] | Minimal, with acetic acid as the only major byproduct[3] |
| Catalyst | Stoichiometric aluminum trichloride | Catalytic and recyclable hydrogen fluoride[3] |
| Reagent Toxicity | Uses toxic reagents like hydrochloric acid and ammonia[3] | Eliminates the use of many toxic reagents |
Experimental Protocols: Ibuprofen Synthesis
Traditional Boots Synthesis (Six Steps)
The original synthesis involves a six-step sequence starting from 2-methylpropylbenzene.[4] Key transformations include Friedel-Crafts acylation, Darzens condensation, hydrolysis, decarboxylation, oxime formation, and nitrile hydrolysis. This route generates significant amounts of waste, particularly in the form of inorganic salts.[3]
BHC Green Synthesis (Three Steps)
This improved process also starts with 2-methylpropylbenzene but involves a more streamlined, three-step catalytic process.[5]
-
Friedel-Crafts Acylation: 2-methylpropylbenzene is acylated using acetic anhydride with anhydrous hydrogen fluoride as both the catalyst and solvent. The HF is recovered and reused.
-
Hydrogenation: The resulting ketone is catalytically hydrogenated to an alcohol.
-
Carbonylation: The alcohol is carbonylated in the presence of a palladium catalyst to yield ibuprofen.[6] This route significantly improves atom economy and drastically reduces waste.[3]
Oseltamivir: Challenges and Innovations in a Vital Antiviral
The synthesis of Oseltamivir (Tamiflu®), a crucial antiviral medication for influenza, has historically been dependent on shikimic acid, a natural product with a sometimes-limited supply. This has spurred extensive research into developing alternative, more reliable synthetic routes.
Data Presentation: Oseltamivir Synthesis Comparison
| Metric | Established Route (from Shikimic Acid) | Newer Synthetic Routes (e.g., from pyridine) |
| Starting Material | Shikimic acid (natural product) | Readily available commodity chemicals |
| Number of Steps | ~8-10 steps | Varies, some routes are shorter |
| Overall Yield | ~17-22% (optimized routes)[7] | Can be competitive, with some routes reporting high yields for key steps |
| Key Challenges | Reliance on a natural starting material, use of azides in some routes[7] | Often require development of novel catalytic systems |
| Key Advantages | Well-established and optimized for large-scale production | Avoids reliance on shikimic acid, potential for shorter and more efficient routes |
Hypothetical Signaling Pathway: Drug Target Interaction
The diagram below illustrates a hypothetical signaling pathway that could be targeted by a newly developed drug, showcasing the logical relationships between different cellular components.
Caption: A diagram of a hypothetical signaling pathway and the inhibitory action of a new drug.
Experimental Protocols: Oseltamivir Synthesis
Established Route from Shikimic Acid (Key Steps) [8]
The industrial synthesis of oseltamivir from (-)-shikimic acid is a multi-step process. Key transformations include:
-
Esterification and Ketalization: The carboxylic acid and diol functionalities of shikimic acid are protected.
-
Mesylation: The 5-hydroxyl group is converted to a good leaving group.
-
Epoxidation: An epoxide is formed, which is a key intermediate.
-
Azide Opening: The epoxide is opened with an azide nucleophile to introduce the first nitrogen atom.
-
Amine Introduction and Acylation: The second nitrogen atom is introduced, and the desired acetamido group is formed.
-
Deprotection and Salt Formation: The protecting groups are removed, and the final product is isolated as the phosphate salt.
This guide provides a foundational understanding of how to benchmark new synthetic routes against established methods. The provided data and protocols for Atorvastatin, Ibuprofen, and Oseltamivir serve as illustrative examples of the critical evaluation required in modern chemical and pharmaceutical development. By embracing systematic comparison and prioritizing principles of efficiency and sustainability, the scientific community can continue to drive innovation in chemical synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. epa.gov [epa.gov]
- 6. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]
- 7. scribd.com [scribd.com]
- 8. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
A Comparative Guide to Bases in Buchwald-Hartwig Amination for Researchers
The Buchwald-Hartwig amination stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds critical for the synthesis of pharmaceuticals, agrochemicals, and functional materials. The choice of base is a pivotal parameter in this palladium-catalyzed cross-coupling reaction, profoundly influencing reaction rates, yields, and substrate scope. This guide provides a comparative analysis of commonly employed bases, supported by experimental data, to aid researchers, scientists, and drug development professionals in optimizing their synthetic strategies.
Performance Comparison of Common Bases
The selection of an appropriate base is contingent on several factors, including the nature of the aryl halide and the amine, the chosen catalyst system (palladium precursor and ligand), and the solvent. Below is a summary of the performance of various bases across different Buchwald-Hartwig amination reactions. It is important to note that direct comparison can be challenging due to the variability in reaction conditions across different studies.
| Base | Substrate | Amine | Catalyst System | Solvent | Temp. (°C) | Yield (%) | Reference |
| NaOt-Bu | 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | [Pd₂(dba)₃] / (±)-BINAP | Toluene | 80 | 60 | [1] |
| NaOt-Bu | tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate | N-methyl(phenyl)methanamine | Pd(OAc)₂ / dppp | Toluene | Reflux | 90.7 | [1] |
| NaOt-Bu | 4-chlorotoluene | Morpholine | Pd₂(dba)₃ / XPhos | Toluene | 100 | 94 | [2] |
| Cs₂CO₃ | 2-Amino-5-bromo-4-methylpyridine | N-Methylaniline | Pd(OAc)₂ / BINAP | Dioxane | 110 | Good to Excellent | [3] |
| Cs₂CO₃ | Aryl Fluorosulfonates | Aryl Amines | Pd(PPh₃)₄ | Toluene | 110 | Moderate to Good | [4] |
| K₃PO₄ | Aryl Bromides | Morpholine derivatives | Pd₂(dba)₃ / RuPhos | Dioxane | 100 | 60-88 | [2] |
| DBU | 2-Bromopyridine | Aniline | Not Specified | Not Specified | Not Specified | Hit/No-Hit* | [1] |
| KOH | Aryl Chlorides | Primary or Secondary Amines | Pd(0)NHC Catalysts | Not Specified | Not Specified | High | [5] |
*Qualitative result from a high-throughput screening experiment where product formation was observed but not quantified.[1]
Key Considerations for Base Selection
-
Strong Bases (e.g., NaOt-Bu, KOt-Bu, LHMDS): These bases are widely used and often lead to high reaction rates and yields.[6] However, their strong basicity can be incompatible with substrates bearing sensitive functional groups, such as esters and nitro groups, which may undergo decomposition.[7]
-
Weaker Inorganic Bases (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃): These bases offer broader functional group tolerance and are good alternatives for sensitive substrates.[6] Cs₂CO₃ is often favored due to its good solubility in common organic solvents.[6] The particle size and shape of these solid bases can impact the reaction rate, and grinding the base before use may be beneficial.[6]
-
Organic Bases (e.g., DBU): Soluble organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can lead to homogeneous reaction mixtures, which can be advantageous for process scale-up and adaptation to continuous flow systems.[8] However, they may be less efficient in the deprotonation step compared to strong inorganic bases.[6]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative procedures for Buchwald-Hartwig amination using different bases.
Protocol 1: General Procedure using Sodium tert-Butoxide (NaOt-Bu)
This protocol is adapted for the coupling of an arylamine with 6-Bromopyridin-3-amine.[9]
Materials:
-
6-Bromopyridin-3-amine (1.0 equiv)
-
Arylamine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene (to achieve a 0.1 M concentration of the limiting reagent)
-
Schlenk flask and condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 6-Bromopyridin-3-amine, Pd₂(dba)₃, XPhos, and NaOt-Bu.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene via syringe.
-
Add the arylamine via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure using Cesium Carbonate (Cs₂CO₃)
This protocol is suitable for the coupling of an arylamine with an aryl halide.[10]
Materials:
-
Aryl halide (1.0 equiv)
-
Aniline (2.0 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Cs₂CO₃ (2.0 equiv)
-
Anhydrous Toluene
-
Screw-cap vial with a magnetic stir bar
Procedure:
-
To a screw-cap vial equipped with a magnetic stir bar, add the aryl halide, Pd(PPh₃)₄, and Cs₂CO₃.
-
Add a solution of freshly distilled aniline in anhydrous toluene.
-
Seal the vial and stir the contents at 100 °C for 16 hours.
-
Cool the reaction mixture to room temperature.
-
Partition the contents between ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic phases, wash with brine, dry over Na₂SO₄, and concentrate under vacuum.
-
Purify the residue by flash column chromatography.
Protocol 3: General Procedure using Potassium Phosphate (K₃PO₄)
This protocol describes an intramolecular amination.[10]
Materials:
-
Amine substrate (1.0 equiv)
-
BrettPhos Pd G4 (5 mol%)
-
BrettPhos (5 mol%)
-
K₃PO₄ (1.4 equiv)
-
t-BuOH
-
Glass vial
Procedure:
-
In a nitrogen-filled glovebox, add the amine, BrettPhos Pd G4, BrettPhos, and K₃PO₄ to a glass vial.
-
Add t-BuOH to the vial.
-
Seal the vial with a PTFE-lined cap and remove it from the glovebox.
-
Stir the reaction mixture at 100 °C in a heating block for 3 days.
-
Partition the reaction mixture between dichloromethane and water and separate the layers.
Catalytic Cycle and Logical Workflow
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. Understanding this mechanism is key to troubleshooting and optimizing the reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
The general workflow for setting up a Buchwald-Hartwig amination reaction involves careful preparation of reagents and assembly under an inert atmosphere to prevent catalyst deactivation.
Caption: General experimental workflow for a Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
The Decisive Impact of a Single Fluorine Atom on Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of a fluorine atom at the 5-position of a molecule is a powerful and widely utilized strategy in medicinal chemistry to enhance the therapeutic potential of drug candidates. This guide provides a comprehensive comparison of the biological effects of 5-fluoro substitution across a range of clinically important drugs, supported by experimental data and detailed methodologies. By examining key performance indicators such as enzyme inhibition, metabolic stability, and binding affinity, we aim to provide a clear perspective on the significant advantages conferred by this seemingly minor structural modification.
Key Impacts of 5-Fluoro Substitution
The introduction of a 5-fluoro substituent can profoundly influence a molecule's biological profile through several mechanisms:
-
Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with the target protein, increasing binding affinity and potency.
-
Improved Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes like cytochrome P450. This can increase the drug's half-life and bioavailability.[1]
-
Altered Physicochemical Properties: Fluorine substitution can modulate a molecule's lipophilicity and pKa, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Case Study 1: 5-Fluorouracil (5-FU) - A Paradigm in Anticancer Therapy
5-Fluorouracil, a cornerstone of chemotherapy for various solid tumors, owes its efficacy to the presence of the 5-fluoro substituent. This substitution allows it to be metabolically converted into fraudulent nucleotides that disrupt DNA and RNA synthesis, ultimately leading to cancer cell death.[2][3][4]
Mechanism of Action
The metabolic activation of 5-FU is a multi-step process that results in the formation of three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[2][5]
-
Inhibition of Thymidylate Synthase (TS): FdUMP forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate, inhibiting the synthesis of thymidylate, a crucial component of DNA.[2][5] This leads to a "thymineless death" in rapidly dividing cancer cells.[4]
-
Disruption of DNA Synthesis and Repair: FdUTP can be incorporated into DNA, leading to DNA damage and fragmentation.[2]
-
Interference with RNA Processing: FUTP is incorporated into various RNA species, disrupting their normal processing and function.[2]
Metabolic Activation and Mechanism of Action of 5-Fluorouracil
References
A Guide to Cross-Validation of Analytical Methods for Compound Characterization
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques
The robust characterization of a chemical compound is a cornerstone of pharmaceutical development and scientific research. Ensuring the reliability and reproducibility of analytical methods across different laboratories, instruments, and analysts is critical for regulatory compliance and data integrity. Cross-validation is the formal process of verifying that a validated analytical method produces consistent and comparable results when performed under different conditions.[1][2] This guide provides a comprehensive comparison of key analytical techniques used for compound characterization, supported by experimental data and detailed methodologies.
Comparing the Titans: A Quantitative Look at Analytical Method Performance
Choosing the appropriate analytical technique is paramount for accurate compound characterization. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are workhorses in the pharmaceutical industry, each with distinct advantages.[3][4] The following table summarizes their typical performance characteristics for the analysis of pharmaceutical compounds.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Gas Chromatography (GC) | International Guideline (ICH Q2(R2)) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[5] | A type of HPLC using smaller particle size columns for higher resolution and faster analysis.[3] | Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase.[5] | N/A |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.995 | Should be evaluated across the range of the analytical procedure. |
| Linear Range | Method Dependent (e.g., 0.1 - 1000 µg/mL) | Method Dependent, often wider than HPLC | Method Dependent (e.g., 1 - 500 µg/mL) | To be established and validated. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% | 97.0% - 103.0% | 98.0% - 102.0% for drug product assay. |
| Precision (% RSD) | ||||
| - Repeatability | ≤ 1.5% | ≤ 1.0% | ≤ 2.0% | Typically ≤ 2% is acceptable.[6] |
| - Intermediate Precision | ≤ 2.0% | ≤ 1.5% | ≤ 2.5% | Method and analyte dependent. |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL | Lower than HPLC | ~1 µg/mL | To be determined and validated. |
| Typical Analysis Time | 10 - 60 min | < 10 min | A few minutes to seconds | N/A |
| Compound Applicability | Non-volatile and thermally labile compounds.[7] | Similar to HPLC, but with higher efficiency.[3] | Volatile and thermally stable compounds.[7] | N/A |
For structural elucidation, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the premier techniques, often used in conjunction with chromatographic separations.[8][9]
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Information Provided | Molecular weight and fragmentation patterns for structural information.[6] | Detailed information on molecular structure, connectivity, and stereochemistry.[8][9] |
| Sensitivity | High (picogram to femtogram levels) | Relatively low, requires higher sample concentration. |
| Sample Preparation | Often requires extraction and filtration. | Minimal, dissolution in a deuterated solvent. |
| Throughput | High | Low, experiments can be time-consuming. |
| Quantitative Capability | Good with appropriate standards. | Inherently quantitative. |
| Hyphenation | Commonly coupled with HPLC, UPLC, and GC. | Can be coupled with LC (LC-NMR). |
Experimental Protocols: A Blueprint for Validation
Detailed and standardized experimental protocols are the bedrock of successful analytical method validation and cross-validation. Below are representative methodologies for key analytical techniques.
High-Performance Liquid Chromatography (HPLC) Method Validation Protocol
This protocol outlines the validation of a reversed-phase HPLC method for the quantification of a target compound.
1. Objective: To validate the HPLC method for its intended purpose by assessing its specificity, linearity, accuracy, precision, and robustness.
2. Materials and Reagents:
-
HPLC system with UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Reference standard of the target compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers and additives (e.g., phosphate buffer, trifluoroacetic acid)
-
Volumetric glassware and analytical balance
3. Chromatographic Conditions:
-
Mobile Phase: A suitable mixture of organic solvent and aqueous buffer (e.g., Acetonitrile:Water 60:40 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined from the UV spectrum of the analyte (e.g., 254 nm).
-
Injection Volume: 20 µL
4. Validation Parameters and Acceptance Criteria:
-
Specificity: Analyze blank, placebo (matrix without analyte), and standard solutions.
-
Acceptance Criteria: No interfering peaks at the retention time of the analyte.
-
-
Linearity: Prepare and inject a series of at least five concentrations of the reference standard across the expected range.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
-
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%). Analyze in triplicate.
-
Acceptance Criteria: Mean recovery between 98.0% and 102.0%.
-
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate injections of the standard solution at 100% concentration.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
-
Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.
-
-
Robustness: Intentionally vary method parameters (e.g., flow rate ±10%, mobile phase composition ±2%, column temperature ±5°C) and assess the impact on the results.
-
Acceptance Criteria: RSD of results should remain within acceptable limits (e.g., ≤ 2.0%).
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation for Compound Identification
This protocol is designed to validate a GC-MS method for the identification of volatile and semi-volatile compounds.[10][11]
1. Objective: To validate the GC-MS method for the identification of target compounds based on retention time and mass spectral data.
2. Materials and Reagents:
-
GC-MS system with a suitable mass spectrometer (e.g., quadrupole).
-
Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Reference standards of the target compounds.
-
High-purity carrier gas (e.g., Helium).
-
Solvents for sample preparation.
3. Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Optimized for the separation of target analytes (e.g., start at 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min).
-
Carrier Gas Flow: Constant flow mode (e.g., 1 mL/min).
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-500 amu (scan mode).
4. Validation Parameters and Acceptance Criteria:
-
Specificity: Analyze blank samples to ensure no interfering peaks.
-
Acceptance Criteria: Clean baseline at the expected retention times of the analytes.
-
-
System Suitability: Inject a standard mixture to verify system performance.
-
Acceptance Criteria: Resolution between critical pairs > 1.5, peak symmetry between 0.8 and 1.5.
-
-
Repeatability of Retention Time: Inject the standard mixture multiple times.
-
Acceptance Criteria: RSD of retention times ≤ 1.0%.
-
-
Mass Spectral Library Matching: Compare the acquired mass spectra of the standards with a reference library (e.g., NIST).
-
Acceptance Criteria: Match factor > 800 (or as defined by the software).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
This outlines a general procedure for the structural elucidation of an organic compound using NMR.[12]
1. Objective: To determine the chemical structure of a purified compound using one- and two-dimensional NMR experiments.
2. Materials and Equipment:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
-
Deuterated solvents (e.g., CDCl₃, DMSO-d₆).
-
Internal standard (e.g., Tetramethylsilane - TMS).
3. Experimental Procedure:
-
Sample Preparation: Dissolve an appropriate amount of the purified compound in a deuterated solvent in an NMR tube. Add a small amount of TMS as a reference.
-
1D NMR Experiments:
-
Acquire a ¹H NMR spectrum to determine the number and types of protons.
-
Acquire a ¹³C NMR spectrum to determine the number and types of carbon atoms.
-
-
2D NMR Experiments (as needed):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, revealing connectivity across the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
-
-
Data Processing and Interpretation: Process the spectra (Fourier transform, phasing, baseline correction) and integrate the signals. Analyze the chemical shifts, coupling constants, and correlations from the 2D spectra to assemble the molecular structure.
Visualizing the Workflow: From Method Development to Cross-Validation
Understanding the logical flow of analytical method validation and cross-validation is crucial for effective implementation. The following diagrams, created using the DOT language, illustrate these processes.
References
- 1. Acceptance criteria of comparative method transfers [mpl.loesungsfabrik.de]
- 2. pharmaguru.co [pharmaguru.co]
- 3. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Liquid Chromatography vs Gas Chromatography - LC Services [lcservicesltd.co.uk]
- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. scilit.com [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. impactfactor.org [impactfactor.org]
- 12. jchps.com [jchps.com]
Safety Operating Guide
Personal protective equipment for handling 5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine
Essential Safety and Handling Guide for 5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for this compound. The following guidance is based on safety data for structurally similar compounds, including other pyridine and pyrrolo[2,3-b]pyridine derivatives, as well as general best practices for handling organosilicon compounds. It is imperative to treat this compound with caution and handle it in a controlled laboratory environment.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals handling this compound.
Hazard Identification and Precautions
Based on data from similar chemical structures, this compound is anticipated to possess the following hazards.[1][2][3] Always handle this compound in a well-ventilated laboratory fume hood.[4][5]
Potential Hazards:
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes that can cause serious eye irritation. |
| Skin Protection | - Gloves: Butyl rubber or Polyvinyl Alcohol (PVA) gloves are recommended for extended contact with pyridine-based compounds. Nitrile gloves may be used for incidental splash protection but must be changed immediately upon contact.[4][5][6] - Lab Coat: A fully-buttoned, flame-retardant lab coat. | Prevents skin contact, which can cause irritation. Butyl rubber and PVA offer superior chemical resistance to many pyridine derivatives compared to standard nitrile gloves.[5][6] |
| Respiratory Protection | - Work in a certified chemical fume hood.[4][5] - If a fume hood is unavailable or for large spills, a NIOSH/MSHA-approved respirator with an appropriate organic vapor cartridge is necessary. | Minimizes inhalation of vapors or aerosols, which may cause respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
- Ensure a certified chemical fume hood is operational.
- Verify that an emergency eyewash station and safety shower are accessible within a 10-second travel distance.
- Prepare all necessary equipment and reagents before handling the compound.
- Keep containers of the compound tightly closed when not in use.[4]
2. Weighing and Transfer:
- Perform all weighing and transfers of the solid compound within the chemical fume hood.
- Use appropriate tools (e.g., spatulas, weighing paper) to avoid generating dust.
- If dissolving in a solvent, add the solvent to the solid slowly to prevent splashing.
3. Reaction Setup:
- Set up all reactions in the chemical fume hood.
- Ensure all glassware is properly clamped and secured.
- If heating the reaction, use a controlled heating source (e.g., heating mantle, oil bath) and monitor the temperature closely.
4. Post-Reaction Work-up and Purification:
- Conduct all extraction, filtration, and purification steps within the fume hood.
- Be mindful of potential pressure buildup during extractions.
5. Storage:
- Store the compound in a tightly sealed container.
- Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][6]
- The compound is a combustible solid and should be stored accordingly.
Emergency Procedures
| Exposure Scenario | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[2][4] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2][4] |
| Spills | For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, evacuate the area and contact emergency services. |
Disposal Plan
Waste Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), in a designated, sealed, and properly labeled hazardous waste container.
Disposal Method:
-
Waste containing organosilicon compounds is typically disposed of via incineration.[7]
-
All disposal must be in full compliance with federal, state, and local regulations.[8] Contact your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal.
Visual Workflow for Safe Handling
The following diagram outlines the key steps and decision points for safely handling this compound in a laboratory setting.
Caption: Safe handling workflow from preparation to disposal.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. aaronchem.com [aaronchem.com]
- 3. 5-Fluoro-1H-pyrrolo[3,2-b]pyridine | C7H5FN2 | CID 24728605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. benchchem.com [benchchem.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. Chemical Recycling of Silicones—Current State of Play (Building and Construction Focus) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How can I safely dispose of these materials? [smooth-on.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
